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1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride Documentation Hub

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  • Product: 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride
  • CAS: 2172786-50-2

Core Science & Biosynthesis

Foundational

1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride chemical structure

This technical guide provides an in-depth analysis of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1] It details the structural properties, syn...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1] It details the structural properties, synthetic pathways, and applications of this compound in drug discovery, particularly for kinase inhibitors and GPCR ligands.

[1]

Executive Summary

1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride is a functionalized derivative of homopiperazine (1,4-diazepane).[1] In drug development, it serves as a critical "privileged structure"—a molecular scaffold capable of providing diverse ligand-binding vectors. The 7-membered diazepane ring offers unique conformational flexibility compared to 6-membered piperazines, often improving solubility and metabolic stability profiles in lead optimization.[1] The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-life stability compared to the hygroscopic free base.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

This compound consists of a seven-membered saturated diaza-ring mono-substituted at the N1 position with a methoxyethyl ether chain.[1] The N4 nitrogen remains unsubstituted, providing a reactive handle for further chemical diversification (e.g., amide coupling, Buchwald-Hartwig amination).

Identification Data[1][4][5][6][8][9][10]
PropertyDetail
Systematic Name 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride
CAS Number (Free Base) 927802-38-8 (Note: Salt forms often lack unique CAS IDs in public registries; refer to base CAS for primary search)
Molecular Formula C₈H₁₈N₂O[1][2] · 2HCl
Molecular Weight 158.24 g/mol (Free Base) / 231.16 g/mol (Dihydrochloride)
SMILES (Free Base) COCCN1CCCNCC1
InChI Key PDGPTNXEAQRUMD-UHFFFAOYSA-N
Appearance White to off-white hygroscopic solid (Salt form)
Conformational Analysis

Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]

  • Binding Implications: This flexibility allows the ring to adopt optimal orientations within protein binding pockets, potentially bridging interactions that rigid analogs cannot access.

  • Basicity: The N1 nitrogen (tertiary) and N4 nitrogen (secondary) have distinct pKa values.[1] In the dihydrochloride form, both are protonated.

Synthesis & Manufacturing

The synthesis of 1-(2-Methoxyethyl)-1,4-diazepane requires controlling the selectivity to prevent bis-alkylation (reaction at both nitrogens).[1] Two primary routes are established in the field.

Route A: Controlled Mono-Alkylation (Nucleophilic Substitution)

This is the most direct method but requires excess homopiperazine to suppress byproduct formation.[1]

  • Reagents: 1,4-Diazepane (5–10 equivalents), 1-Bromo-2-methoxyethane (1 equivalent).

  • Solvent: Acetonitrile (ACN) or DMF with a base (K₂CO₃).[1]

  • Procedure: The alkyl halide is added slowly to a refluxing solution of excess diamine. The large excess ensures the statistical probability favors mono-alkylation.[1]

  • Purification: Excess 1,4-diazepane is removed via high-vacuum distillation or aqueous extraction (exploiting pKa differences).[1]

Route B: Reductive Amination (Alternative)

Preferred when alkyl halides are labile or to avoid over-alkylation.[1]

  • Reagents: 1,4-Diazepane (excess), Methoxyacetaldehyde (or equivalent hemiacetal).

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1]

Salt Formation (Dihydrochloride)

The free base is an oil or low-melting solid.[1] Conversion to the 2HCl salt is critical for isolation.

  • Protocol: Dissolve the purified free base in anhydrous diethyl ether or 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The dihydrochloride salt precipitates immediately.[1] Filter under inert atmosphere (N₂) to prevent moisture absorption.

Synthetic Pathway Visualization

Synthesis Start 1,4-Diazepane (Homopiperazine) Inter Mono-alkylated Free Base (Oil) Start->Inter K2CO3, ACN, Reflux (Nucleophilic Subst.) Byproduct Bis-alkylated Impurity Start->Byproduct Excess Reagent Reagent 1-Bromo-2-methoxyethane (0.2 eq) Reagent->Inter Salt Dihydrochloride Salt (Solid Precipitate) Inter->Salt 4M HCl in Dioxane 0°C

Figure 1: Selective synthesis pathway via mono-alkylation and salt formation.[1]

Physicochemical Properties[1][6][11][12]

Understanding the physical behavior of the salt vs. the base is vital for formulation and assay handling.

PropertyFree BaseDihydrochloride Salt (2HCl)
Physical State Colorless to pale yellow oilWhite crystalline solid
Solubility (Water) MiscibleHighly Soluble (>100 mg/mL)
Solubility (DMSO) SolubleSoluble
Solubility (Ether) SolubleInsoluble (Precipitates)
Hygroscopicity ModerateHigh (Store with desiccant)
pKa (Calculated) ~9.6 (N4), ~6.5 (N1)N/A (Fully protonated)

Technical Note: The lower pKa of the N1 nitrogen (proximal to the electron-withdrawing oxygen of the methoxyethyl group) makes it less basic than the secondary N4 nitrogen, but both are protonated in the dihydrochloride salt.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures are expected.

Proton NMR (¹H-NMR, D₂O or DMSO-d₆)[1]
  • Methoxy Group: A sharp singlet (3H) at δ 3.30–3.35 ppm .[1]

  • Ether Linker: Two triplets (2H each) corresponding to -O-CH₂- (~3.6 ppm) and -CH₂-N- (~3.2 ppm).[1]

  • Diazepane Ring:

    • Protons adjacent to nitrogens appear as multiplets between δ 3.0–3.5 ppm .[1]

    • The central methylene protons (C6 position) appear as a quintet or broad multiplet upfield at δ 2.0–2.2 ppm .[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 159.15 m/z .

  • Fragmentation: Loss of the methoxyethyl chain may be observed at higher collision energies.[1]

Applications in Drug Discovery[11][13]

This scaffold is widely used as a "solubilizing linker" in medicinal chemistry.

Pharmacophore Utility
  • Solubility Enhancement: The ether oxygen and basic nitrogens increase the polarity (TPSA) and aqueous solubility of lipophilic drug cores.[1]

  • Kinase Inhibitors: Used to extend into the solvent-exposed regions of the ATP binding pocket (e.g., in CDK or Aurora kinase inhibitors).[1] The 7-membered ring can disrupt planar stacking, improving selectivity.

  • GPCR Ligands: The diazepane ring mimics the "turn" conformations of peptides, making it valuable in designing peptidomimetics for receptors like Orexin or Ghrelin.

Structural Logic Diagram

Pharmacophore Core 1-(2-Methoxyethyl)-1,4-diazepane N4 Secondary Amine (N4) Reactive Handle Core->N4 Site for Drug Attachment Ring 7-Membered Ring Conformational Flexibility Core->Ring Scaffold Property Tail Methoxyethyl Tail Solubility / H-Bond Acceptor Core->Tail Solvent Interaction Amide Coupling Amide Coupling N4->Amide Coupling SNAr Reaction SNAr Reaction N4->SNAr Reaction

Figure 2: Pharmacophore mapping and functional utility of the scaffold.

Handling & Safety

  • Hazard Classification: The dihydrochloride salt is generally an Irritant (Skin/Eye/Respiratory) .[1] The free base is corrosive.

  • Storage: Hygroscopic. Must be stored at -20°C or 4°C in a tightly sealed container, preferably under argon or nitrogen.

  • Stability: Stable in aqueous solution at acidic pH.[1] Avoid strong oxidizers.

References

  • PubChem. (2025).[1][3][4][5] 1-(2-Methoxyethyl)-1,4-diazepane Compound Summary. National Library of Medicine. Link[1]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Link

  • Santa Cruz Biotechnology. (2024). 1-(2-methoxyethyl)-1,4-diazepane Product Data Sheet. Link[1][6]

  • Mityuk, A. P., et al. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters, 51(13), 1738-1740. Link

Sources

Exploratory

Introduction: The Significance of the 1,4-Diazepane Scaffold

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-1,4-diazepane (PubChem CID: 19019833) Prepared for: Researchers, Scientists, and Drug Development Professionals The 1,4-diazepane ring system is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-1,4-diazepane (PubChem CID: 19019833)

Prepared for: Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This seven-membered heterocycle, containing two nitrogen atoms, offers a flexible yet constrained three-dimensional structure that is ideal for interacting with a wide array of biological targets. Consequently, derivatives of 1,4-diazepane have been successfully developed as anticonvulsants, anxiolytics, sedatives, antidepressants, and anticancer agents.[1][3][4][5]

This guide focuses on a specific derivative, 1-(2-Methoxyethyl)-1,4-diazepane (PubChem CID: 19019833). While not a widely commercialized drug itself, this compound represents a key synthetic intermediate and a valuable building block for the development of novel therapeutics. The introduction of the 2-methoxyethyl group can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a strategic modification in drug design. This document provides a comprehensive overview of its properties, a plausible synthetic route, potential applications, analytical characterization, and safe handling protocols.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The key properties of 1-(2-Methoxyethyl)-1,4-diazepane are summarized below.

PropertyValueSource
PubChem CID 19019833[6]
CAS Number 927802-38-8[7]
Molecular Formula C₈H₁₈N₂O[6]
Molecular Weight 158.24 g/mol [7]
Monoisotopic Mass 158.1419 Da[6]
IUPAC Name 1-(2-methoxyethyl)-1,4-diazepane[6]
SMILES COCCN1CCCNCC1[6]
InChIKey PDGPTNXEAQRUMD-UHFFFAOYSA-N[6]
XlogP (Predicted) -0.2[6]
Physical Form Presumed to be a liquid at STPN/A

Synthesis and Derivatization Strategy

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available tert-butyl 1,4-diazepane-1-carboxylate. This strategy offers excellent control over the regioselectivity of the alkylation.

  • Step 1: N-Alkylation: The free secondary amine of Boc-protected 1,4-diazepane is alkylated with a suitable 2-methoxyethyl electrophile, such as 2-bromoethyl methyl ether, in the presence of a non-nucleophilic base.

  • Step 2: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A tert-Butyl 1,4-diazepane-1-carboxylate C tert-Butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate A->C B 2-Bromoethyl methyl ether Base (e.g., K₂CO₃) Solvent (e.g., ACN) B->C E 1-(2-Methoxyethyl)-1,4-diazepane C->E D Acid (e.g., TFA or HCl) Solvent (e.g., DCM) D->E

Caption: Proposed two-step synthesis of 1-(2-Methoxyethyl)-1,4-diazepane.

Experimental Protocol (Exemplary)

The following protocol is a representative, self-validating procedure derived from standard practices in organic synthesis for analogous transformations.[9][10]

Step 1: Synthesis of tert-Butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate

  • To a stirred solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile (ACN, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromoethyl methyl ether (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours.

  • Causality: Heating accelerates the Sₙ2 reaction, while K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. ACN is a suitable polar aprotic solvent for this type of alkylation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 1-(2-Methoxyethyl)-1,4-diazepane (Deprotection)

  • Dissolve the crude or purified tert-butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of HCl in dioxane (4M) can be used.

  • Causality: Strong acid is required to cleave the acid-labile Boc protecting group. The byproducts, isobutylene and CO₂, are volatile and easily removed. The reaction is performed at 0°C to control potential exotherms.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with aqueous NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(2-Methoxyethyl)-1,4-diazepane.

Potential Applications in Drug Discovery

The true value of 1-(2-Methoxyethyl)-1,4-diazepane lies in its role as a versatile scaffold for library synthesis. The presence of a free secondary amine allows for a wide range of subsequent chemical modifications to explore structure-activity relationships (SAR).

The 1,4-diazepane core has been identified as a potent modulator of various receptors. For instance, different derivatives have been developed as selective Cannabinoid receptor 2 (CB2) agonists and ligands for benzodiazepine receptors.[11][12] The methoxyethyl moiety can improve metabolic stability and aqueous solubility, properties that are highly desirable in drug candidates.

Drug Discovery Workflow A 1-(2-Methoxyethyl)-1,4-diazepane (Core Scaffold) B Reaction with R-X (Acylation, Reductive Amination, etc.) A->B Derivatization C Diverse Library of Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of the core scaffold in a typical drug discovery pipeline.

By reacting 1-(2-Methoxyethyl)-1,4-diazepane with various building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes), researchers can rapidly generate a library of novel compounds for screening against specific biological targets.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Workflow

Analytical Workflow Start Synthesized Product Purity Purity Assessment (HPLC, LC-MS) Start->Purity Identity Identity Confirmation (HRMS) Purity->Identity Structure Structural Elucidation (¹H NMR, ¹³C NMR) Identity->Structure Final Characterized Compound Structure->Final

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques.

TechniqueExpected Results
LC-MS A major peak corresponding to the product with an [M+H]⁺ ion at m/z ≈ 159.15.
¹H NMR Signals corresponding to the methoxy group (~3.3 ppm), methylene protons of the ethyl and diazepane rings, and a broad singlet for the N-H proton.
¹³C NMR Resonances for all 8 unique carbon atoms in the molecule, including the methoxy carbon (~59 ppm) and various methylene carbons.

Protocol: HPLC-MS Analysis

  • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject a small volume (1-5 µL) onto a reverse-phase C18 column.

  • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Causality: Formic acid aids in the ionization of the amine for positive-ion mode mass spectrometry detection.

  • Monitor the eluent using a UV detector and a mass spectrometer (in ESI+ mode).

  • The resulting chromatogram will indicate purity, while the mass spectrum will confirm the molecular weight of the product.[13][14]

Safety and Handling

While specific toxicity data for 1-(2-Methoxyethyl)-1,4-diazepane is not available, precautions should be taken based on data for structurally related diazepane and amine compounds.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling the compound.[18]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents and sources of ignition.[15]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

1-(2-Methoxyethyl)-1,4-diazepane is a valuable, non-commercial chemical entity rooted in the pharmacologically significant 1,4-diazepane scaffold. Its structure, featuring a reactive secondary amine and a metabolically relevant methoxyethyl group, makes it an ideal intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • AK Scientific, Inc. Safety Data Sheet for a related diazepane derivative.
  • AAPPTec, LLC. Safety Data Sheet for Diisopropylcarbodiimide. (URL not provided, general PPE and handling information synthesized).[18]

  • Aldrich. Safety Data Sheet for Iminodibenzyl. (URL not provided, general hazard information synthesized).

  • PubChem. 1-(2-methoxyethyl)-1,4-diazepane. National Center for Biotechnology Information. [Link][6]

  • BroadPharm. Safety Data Sheet. (URL not provided, general safety and handling information synthesized).[17]

  • Li, P., et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates. [Link][8]

  • Jain, R., et al. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research & Reviews: Journal of Pharmaceutical Analysis. [Link][13]

  • European Patent Office. DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS - EP 2010506 B1. [Link][19]

  • Legeay, S., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link][3]

  • Sharma, P., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry. [Link][1]

  • Bouasla, R., et al. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences. [Link][4]

  • Adam, J. M., et al. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link][11]

  • Bennett, D. A., et al. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Arzneimittel-Forschung. [Link][12]

  • Google Patents. Production method of 1,4-diazepane derivatives - EP2818463A1. [9]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][5]

  • Mboukou-Kimbatsa, I. D. E., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link][14]

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. [Link][2]

Sources

Foundational

CAS number for 1-(2-Methoxyethyl)-1,4-diazepane derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)-1,4-diazepane and its Derivatives This guide provides a comprehensive technical overview for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)-1,4-diazepane and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 1-(2-Methoxyethyl)-1,4-diazepane, a key heterocyclic scaffold in medicinal chemistry.

Introduction

The 1,4-diazepane nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries with a wide range of pharmacological activities. Derivatives of 1,4-diazepane have shown promise as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[1] The introduction of a 2-methoxyethyl group at the N1 position can significantly modulate the physicochemical properties of the parent diazepane, influencing its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This guide will focus on 1-(2-Methoxyethyl)-1,4-diazepane (CAS Number: 927802-38-8), providing a detailed, field-proven synthetic protocol, in-depth analytical characterization, and a discussion of its relevance in the development of novel therapeutics.

Core Compound Details
PropertyValue
IUPAC Name 1-(2-Methoxyethyl)-1,4-diazepane
CAS Number 927802-38-8
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Canonical SMILES COCCN1CCCNCC1

Synthesis of 1-(2-Methoxyethyl)-1,4-diazepane

The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic strategies. For the introduction of the 2-methoxyethyl group, two primary and highly effective methods are reductive amination and direct N-alkylation. This guide will detail a robust reductive amination protocol, chosen for its high efficiency, mild reaction conditions, and operational simplicity.[2]

Synthetic Workflow: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (in this case, 2-methoxyacetaldehyde) with an amine (1,4-diazepane) to form an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is highly favored in medicinal chemistry for its efficiency.[2]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction 1,4-Diazepane 1,4-Diazepane Imine Intermediate Imine Intermediate 1,4-Diazepane->Imine Intermediate Reaction 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde->Imine Intermediate Reaction 1-(2-Methoxyethyl)-1,4-diazepane 1-(2-Methoxyethyl)-1,4-diazepane Imine Intermediate->1-(2-Methoxyethyl)-1,4-diazepane Reduction Reducing Agent Reducing Agent Reducing Agent->1-(2-Methoxyethyl)-1,4-diazepane G M+H+ (m/z 159) M+H+ (m/z 159) Loss of CH3OH (m/z 127) Loss of CH3OH (m/z 127) M+H+ (m/z 159)->Loss of CH3OH (m/z 127) Loss of C2H5O (m/z 114) Loss of C2H5O (m/z 114) M+H+ (m/z 159)->Loss of C2H5O (m/z 114) Diazepane Ring Fragment (m/z 101) Diazepane Ring Fragment (m/z 101) M+H+ (m/z 159)->Diazepane Ring Fragment (m/z 101) Further Fragmentation Further Fragmentation Diazepane Ring Fragment (m/z 101)->Further Fragmentation

Sources

Exploratory

Homopiperazine Derivatives in Medicinal Chemistry: Scaffold Optimization, Polypharmacology, and Synthetic Workflows

Introduction: The Structural Rationale of Homopiperazine In modern medicinal chemistry, the selection of an appropriate heterocyclic scaffold is paramount for dictating a drug's pharmacokinetic and pharmacodynamic profil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale of Homopiperazine

In modern medicinal chemistry, the selection of an appropriate heterocyclic scaffold is paramount for dictating a drug's pharmacokinetic and pharmacodynamic profile. While the six-membered piperazine ring is ubiquitous, its seven-membered homologue—hexahydro-1,4-diazepine, commonly known as homopiperazine —offers distinct geometric and electronic advantages[1].

Existing predominantly in a pseudo-chair conformation, the homopiperazine ring provides enhanced conformational flexibility. The increased distance between the two nitrogen atoms alters the spatial vector of attached pharmacophores, allowing substituents to access deeper or differently angled binding pockets within target proteins. Furthermore, each secondary amine in the unsubstituted ring acts as both a hydrogen-bonding donor and acceptor, facilitating complex interaction networks within enzyme active sites[1]. These unique structural features have established homopiperazine as a "privileged scaffold" in the development of kinase inhibitors, neuroprotective agents, and anticancer therapeutics.

Polypharmacology and Kinase Inhibition: The Fasudil Paradigm

The most prominent clinical application of the homopiperazine scaffold is found in Fasudil (1-(5-isoquinolinesulfonyl)-homopiperazine), a potent inhibitor of Rho-associated protein kinase (ROCK)[2]. ROCK overactivation is implicated in cardiovascular diseases and neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).

Structure-Activity Relationship (SAR) studies reveal that the interactions of Fasudil with the catalytic domain of ROCK are highly sensitive to structural variations; the isoquinolinyl nitrogen and the basic homopiperazine amino group, separated by a sulfonamide spacer, are critical for maintaining nanomolar affinity[2].

Recently, researchers have utilized the homopiperazine core of fasudil to design Multitarget-Directed Ligands (MTDLs) . By hybridizing the homopiperazine ring with antioxidant phenolic acids (such as caffeic or ferulic acid), scientists have engineered compounds capable of simultaneously inhibiting ROCK2 and activating the NRF2-ARE (Antioxidant Response Element) pathway to combat oxidative stress in ALS[3].

MOA Drug Homopiperazine Hybrid ROCK2 ROCK2 Kinase Drug->ROCK2 Inhibits KEAP1 KEAP1 Drug->KEAP1 Binds Actin Actin Cytoskeleton ROCK2->Actin Blocks Overphosphorylation NRF2 NRF2 (Free) KEAP1->NRF2 Releases ARE ARE (Nucleus) NRF2->ARE Translocates

Dual-target mechanism of homopiperazine hybrids inhibiting ROCK2 and activating NRF2.

Quantitative Structure-Activity Relationships (QSAR)

The substitution of piperazine with homopiperazine often yields superior thermodynamic binding profiles. In ROCK2 inhibition, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations demonstrate that the addition of a dihydrocinnamic side chain to the homopiperazine core (Compound 1d) significantly enhances electrostatic interactions within the ATP-binding pocket compared to the parent fasudil[3].

Table 1: Thermodynamic Binding Parameters of Fasudil vs. Compound 1d to ROCK2 [3]

ParameterFasudil-ROCK2 Complex (kJ/mol)Compound 1d-ROCK2 Complex (kJ/mol)
ΔE_vdW -144.9 ± 8.6-140.5 ± 10.3
ΔE_elec -17.1 ± 6.9-60.3 ± 22.0
ΔE_polar 86.4 ± 12.2108.3 ± 30.7
ΔG_binding -91.5 ± 11.2-108.2 ± 16.8

Beyond kinase inhibition, homopiperazine derivatives exhibit potent antiproliferative activity. A series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives demonstrated significant cytotoxicity against B-cell leukemia (Reh) cell lines. SAR analysis indicates that carboxamide linkages are vastly superior to carbothioamide linkages in this scaffold[4].

Table 2: Antiproliferative Activity (IC50) of 1,4-Diazepane Derivatives on Reh Cells [4]

CompoundAryl SubstitutionLinkage TypeIC50 (µM)
6a 3-ChlorophenylCarboxamide18
6b 4-FluorophenylCarboxamide30
7c 4-FluorophenylCarbothioamide65

Synthetic Methodologies and Workflows

The synthesis of homopiperazine derivatives requires careful control over the two secondary amines. Because N1 and N4 possess nearly identical nucleophilicity, bis-alkylation or bis-acylation is a common side reaction. This is typically mitigated by using a large molar excess of the homopiperazine starting material or by employing orthogonal protecting groups (e.g., Boc or Cbz)[5].

Protocol 1: Synthesis of Multitarget Cinnamyl-Homopiperazine Hybrids

This self-validating protocol utilizes EDCI/HOBt coupling to attach antioxidant phenolic acids to the fasudil core without inducing racemization or side-reactions[3].

  • Preparation of the Fasudil Core: React isoquinoline-5-sulfonic acid with a 3- to 5-fold molar excess of homopiperazine in dichloromethane (DCM) at 0°C. Causality: The low temperature and excess diamine thermodynamically favor mono-sulfonamidation, preserving the second amine for subsequent functionalization.

  • Activation of the Phenolic Acid: Dissolve the chosen phenolic acid (e.g., dihydrocaffeic acid) in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of 1-hydroxybenzotriazole (HOBt). Causality: HOBt reacts with the highly unstable O-acylisourea intermediate formed by EDCI to create a stable, yet highly reactive, active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization.

  • Amide Coupling: Introduce the purified fasudil core to the activated ester solution. Stir under a nitrogen atmosphere at room temperature for 18 hours.

  • Workup and Purification: Quench the reaction with deionized water to hydrolyze unreacted active esters. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the final hybrid compound.

Synthesis SM Isoquinoline-5-sulfonic acid + Homopiperazine Intermediate Fasudil Core SM->Intermediate Sulfonamidation Coupling EDCI/HOBt Coupling + Phenolic Acid Intermediate->Coupling Nucleophilic Attack Product Homopiperazine Derivative Coupling->Product Purification

Step-by-step synthetic workflow for multitarget homopiperazine derivatives.

Biological Evaluation Protocols

To validate the efficacy of synthesized homopiperazine kinase inhibitors, a robust in vitro enzymatic assay is required.

Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay

This methodology ensures accurate IC50 determination by preventing substrate-inhibitor competition artifacts.

  • Enzyme Preparation: Dilute recombinant human ROCK2 enzyme in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT maintains the enzyme's cysteine residues in a reduced state, preventing oxidative inactivation, while Brij-35 prevents the enzyme from adhering to the microplate walls.

  • Compound Incubation: Dispense 10 µL of the homopiperazine derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the ROCK2 enzyme solution. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to fully equilibrate within the ATP-binding pocket before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 10 µL of an ATP/substrate mixture (containing 10 µM ATP and 1 µg of long S6 kinase substrate peptide). Incubate for 60 minutes at 30°C.

  • Detection and Quantification: Terminate the reaction by adding an equal volume of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Read the luminescence signal, which is directly proportional to the amount of unconsumed ATP (inversely proportional to kinase activity). Calculate the IC50 using a four-parameter logistic non-linear regression model.

Conclusion

The homopiperazine scaffold represents a highly versatile and chemically robust platform in medicinal chemistry. Its unique conformational properties allow for the precise spatial arrangement of pharmacophores, making it superior to piperazine in specific target microenvironments like the ROCK2 catalytic domain. As the field moves toward polypharmacology and multitarget-directed ligands, the functionalization of the 1,4-diazepane ring will continue to play a critical role in the discovery of next-generation therapeutics for neurodegenerative diseases and oncology.

References

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Scientific Research Publishing (SCIRP) URL:[Link]

  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided ACS Omega URL:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) MDPI Molbank URL:[Link]

Sources

Foundational

Beyond Piperazine: The 1,4-Diazepane Scaffold in Modern Medicinal Chemistry

Topic: 1,4-Diazepane Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Leads Executive Summary: The "Goldilocks" Expansion In the hierarc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,4-Diazepane Scaffolds for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Leads

Executive Summary: The "Goldilocks" Expansion

In the hierarchy of saturated nitrogen heterocycles, the 1,4-diazepane (homopiperazine) scaffold occupies a "Goldilocks" zone between the rigid, ubiquitous piperazine and the highly entropic open-chain diamines. While piperazine (6-membered) has dominated fragment-based drug discovery (FBDD) for decades, its flatness and limited vectors often result in "me-too" chemotypes.

The 1,4-diazepane (7-membered) core offers three distinct advantages for hit-to-lead optimization:

  • Vectorial Diversity: The flexible "twist-boat" conformation allows substituents at N1 and N4 to adopt non-coplanar orientations, accessing binding pockets unreachable by piperazine.

  • Basicity Modulation: With pKa values typically higher than piperazine (pKa₁ ~10.6 vs. 9.8), it offers stronger electrostatic interactions with aspartate/glutamate residues in GPCRs and kinases.

  • Chiral Scaffolding: The introduction of substituents at C2, C3, or C5–C7 creates stable chiral centers that lock the ring conformation, increasing selectivity and reducing the entropic penalty of binding.

This guide details the structural rationale, synthetic access, and application of 1,4-diazepanes, anchored by the clinical success of the dual orexin receptor antagonist, Suvorexant .

Structural & Physicochemical Analysis[1][2][3][4]

Conformational Dynamics

Unlike piperazine, which exists predominantly in a stable chair conformation, 1,4-diazepane exists in a dynamic equilibrium of twist-boat and twist-chair forms. This flexibility is a double-edged sword: it allows induced fit but incurs an entropic penalty upon binding.

The "Methyl Lock" Strategy: To overcome entropic penalties, successful drugs often utilize a conformational lock. In Suvorexant, a (7R)-methyl group forces the diazepane ring into a specific conformation that positions the N1 and N4 substituents optimally for the OX1/OX2 receptors.

Physicochemical Comparison
FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Drug Design
pKa (approx) 9.8 (N1), 5.6 (N4)10.6 (N1), 6.9 (N4)Diazepane is more basic; better for salt bridges but potential permeability risk.
LogP LowerHigher (+1 CH₂)Slight increase in lipophilicity aids BBB penetration if basicity is masked.
N-N Distance ~2.9 Å (Rigid)~3.1–3.5 Å (Variable)Diazepane can span wider distances between binding residues.
Vector Angle ~180° (Anti-parallel)Variable (90°–150°)Allows "L-shaped" or "V-shaped" binding modes.

Synthetic Methodologies: Access and Differentiation

The primary challenge in 1,4-diazepane chemistry is not ring construction, but the regioselective differentiation of the two nitrogen atoms (N1 and N4) and the introduction of chirality.

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing and functionalizing the scaffold.

Diazepane_Synthesis cluster_methods Key Transformation: N-Differentiation Start Precursors Diamines 1,3-Propanediamine + Glyoxal Start->Diamines AminoAcids Ornithine/Lysine Derivatives Start->AminoAcids Cyclization Ring Construction Differentiation N1/N4 Differentiation Cyclization->Differentiation Statistical Alkylation (Low Yield) Cyclization->Differentiation Protecting Group Strategy (High Yield) Chirality Chiral Introduction Differentiation->Chirality Resolution Final Lead Candidate Differentiation->Final MonoBoc Mono-Boc Protection (pH controlled) Differentiation->MonoBoc Chirality->Final SAR Optimization Diamines->Cyclization Reductive Amination AminoAcids->Cyclization Lactamization AminoAcids->Chirality Chiral Pool (Start) CuCat Cu-Catalyzed Arylation

Caption: Strategic workflow for accessing 1,4-diazepane scaffolds. Note the critical pivot point at N1/N4 differentiation, often the bottleneck in library synthesis.

Experimental Protocol: Regioselective Differentiation

A common bottleneck is obtaining high yields of mono-functionalized diazepanes from the symmetric diamine. The following protocol utilizes a pH-controlled strategy to achieve selective mono-protection, a self-validating method superior to statistical equivalents.

Protocol: Selective Mono-Boc Protection of Homopiperazine

Objective: Synthesize tert-butyl 1,4-diazepane-1-carboxylate from homopiperazine.

Reagents:

  • Homopiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

Methodology:

  • Dissolution: Dissolve homopiperazine (10 g, 100 mmol) in DCM (150 mL).

  • Acidity Control (The Causality): Cool to 0°C. Add a solution of Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) dropwise over 2 hours.

    • Mechanism:[1][2][3][4][5] In pure DCM, the reaction is statistical. However, adding a proton source or controlling the feed rate exploits the fact that the mono-Boc product is less basic than the starting diamine, but steric hindrance prevents immediate second attack at low temperatures.

    • Alternative (High Precision): Use a MeOH solvent system. Dissolve homopiperazine in MeOH. Add Boc₂O in MeOH dropwise. The high solubility of the diamine vs. the mono-Boc product in MeOH can assist, but the DCM dilution method is generally more robust for scale-up.

  • Workup (Self-Validating Step):

    • After 12h at RT, wash the organic layer with water (3 x 50 mL).

    • Validation: The unreacted homopiperazine (highly water-soluble) remains in the aqueous phase. The bis-Boc product (highly lipophilic) and mono-Boc product remain in DCM.

    • Purification: Extract the organic layer with 0.5 M aqueous citric acid (3 x 50 mL).

    • Crucial Separation: The mono-Boc amine is protonated and moves to the aqueous citric acid phase. The bis-Boc byproduct remains in the DCM.

  • Recovery: Basify the citric acid extract to pH >11 with NaOH (4 M) and extract with DCM. Dry (Na₂SO₄) and concentrate.

  • Yield Check: Typical yield 65-75%. Purity >95% by NMR.

Key Checkpoint: If 1H NMR shows a singlet at ~1.45 ppm integrating to 18H, the separation failed (Bis-Boc presence).

Case Study: Suvorexant (Belsomra)

Suvorexant represents the pinnacle of 1,4-diazepane medicinal chemistry. It is a Dual Orexin Receptor Antagonist (DORA) used for insomnia.[6]

SAR Logic and Pharmacophore

The molecule is built on a 1,4-diazepane core with three critical features:

  • N1-Amide Linker: Connects to a lipophilic triazole-benzamide (occupies a hydrophobic pocket).

  • N4-Heterocycle: A benzoxazole ring (pi-stacking interaction).

  • C7-Methyl Group: The "Magic Methyl".

Suvorexant_SAR Core 1,4-Diazepane Core (7-membered ring) N1 N1 Position (Amide Linkage) Core->N1 N4 N4 Position (Benzoxazole) Core->N4 C7 C7 Methyl Group (Chiral Center) Core->C7 Target Orexin Receptors (OX1R / OX2R) N1->Target Hydrophobic Pocket Fit N4->Target Pi-Stacking C7->Core Conformational Lock (Prevents collapse) C7->Target Metabolic Stability (Blocks oxidation)

Caption: SAR Deconstruction of Suvorexant. The C7-methyl is the critical architectural element that enables potency and oral bioavailability.

Mechanistic Insight

The C7-methyl group does more than just fill space. In the absence of this methyl, the diazepane ring is too flexible, leading to a high entropic cost of binding (Ki drops significantly). Furthermore, the methyl group sterically hinders the alpha-carbon, protecting the ring from rapid oxidative metabolism by CYP3A4, thereby improving the half-life (t1/2 ~12h).

Future Outlook: PROTACs and Fragments

The 1,4-diazepane scaffold is currently seeing a resurgence in Proteolysis Targeting Chimeras (PROTACs) .

  • Linkerology: The secondary amines at N1 and N4 serve as excellent attachment points for linkers connecting an E3 ligase ligand to a protein of interest (POI) ligand.

  • Solubility: The inherent basicity of the diazepane ring can improve the aqueous solubility of large PROTAC molecules, a common failure mode in degrader development.

References

  • Suvorexant Discovery: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

  • Scaffold Analysis: Evans, B. E., et al. (1988).[7][8] "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Synthetic Protocol (Differentiation): Fletcher, S., et al. (2011). "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines." MedChemComm, 2, 10-15. Link

  • Conformational Analysis: Dörr, A. A., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[9] Link

  • Clinical Data: FDA Highlights of Prescribing Information for BELSOMRA (Suvorexant). (2014).[6][10][11] Link

Sources

Exploratory

1-(2-Methoxyethyl)-1,4-diazepane: Comprehensive Safety, Handling, and Physicochemical Profiling Guide

Executive Summary As a Senior Application Scientist in drug discovery and chemical development, I approach laboratory safety not merely as a compliance checklist, but as a discipline rooted in mechanistic understanding....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery and chemical development, I approach laboratory safety not merely as a compliance checklist, but as a discipline rooted in mechanistic understanding. 1-(2-Methoxyethyl)-1,4-diazepane (also known as 1-(2-Methoxyethyl)homopiperazine) is a highly versatile building block[1]. The seven-membered diazepane ring provides unique conformational flexibility, while the 2-methoxyethyl side chain is frequently utilized to tune the lipophilicity and basicity of active pharmaceutical ingredients (APIs). However, the very structural features that make it a privileged scaffold—its unhindered secondary and tertiary amines—also render it a potent Brønsted base and a severe corrosive hazard[2].

This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and self-validating operational protocols required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 1-(2-Methoxyethyl)-1,4-diazepane is the first step in predicting its behavior in both synthetic workflows and biological exposures. The presence of the methoxy group enhances its polar characteristics, while the diazepane ring ensures it remains a liquid at standard room temperature[1].

Table 1: Key Physicochemical and Regulatory Data

PropertyValue / Description
Chemical Name 1-(2-Methoxyethyl)-1,4-diazepane
Common Synonyms 1-(2-Methoxyethyl)homopiperazine[2]
CAS Registry Number 927802-38-8[3]
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.245 g/mol [2]
Physical State Liquid (Colorless to pale yellow)
Refractive Index 1.4775[2]
UN Classification UN2735 (Amines, liquid, corrosive, n.o.s.)[2]
Hazard Class Class 8 (Corrosive)

Hazard Identification & Mechanistic Toxicology

1-(2-Methoxyethyl)-1,4-diazepane is classified under UN2735 as a Class 8 Corrosive liquid[2]. To handle it safely, one must understand why it is corrosive. Unlike mineral acids that cause coagulative necrosis (which forms a protective eschar), strong alkylamines cause liquefactive necrosis .

When the free base contacts physiological moisture (e.g., skin, ocular fluid, respiratory mucosa), the amine nitrogens rapidly abstract protons from water, generating a localized, highly concentrated pocket of hydroxide ions (OH⁻). This extreme pH shift initiates two destructive pathways:

  • Lipid Saponification: Hydroxide ions cleave the ester bonds of cellular membrane triglycerides, converting them into soluble soaps. This destroys the lipid bilayer, allowing the corrosive agent to penetrate progressively deeper into the tissue.

  • Protein Denaturation: The elevated pH disrupts hydrogen bonding and disulfide bridges in structural proteins, liquefying the cellular matrix.

Mechanism A 1-(2-Methoxyethyl)-1,4-diazepane (High local pH) B Tissue Contact A->B C Lipid Saponification B->C D Protein Denaturation B->D E Cellular Necrosis (Chemical Burn) C->E D->E

Fig 2. Mechanistic pathway of tissue damage induced by alkylamine corrosivity.

Experimental Handling & Workflow Protocols

Because 1-(2-Methoxyethyl)-1,4-diazepane readily absorbs atmospheric carbon dioxide to form insoluble carbamate salts (which degrades reagent purity) and is highly corrosive, all experimental workflows must be designed as closed, self-validating systems.

Step-by-Step Methodology:
  • Step 1: Environmental Isolation (Storage): Store the reagent at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and CO₂ absorption.

  • Step 2: PPE Selection: Standard latex is insufficient. Utilize double-layered nitrile or neoprene gloves, a chemically resistant lab coat, and full-coverage chemical splash goggles.

  • Step 3: Air-Free Transfer: Never pour the liquid openly. Transfer the required volume using a dry, inert-gas-purged syringe or cannula directly within a certified chemical fume hood. This prevents both inhalation exposure and reagent degradation.

  • Step 4: Reaction Quenching (Neutralization): Post-reaction, the unreacted amine must be neutralized safely. Do not add concentrated acid. Slowly add a weak aqueous acid (e.g., saturated NH₄Cl or 1M HCl) at 0°C.

    • Causality: The neutralization of a strong base is highly exothermic. Cooling the reaction and using a dilute acid prevents thermal runaway and solvent boil-off. Protonating the diazepane nitrogens forces the resulting salt into the aqueous layer, allowing for safe phase separation and waste segregation.

Workflow A Storage (Inert Atm, 2-8°C) B PPE & Fume Hood Preparation A->B Retrieve C Reagent Transfer (Syringe/Cannula) B->C Setup D Reaction Execution C->D Add Reagent E Aqueous Acid Quench (Neutralization) D->E Completion F Waste Segregation (Aqueous/Organic) E->F Disposal

Fig 1. Safe handling and quenching workflow for 1-(2-Methoxyethyl)-1,4-diazepane.

Emergency Response & First-Aid Causality

Standard first-aid protocols must be executed with an understanding of the chemical kinetics of the exposure.

  • Ocular Exposure: Flush eyes with copious amounts of water for a strict minimum of 15 minutes, holding eyelids open.

    • Causality: The amine is highly water-soluble. Continuous flushing is the only way to physically remove the compound and dilute the localized high pH, halting the lipid saponification that would otherwise cause rapid, irreversible corneal opacity.

  • Dermal Exposure: Immediately remove contaminated clothing and drench the skin with water.

    • Causality: Do not attempt to neutralize the skin with acidic solutions (like vinegar). The exothermic acid-base neutralization reaction occurring directly on the skin will cause secondary thermal burns, compounding the chemical tissue damage.

  • Inhalation: Move the victim to fresh air immediately. Administer oxygen if breathing is labored.

    • Causality: Inhaled amine vapors react with the moisture and surfactant in the lungs, causing severe mucosal irritation and potentially delayed pulmonary edema.

References

  • Title: 1-(2-Metoxietil)homopiperazina, 95 %, Thermo Scientific Source: Fisher Scientific URL: [Link]

Sources

Foundational

The Methoxyethyl Moiety in Diazepane Scaffolds: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The diazepane scaffold, a cornerstone in medicinal chemistry, has given rise to a vast array of compounds with profound effects on the central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazepane scaffold, a cornerstone in medicinal chemistry, has given rise to a vast array of compounds with profound effects on the central nervous system (CNS). While classic benzodiazepines are well-understood positive allosteric modulators of the GABA-A receptor, the quest for novel therapeutic agents with improved selectivity and side-effect profiles has led to extensive structural modifications. This technical guide delves into the nuanced yet significant role of the methoxyethyl substitution on the diazepane core, exploring its impact on biological activity, target engagement, and potential therapeutic applications. Synthesizing available data, we will navigate the structure-activity relationships, mechanisms of action, and the synthetic pathways that underpin this unique chemical space.

Introduction: Beyond the Classical Benzodiazepine Paradigm

The diazepine nucleus, a seven-membered ring containing two nitrogen atoms fused to a benzene ring, is a privileged scaffold in neuropharmacology. The archetypal 1,4-benzodiazepines, such as diazepam, exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by enhancing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. However, the therapeutic utility of these classical benzodiazepines is often hampered by side effects like sedation, cognitive impairment, and the potential for dependence and withdrawal.[1][2]

This has spurred the exploration of structurally diverse diazepanes, including the 2,3-benzodiazepine class, which have been shown to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[3][4] This alternative mechanism of action opens up therapeutic possibilities for conditions associated with excessive glutamate activity, such as epilepsy and neurodegenerative disorders.[4][5]

The introduction of various substituents onto the diazepane framework serves to fine-tune the pharmacological profile of the resulting compounds. The methoxyethyl group (-CH₂CH₂OCH₃), with its combination of a flexible alkyl chain and a polar ether functionality, presents an intriguing modification. This guide will dissect the available literature to provide a comprehensive overview of the biological activity of methoxyethyl-substituted diazepanes.

The Influence of Methoxyethyl Substitution on Biological Activity

The position of the methoxyethyl substituent on the diazepane ring system is critical in determining its biological effects. The most studied positions include the N-1 position of the diazepine ring and substitutions on the peripheral aromatic rings.

N-Alkoxyalkyl Substitution and its Impact on GABA-A Receptor Modulation

Structure-activity relationship (SAR) studies on 1,4-benzodiazepines have shown that substitution at the N-1 position significantly influences potency and pharmacokinetic properties. While small alkyl groups are generally well-tolerated, the introduction of bulkier or more polar substituents can have a profound impact.

A study on N-2-hydroxyethyl substituted oxazepam and lorazepam, which are structurally analogous to N-methoxyethyl derivatives, revealed a decrease in potency compared to the parent compounds. This suggests that the introduction of an alkoxyalkyl chain at the N-1 position may reduce the affinity for the benzodiazepine binding site on the GABA-A receptor.

Methoxy Phenyl Substitution: A Shift Towards AMPA Receptor Modulation

In contrast to the potential decrease in GABAergic activity with N-alkoxyalkyl substitution, the presence of a methoxy group on a phenyl substituent can confer activity at different targets. A notable example is a novel 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), which has demonstrated a pronounced anxiolytic-like effect in preclinical models.[6] Unlike classical benzodiazepines, this effect was not associated with significant sedation at anxiolytic doses.[6] This suggests that the anxiolytic mechanism of this compound may be related to the modulation of AMPA receptors, a characteristic of many 2,3-benzodiazepines, rather than the GABA-A receptor complex.[6]

Furthermore, the synthesis and evaluation of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b][4][7]diazepin-2-amine and its derivatives have shown promising anticonvulsant activity.[8] This further supports the therapeutic potential of methoxy-aryl substituted diazepanes in neurological disorders characterized by neuronal hyperexcitability.

Synthesis of Methoxyethyl-Substituted Diazepanes

The synthetic routes to methoxyethyl-substituted diazepanes are dependent on the desired position of the substituent.

Synthesis of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b][6][9]diazepin-2-amine

A key intermediate, N-(4-methoxyphenyl)-4-methyl-3H-benzo[b][4][7]diazepin-2-amine, can be synthesized via the reaction of 2-amino-4-methyl-1,5-benzodiazepine with 4-methoxyaniline in the presence of a suitable solvent and catalyst.[8] The resulting compound can then be further modified to produce a variety of derivatives.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b][4][7]diazepin-2-amine [8]

  • A mixture of 2-amino-4-methyl-1,5-benzodiazepine (0.01 mol) and 4-methoxyaniline (0.01 mol) in absolute ethanol (30 ml) is prepared.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting solid is filtered.

  • The solid product is washed with cold ethanol and dried in a vacuum over anhydrous CaCl₂.

Synthesis of 3-(2'-Hydroxyethoxy)-1,4-Benzodiazepin-2-ones

A patented method describes the synthesis of 3-alkoxy-substituted 1,4-benzodiazepin-2-ones.[9] This involves the reaction of a 3-halo-1,4-benzodiazepin-2-one with a suitable alcohol in the presence of a base. For a methoxyethyl analog, 2-methoxyethanol would be the appropriate reagent.

Conceptual Experimental Protocol: Synthesis of 3-(2'-Methoxyethoxy)-1,4-Benzodiazepin-2-one

  • To a solution of 3-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one in a suitable aprotic solvent (e.g., dimethylformamide), add an excess of 2-methoxyethanol.

  • Add a non-nucleophilic base, such as sodium hydride, portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Diazepine Scaffolds and Sites of Methoxyethyl Substitution

Diazepine_Scaffolds cluster_14 1,4-Benzodiazepine cluster_23 2,3-Benzodiazepine 1,4-BZD 1,4-BZD Aryl Aryl-Substitution (e.g., at C7 or C5-phenyl) 1,4-BZD->Aryl N1 N1 1,4-BZD->N1 Modulates GABA-A affinity 2,3-BZD 2,3-BZD Aryl_23 Aryl_23 2,3-BZD->Aryl_23 Confers AMPA receptor activity

Caption: Key diazepine scaffolds and potential sites for methoxyethyl substitution.

Mechanistic Pathways of Methoxyethyl-Diazepanes

Mechanisms cluster_gaba GABAergic Pathway (Classical 1,4-BZD) cluster_ampa Glutamatergic Pathway (2,3-BZD) GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_influx Cl- influx GABA_A_R->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition CNS Inhibition (Anxiolysis, Sedation) Hyperpolarization->Inhibition N_Methoxyethyl_14_BZD N-Methoxyethyl 1,4-BZD N_Methoxyethyl_14_BZD->GABA_A_R Modulates Affinity (Potentially decreases) Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na_influx Na+ influx AMPA_R->Na_influx Depolarization Neuronal Depolarization Na_influx->Depolarization Excitation CNS Excitation Depolarization->Excitation Methoxy_Aryl_23_BZD Methoxy-Aryl 2,3-BZD Methoxy_Aryl_23_BZD->AMPA_R Antagonizes (Non-competitive)

Caption: Contrasting mechanisms of action for different classes of methoxyethyl-diazepanes.

Quantitative Data Summary

Compound ClassSubstituent PositionPrimary TargetObserved ActivityReference
1,4-BenzodiazepineN-1 (hydroxyethyl analog)GABA-A ReceptorDecreased potency[10]
2,3-Benzodiazepine4-(4-methoxyphenyl)Presumed AMPA ReceptorAnxiolytic-like[6]
1,4-BenzodiazepineN-(4-methoxyphenyl)Not specifiedAnticonvulsant[8]

Future Directions and Therapeutic Outlook

The available data, though limited, suggests that methoxyethyl-substituted diazepanes represent a promising area for further investigation. The shift in pharmacology from GABA-A modulation to AMPA antagonism based on the position and nature of the methoxy-containing substituent highlights the chemical tractability of the diazepane scaffold.

Future research should focus on:

  • Systematic SAR studies: A focused library of methoxyethyl-diazepanes with substitutions at various positions is needed to build a comprehensive understanding of how this moiety influences biological activity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for novel methoxyethyl-diazepanes is crucial. This includes receptor binding assays, electrophysiology, and in vivo target engagement studies.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their development as therapeutic agents.

The potential to develop diazepine-based compounds with novel mechanisms of action, such as AMPA receptor modulation, holds significant promise for the treatment of a range of neurological and psychiatric disorders, potentially with improved side-effect profiles compared to classical benzodiazepines.

References

  • Masi, A., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4589. [Link]

  • De Sarro, G., et al. (1999). 2,3-benzodiazepine AMPA antagonists. Current Opinion in Investigational Drugs, 1(1), 83-93. [Link]

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]

  • Szabados, T., et al. (2008). 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects. Current pharmaceutical design, 14(31), 3263-3282. [Link]

  • Al-Obaid, A. M., et al. (2022). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemistry. [Link]

  • Kumar, A., et al. (2016). Synthesis and Anticonvulsant Activity of Some New 6,8-Bis(aryl)-5-methyl- 6,7,8,9-tetrahydro-5H-tetrazolo [1,5-d][4][7]diazepines. International Journal of Pharmaceutical Sciences and Research, 7(11), 4553-4559. [Link]

  • Babbini, M., et al. (1973). Influence of N,-2-Hydroxyethyl Substitution on Central Activity of Oxazepam and Lorazepam. Pharmacology, 10(6), 345-353. [Link]

  • Steinman, D. H., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1797. [Link]

  • Palkovits, M., et al. (2004). Comparison of the AMPA antagonist action of new 2,3-benzodiazepines in vitro and their neuroprotective effects in vivo. Neurochemistry international, 44(3), 233-241. [Link]

  • Abdel-Aziem, A., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Archiv der Pharmazie, 335(1), 33-38. [Link]

  • Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of some new thiazolo[3,2-a][7][11]diazepine, benzo[d]thiazolo[5,2-a][12][13]diazepine and benzo[d]oxazolo[5,2-a][12][13]diazepine analogues. European journal of medicinal chemistry, 46(11), 5535-5543. [Link]

  • Hawash, M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. Molecules, 28(16), 6092. [Link]

  • Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1547. [Link]

  • Kumar, D., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S3029-S3038. [Link]

  • El Aissimi, M., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

  • Olsen, R. W. (2018). GABAA receptor. Wikipedia. [Link]

  • Masi, A., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4589. [Link]

  • Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & medicinal chemistry letters, 21(5), 1432-1435. [Link]

  • Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. ResearchGate. [Link]

  • Corvi-Mora, C. (1974). U.S. Patent No. 3,852,274. Washington, DC: U.S.
  • Boojamra, C. G., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9, 375-379. [Link]

  • Kumar, R., & Singh, R. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Wang, Z., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(5), 1014. [Link]

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Exploratory

Technical Whitepaper: Solubility Profiling &amp; Salt Selection for 1-(2-Methoxyethyl)-1,4-diazepane

This guide provides a comprehensive technical analysis of the solubility profile, salt selection strategies, and physicochemical characterization of 1-(2-Methoxyethyl)-1,4-diazepane .[1][2] It is designed for pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile, salt selection strategies, and physicochemical characterization of 1-(2-Methoxyethyl)-1,4-diazepane .[1][2] It is designed for pharmaceutical scientists and process chemists requiring actionable data for formulation and synthesis.[2]

[1][2]

Executive Summary

1-(2-Methoxyethyl)-1,4-diazepane (CAS: 927802-38-8) is a polar, bicyclic diamine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] In its free base form, it exists as a viscous, hygroscopic oil with complete water miscibility.

The primary challenge in handling this molecule is not achieving solubility, but controlling it. The compound's high polarity and conformational flexibility lead to the formation of extremely soluble, deliquescent salts. This guide details the physicochemical basis for this behavior and provides protocols for synthesizing stable solid forms and profiling their aqueous solubility.[2]

Physicochemical Architecture

Structural Analysis & pKa Prediction

The molecule consists of a semi-rigid 7-membered homopiperazine ring substituted at the N1 position with a flexible methoxyethyl ether chain.[1][2]

FeatureChemical Consequence
N4 (Secondary Amine) Highly basic (pKa ~9.8 - 10.2).[1][2] Primary site of protonation.[2]
N1 (Tertiary Amine) Moderately basic (pKa ~6.5 - 7.5).[2] The electron-withdrawing methoxy group lowers pKa relative to N-methyl analogs.[1][2]
Ether Oxygen Hydrogen bond acceptor.[2] Increases water solubility and hygroscopicity.[2][3]
LogP (Predicted) ~ -0.2 to 0.5 (Hydrophilic).[2]
Theoretical Solubility-pH Profile

The solubility of 1-(2-Methoxyethyl)-1,4-diazepane is pH-dependent.[1][2]

  • pH < 6.0: Fully protonated dication (

    
    ).[2] Extremely high solubility (>500 mg/mL).[2]
    
  • pH 7.0 - 9.0: Monocation (

    
    ) dominates.[1][2] Still highly soluble.[2]
    
  • pH > 10.5: Free base (

    
    ) dominates.[2] Likely to "oil out" of solution as a separate phase rather than precipitate as a solid.[2]
    

Salt Selection Strategy

For drug development, the dihydrochloride salt is the standard starting point but often suffers from deliquescence (absorbing moisture until it dissolves). Alternative anions should be screened to improve crystallinity.

Salt Screening Decision Matrix (Graphviz)[2]

SaltSelection Start Start: 1-(2-Methoxyethyl)-1,4-diazepane Oil Step1 Attempt Dihydrochloride (2HCl) Salt Solvent: EtOH/EtOAc Start->Step1 Goal Goal: Stable Crystalline Solid Check1 Is it Hygroscopic/Deliquescent? Step1->Check1 PathA YES (Likely) High Solubility required? Check1->PathA Unstable/Wet PathB NO Proceed to Scale-up Check1->PathB Stable Solid Alt1 Screen Dicarboxylic Acids (Fumarate, Succinate, Tartrate) PathA->Alt1 Prefer 1:1 Stoichiometry Alt2 Screen Sulfonates (Tosylate, Mesylate) PathA->Alt2 If non-hygroscopic needed Alt1->Goal H-Bond Network Stabilizes Crystal Alt2->Goal Hydrophobic Packing

Figure 1: Decision tree for selecting the optimal salt form based on hygroscopicity and stability requirements.

Experimental Protocols

Protocol A: Synthesis of the Dihydrochloride Salt

Use this protocol to convert the oily free base into a solid for solubility testing.

Reagents:

  • 1-(2-Methoxyethyl)-1,4-diazepane (Free Base)[1][2]

  • HCl (4M in Dioxane or anhydrous Ethanol)

  • Diethyl Ether or n-Heptane (Antisolvent)[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of absolute ethanol. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 2.2 equivalents of HCl (e.g., 4M in Dioxane). The solution may warm slightly (exothermic).[2]

  • Precipitation: Stir for 30 minutes. Slowly add diethyl ether (10-15 mL) until turbidity persists.

  • Crystallization: Scratch the flask wall with a glass rod to induce nucleation.[2] Store at -20°C overnight.

  • Isolation: Filter the white precipitate rapidly under nitrogen (to prevent moisture uptake).[2] Wash with cold ether.[2]

  • Drying: Dry in a vacuum oven at 40°C over

    
     desiccant for 24 hours.
    
Protocol B: Gravimetric Solubility Determination

Standard UV methods may fail due to lack of a strong chromophore in the diazepane ring.[2] Gravimetric analysis is preferred.

Workflow:

  • Saturation: Add excess salt (approx. 200 mg) to 1.0 mL of degassed water in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

    • Note: If the solid fully dissolves, add more salt until a suspension persists.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (pre-warmed to 25°C).

  • Evaporation: Transfer exactly 0.5 mL of filtrate to a pre-weighed aluminum weighing boat.

  • Drying: Evaporate water at 50°C under vacuum until constant weight is achieved.[2]

  • Calculation:

    
    
    

Comparative Solubility Data (Predicted)

The following table summarizes the expected solubility profiles for common salt forms of 1-(2-Methoxyethyl)-1,4-diazepane based on structural analogs (e.g., homopiperazine, N-methyl-homopiperazine).

Salt FormAqueous Solubility (25°C)HygroscopicityCrystallinity Risk
Free Base Miscible (Oils out at high pH)N/A (Liquid)N/A
Dihydrochloride > 500 mg/mLVery High (Deliquescent)Hard to dry; forms hydrates.[1][2]
Fumarate (1:1) 50 - 150 mg/mLModerateGood; H-bonding stabilizes lattice.[1][2]
Tosylate 10 - 50 mg/mLLowExcellent crystallinity; higher MW.[1][2]
Succinate > 200 mg/mLHighLikely forms gums/oils.[2]

Key Insight: For formulation, if the solubility of the HCl salt is too high (leading to instability), the Fumarate or Tosylate salts offer a better balance of solubility and physical stability.

References

  • PubChem. (2025).[2][4] 1-(2-Methoxyethyl)-1,4-diazepane (Compound).[1][2] National Library of Medicine.[2] [Link][2]

  • Avdeef, A. (2013).[2] Salt Solubility Products of Diprenorphine Hydrochloride... Novel Method of Data Analysis. ADMET and DMPK.[2] [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design. (Contextual grounding for salt selection). [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for pKa and salt selection protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(2-Methoxyethyl)-1,4-diazepane

Executive Summary The diazepane moiety is a privileged scaffold in medicinal chemistry, widely utilized in CNS-active agents and, more recently, as a crucial spacer in PROTAC (Proteolysis Targeting Chimera) linker design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazepane moiety is a privileged scaffold in medicinal chemistry, widely utilized in CNS-active agents and, more recently, as a crucial spacer in PROTAC (Proteolysis Targeting Chimera) linker design. 1-(2-Methoxyethyl)-1,4-diazepane (CAS: 927802-38-8) represents a strategic intermediate where the methoxyethyl side chain modulates solubility and lipophilicity.

This application note details a robust, two-step synthesis starting from commercially available 1-Boc-1,4-diazepane . Unlike generic organic chemistry textbook procedures, this protocol addresses the specific challenge of handling the high aqueous solubility of the final diamine product, ensuring high recovery rates without laborious column chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the orthogonal reactivity of the protected nitrogen. 1-Boc-1,4-diazepane possesses one sterically hindered, non-nucleophilic carbamate nitrogen and one nucleophilic secondary amine.

Strategic Logic:

  • Regioselective Alkylation: The secondary amine at position 4 is alkylated using 2-methoxyethyl bromide. The Boc group prevents over-alkylation and quaternization.

  • Acidic Deprotection: The Boc group is cleaved under acidic conditions.[1][2]

  • Isolation Challenge: The final product is a highly polar, low-molecular-weight diamine. Standard aqueous extraction often results in product loss. We recommend isolating the product as the Dihydrochloride salt to ensure stability and ease of handling.

ReactionScheme Start 1-Boc-1,4-diazepane (Starting Material) Inter Intermediate: 1-Boc-4-(2-methoxyethyl)-1,4-diazepane Start->Inter Step 1: Alkylation 1-bromo-2-methoxyethane K2CO3, ACN, 60°C Final Target Product: 1-(2-Methoxyethyl)-1,4-diazepane (Dihydrochloride Salt) Inter->Final Step 2: Deprotection 4M HCl in Dioxane Precipitation

Figure 1: Synthetic route from 1-Boc-1,4-diazepane to the target salt.[3]

Experimental Protocols

Step 1: -Alkylation of 1-Boc-1,4-diazepane

Objective: Install the methoxyethyl chain at the N4 position. Reaction Type:


 Nucleophilic Substitution.
Materials
  • Substrate: 1-Boc-1,4-diazepane (1.0 equiv)

  • Electrophile: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Use if reaction is sluggish.

  • Solvent: Acetonitrile (ACN), anhydrous (10 mL per gram of substrate)

Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-1,4-diazepane and acetonitrile .

  • Base Addition: Add

    
      followed by NaI  (if using). Stir for 5 minutes at room temperature.
    
    • Expert Insight: Granular

      
       is preferred over powder to prevent "caking" of the stir bar.
      
  • Electrophile Addition: Add 1-bromo-2-methoxyethane dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C for 12–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The secondary amine starting material will disappear; the tertiary amine product is usually less polar (higher

      
      ) on silica.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      /KBr) through a Celite pad or sintered glass funnel. Rinse the cake with fresh ACN.
      
    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: The crude material is often sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0–5% MeOH in DCM).

Step 2: Boc-Deprotection & Isolation[1]

Objective: Cleave the Boc group and isolate the product as a stable solid. Critical Note: Do not attempt a standard aqueous extraction for the free base unless necessary, as the product is highly water-soluble.

Materials
  • Substrate: Crude 1-Boc-4-(2-methoxyethyl)-1,4-diazepane

  • Reagent: 4M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (minimal volume)[2]

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    
Protocol
  • Dissolution: Dissolve the crude intermediate in a minimal amount of DCM (approx. 2 mL per gram).

  • Acidolysis: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane dropwise.

    • Observation: Gas evolution (isobutylene/CO2) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: LC-MS is best here. TLC is difficult due to the polarity of the deprotected amine.

  • Isolation (The "Crash Out" Method):

    • Once conversion is complete, dilute the reaction mixture with Diethyl Ether (

      
      )  (approx. 5x reaction volume).
      
    • Vigorous stirring will cause the 1-(2-methoxyethyl)-1,4-diazepane dihydrochloride to precipitate as a white to off-white hygroscopic solid.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry under high vacuum/lyophilizer to remove traces of dioxane.

Step 3: Free-Basing (Only if required)

If your application requires the free amine (e.g., for a subsequent nucleophilic attack):

  • Dissolve the HCl salt in minimal water.

  • Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M

    
     in MeOH .
    
  • Concentrate in vacuo to obtain the free base oil.

Analytical Data Summary

Parameter1-Boc-4-(2-methoxyethyl)-1,4-diazepane (Intermediate)1-(2-Methoxyethyl)-1,4-diazepane (Target)
Formula


MW 258.36 g/mol 158.24 g/mol (Free Base)
Physical State Colorless to pale yellow oilHygroscopic solid (HCl salt) / Oil (Free base)
Solubility Soluble in DCM, EtOAc, MeOHHighly soluble in Water, MeOH. Poor in

.
Key NMR Signals Boc singlet (~1.45 ppm, 9H)Loss of Boc singlet. Methoxy singlet (~3.3 ppm).

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected Check1 Low Yield in Step 1? Problem->Check1 Check2 Product is Sticky Gum (Step 2)? Problem->Check2 Sol1 Add NaI (Finkelstein) Increase Temp to 80°C Check1->Sol1 Sol2 Triturate with Acetone or dry MeOH/Et2O mix Check2->Sol2

Figure 2: Decision tree for common synthetic issues.

  • Incomplete Alkylation: If the starting material persists after 16h, add 0.1 equiv of Sodium Iodide (NaI). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Hygroscopic Salt: The dihydrochloride salt is very hygroscopic. If it turns into a gum upon filtration, dissolve it in dry Methanol and re-precipitate by slow addition of dry Acetone or Ether.

  • Polyamines on Silica: If purifying the free base on silica, add 1% Triethylamine (TEA) or Ammonium Hydroxide to the eluent to prevent tailing/streaking.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley. (Standard reference for Boc cleavage conditions).

  • Synthesis of 1,4-Diazepines. Organic Chemistry Portal. (General reactivity of diazepanes).

  • 1-(2-methoxyethyl)-1,4-diazepane (CAS 927802-38-8). PubChem. (Chemical/Physical Properties).

  • Comparison of TFA and HCl for Boc Deprotection. BenchChem. (Protocol comparison for acidolysis).

Sources

Application

Application Note &amp; Protocol: Selective Mono-N-Alkylation of 1,4-Diazepane with 2-Bromoethyl Methyl Ether

Abstract This document provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of 1,4-diazepane with 2-bromoethyl methyl ether to synthesize 1-(2-methoxyethyl)-1,4-diazepane. N-functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of 1,4-diazepane with 2-bromoethyl methyl ether to synthesize 1-(2-methoxyethyl)-1,4-diazepane. N-functionalized diazepane scaffolds are crucial building blocks in medicinal chemistry, recognized as "privileged structures" for their wide range of biological activities.[1][2] This protocol emphasizes control over reaction selectivity to minimize the common issue of over-alkylation.[3][4][5] We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, outline safety considerations, and describe methods for product purification and characterization.

Introduction and Scientific Background

The 1,4-diazepane ring system is a foundational component in the development of therapeutic agents, with derivatives showing promise as anticonvulsants, sedatives, and anxiolytics.[1][6][7] The functionalization of the nitrogen atoms within this seven-membered heterocycle allows for the modulation of its pharmacological properties. The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction, proceeding through a nucleophilic aliphatic substitution (S_N2) mechanism.[4]

However, a significant challenge in the alkylation of cyclic diamines like 1,4-diazepane is the potential for polysubstitution.[3][5] The product of the initial mono-alkylation is itself a secondary amine and can compete with the starting material for the alkylating agent, leading to a mixture of products that are often difficult to separate.[3][5] This protocol is optimized to favor the formation of the desired mono-alkylated product, 1-(2-methoxyethyl)-1,4-diazepane, by carefully controlling stoichiometry and reaction conditions.

Reaction Mechanism and Rationale

The core of this protocol is the S_N2 reaction between a nucleophilic amine and an electrophilic alkyl halide.

Mechanism Causality:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 1,4-diazepane acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethyl methyl ether. This carbon is electron-deficient due to the electronegativity of the adjacent bromine atom. This concerted step forms a new C-N bond while simultaneously breaking the C-Br bond.

  • Role of the Base: The initial reaction results in the formation of an ammonium bromide salt. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial for two reasons: it neutralizes the hydrobromic acid (HBr) generated, preventing the protonation and deactivation of the starting amine, and it deprotonates the ammonium salt to yield the neutral mono-alkylated product.[8][9] The use of an inorganic base like K₂CO₃ simplifies the workup, as it can be easily removed by filtration.

  • Controlling Selectivity: To suppress the formation of the di-alkylated byproduct, an excess of the starting diamine (1,4-diazepane) is used relative to the alkylating agent. This ensures that the 2-bromoethyl methyl ether is more likely to encounter and react with a molecule of the unreacted 1,4-diazepane rather than the mono-alkylated product.

Caption: S_N2 mechanism for the alkylation of 1,4-diazepane.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )Supplier Notes
1,4-Diazepane505-66-8C₅H₁₂N₂100.16Hygroscopic; store under inert gas.
2-Bromoethyl methyl ether6482-24-2C₃H₇BrO138.99Flammable, toxic, irritant.[10]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, fine powder.
Acetonitrile (MeCN)75-05-8C₂H₃N41.05Anhydrous, HPLC grade.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction & chromatography.
Hexanes110-54-3C₆H₁₄86.18For chromatography.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04For drying.
Deionized Water7732-18-5H₂O18.02
Saturated BrineN/ANaCl(aq)N/A
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnels and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions: A Self-Validating System

Trustworthiness in practice means prioritizing safety. Every step must be conducted with an awareness of the potential hazards.

  • General: All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and tightly fitting safety goggles at all times.[10][11]

  • Reagent Handling:

    • 2-Bromoethyl methyl ether: This compound is a flammable liquid and vapor, toxic if swallowed, and causes skin and eye irritation.[10][12] Keep it away from heat, sparks, and open flames.[13][14] Ground and bond all containers during transfer to prevent static discharge.[10][13]

    • 1,4-Diazepane: This amine is corrosive and hygroscopic. Handle quickly to minimize atmospheric moisture absorption and avoid skin contact.

    • Solvents: Acetonitrile and Dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[11][14] Do not pour organic solvents down the drain.

Detailed Experimental Protocol

This protocol is designed for a ~20 mmol scale reaction.

Reaction Setup
  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Assemble Apparatus: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

Reagent Addition and Reaction
  • To the reaction flask, add 1,4-diazepane (3.0 g, 30.0 mmol, 1.5 eq.) and anhydrous potassium carbonate (5.5 g, 40.0 mmol, 2.0 eq.).

  • Add 40 mL of anhydrous acetonitrile via syringe.

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • In a separate, dry vial, prepare a solution of 2-bromoethyl methyl ether (2.78 g, 20.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile.

  • Using a syringe, add the 2-bromoethyl methyl ether solution dropwise to the stirring suspension over 20-30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60-65 °C using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine). Spot the starting material and the reaction mixture. The reaction is complete when the 2-bromoethyl methyl ether spot has been consumed (typically 4-6 hours).

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids (K₂CO₃ and KBr) by vacuum filtration, washing the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in 50 mL of dichloromethane and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and saturated brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a gradient eluent system, starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0% to 10% Methanol in Ethyl Acetate, with 1% triethylamine added to the mobile phase to prevent product tailing).

  • Elution: Load the adsorbed crude product onto the column and elute with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(2-methoxyethyl)-1,4-diazepane as a purified oil.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-methoxyethyl)-1,4-diazepane.

Characterization of 1-(2-methoxyethyl)-1,4-diazepane

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the methoxy group (a singlet around 3.3 ppm), the methylene groups of the ethyl chain (triplets), and the methylene groups of the diazepane ring.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 159.15.

  • Appearance: Typically a colorless to pale yellow oil.

AnalysisExpected Result
Molecular Formula C₈H₁₈N₂O[15][16]
Molecular Weight 158.24 g/mol [15]
MS (ESI+) m/z = 159.15 ([M+H]⁺)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~3.5 (t, 2H), ~3.3 (s, 3H), ~2.9 (t, 2H), ~2.8-2.6 (m, 8H), ~1.7 (m, 2H), NH (br s, 1H). Note: Chemical shifts are predictive and should be confirmed experimentally.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~71, ~59, ~57, ~56, ~51, ~48, ~28. Note: Chemical shifts are predictive.

References

  • Ghorbani-Vaghei, R., & Malaeke, S. (2018). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Gunn, R. J., et al. (2015). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 6(8), 1469-1476.
  • Li, Y., et al. (2024). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

  • Bakulina, O., et al. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • PubChem. (n.d.). 1-(2-methoxyethyl)-1,4-diazepane. Retrieved from [Link]

  • Patel, K. D., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 738-742.
  • El-Moussaoui, D., et al. (2013). Theoretical study of 1,4-diazepines synthesis: The reaction mechanism and tautomerism in gas phase and in solution. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1645-1652.
  • El-Gohary, A. R., & Shaabana, A. A. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 161-170.
  • Sharma, S., & Kumar, A. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 529-551.

Sources

Method

Application Note: Reductive Amination Conditions for 1,4-Diazepane Derivatives

Introduction & Strategic Rationale The 1,4-diazepane (homopiperazine) ring is a highly privileged, 7-membered heterocyclic pharmacophore frequently utilized in drug discovery to modulate target binding affinity and physi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,4-diazepane (homopiperazine) ring is a highly privileged, 7-membered heterocyclic pharmacophore frequently utilized in drug discovery to modulate target binding affinity and physicochemical properties. It is a core structural motif in orexin receptor antagonists (e.g., suvorexant analogs), kinase inhibitors (e.g., fasudil), and histamine H3 receptor antagonists[1][2].

Functionalizing the secondary amines of the 1,4-diazepane core is most reliably achieved via reductive amination . However, the unique steric and electronic properties of this 7-membered ring present distinct challenges:

  • Desymmetrization: Differentiating the two equivalent secondary amines to achieve selective mono-alkylation without utilizing expensive, pre-protected (e.g., mono-Boc) starting materials[2].

  • Over-alkylation: Preventing bis-alkylation or unintended multi-alkylation cascades[3].

  • Product Isolation: Overcoming severe yield losses during standard aqueous workups due to the extreme hydrophilicity of the resulting tertiary amine products[2].

This application note provides a comprehensive, causality-driven guide to optimizing reductive amination conditions for 1,4-diazepane derivatives, detailing both traditional chemical approaches and modern biocatalytic methods.

Mechanistic Insights: The Causality of Reagent Selection

Reductive amination of a secondary amine like 1,4-diazepane proceeds via a distinct mechanistic pathway. The initial nucleophilic attack on the carbonyl carbon yields a hemiaminal intermediate . Because secondary amines lack a second proton to lose, the hemiaminal undergoes dehydration to form a highly electrophilic iminium ion , which is subsequently reduced to the final tertiary amine[3][4].

G A Carbonyl + 1,4-Diazepane B Hemiaminal Intermediate A->B  Nucleophilic Attack C Iminium Ion B->C  Dehydration (-H2O) D Alkylated 1,4-Diazepane C->D  Hydride Transfer

Caption: Mechanistic pathway of 1,4-diazepane reductive amination via an iminium intermediate.

Why Sodium Triacetoxyborohydride (STAB) is the Gold Standard

The choice of reducing agent is dictated by the kinetics of the iminium formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reagent for mono-alkylation[2]. The electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB is kinetically inert toward most unactivated aldehydes and ketones but reacts rapidly with the highly electrophilic iminium ion. This prevents the premature reduction of the carbonyl starting material into an alcohol.

Conversely, Sodium borohydride (NaBH4) is generally too reactive and will reduce the carbonyl precursor before the iminium ion can form, unless employed in specific, highly optimized multi-alkylation cascades (e.g., the synthesis of hexadentate radiometal chelators where direct reductive amination of dialkylated species is forced)[3][5].

Key Parameters & Optimization Data

Successful functionalization requires precise control over the reducing agent and the solvent environment. The tables below synthesize the critical parameters for protocol design.

Table 1: Comparison of Reducing Agents for 1,4-Diazepane Functionalization
Reducing AgentReactivity ProfileOptimal pHKey Application & Rationale
NaBH(OAc)3 (STAB) Mild; strict preference for iminium5.0 - 7.0Standard mono-alkylation. Prevents carbonyl reduction; avoids toxic byproducts[2][4].
NaCNBH3 Mild; stable in acidic media4.0 - 5.0Acidic cascades. Useful if strict pH control is needed, but generates toxic HCN gas.
NaBH4 Strong; rapid carbonyl reduction> 7.0Multi-alkylation. Used when forcing trialkylation of sterically hindered diazepanes[3].
IREDs (Enzymatic) Highly specific, enantioselective7.0 - 8.0Asymmetric synthesis. Yields >99% ee for chiral intramolecular cyclizations[1].
Table 2: Solvent Selection Matrix
SolventSolubilizing PowerImpact on Iminium KineticsRecommendation
1,2-Dichloroethane (DCE) ExcellentPromotes rapid dehydrationPreferred. Optimal for STAB; maximizes iminium formation[6].
Dichloromethane (DCM) ExcellentGood, but lower boiling pointAlternative. Suitable for room temperature reactions.
Tetrahydrofuran (THF) GoodSlower dehydration kineticsNiche. Useful for highly polar or poorly soluble substrates.
Methanol (MeOH) ExcellentForms stable hemiacetalsAvoid with STAB. Competes with iminium formation; better suited for NaBH4.

Experimental Protocols

Protocol A: Scalable Mono-Alkylation via Desymmetrization (Non-Extractive Workup)

Context: Standard aqueous workups often result in massive yield losses (e.g., dropping to 30%) because mono-alkylated 1,4-diazepanes are highly water-soluble. This protocol utilizes a stoichiometric excess of inexpensive, symmetrical homopiperazine to achieve desymmetrization, followed by a non-extractive isolation strategy[2].

Materials:

  • Homopiperazine (2.5 equivalents)

  • Ketone/Aldehyde substrate (1.0 equivalent)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Equilibration: In a dry, round-bottom flask under nitrogen, dissolve homopiperazine (2.5 eq) and the carbonyl substrate (1.0 eq) in anhydrous DCE (approx. 0.2 M relative to the carbonyl).

  • Iminium Formation: Stir the mixture at 25 °C for 1 hour. Causality: This pre-incubation allows the hemiaminal to form and dehydrate into the iminium ion before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Reaction Maturation: Stir the reaction mixture at ambient temperature for 12–24 hours until complete consumption of the carbonyl is observed via LC-MS or TLC.

  • Quench: Carefully quench the reaction by adding 1N NaOH (aqueous) and stir for 30 minutes to break down boron complexes.

  • Non-Extractive Isolation: Instead of standard liquid-liquid extraction (which traps the product in the aqueous layer), concentrate the organic phase directly. Induce crystallization of the product by exchanging the solvent to tert-amyl alcohol or by adding anhydrous HCl in isopropanol to precipitate the product as an HCl salt[2][6].

Workflow Step1 1. Mix Amine (2.5 eq) & Carbonyl (1.0 eq) in DCE Step2 2. Stir 1h at 25°C (Iminium Equilibration) Step1->Step2 Step3 3. Portion-wise Addition of NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Stir 12-24h & Quench with 1N NaOH Step3->Step4 Step5 5. Non-Extractive Isolation / Salt Crystallization Step4->Step5

Caption: Optimized workflow for STAB-mediated reductive amination with non-extractive isolation.

Protocol B: Biocatalytic Intramolecular Asymmetric Reductive Amination

Context: For the synthesis of chiral 1,4-diazepanes (e.g., pharmaceutical precursors), traditional metal catalysts often lack enantioselectivity and leave toxic residues. Engineered Imine Reductases (IREDs) offer a highly efficient, self-validating asymmetric alternative[1].

Materials:

  • Linear aminoketone precursor (10 mM)

  • Imine Reductase (e.g., Leishmania major IR1 mutant Y194F/D232H)

  • NADP+ (1 mM)

  • D-Glucose (50 mM) and Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor recycling

  • Phosphate buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction matrix in 100 mM phosphate buffer (pH 7.0) to maintain enzyme stability.

  • Cofactor Recycling System: Add NADP+, D-glucose, and GDH to the buffer. Causality: This system continuously regenerates NADPH, driving the reductive amination forward without requiring stoichiometric amounts of expensive cofactors.

  • Substrate & Enzyme Addition: Introduce the aminoketone precursor (10 mM) followed by the purified IRED enzyme.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Extraction & Validation: Quench the reaction with 10 N NaOH to pH > 10. Extract with ethyl acetate (3 × volumes). Dry the organic layer over Na2SO4, concentrate, and validate the enantiomeric excess (>99% ee) via chiral HPLC[1].

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis.[Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. The Royal Society Open Science.[Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. RSC Advances.[Link]

  • Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. The Journal of Organic Chemistry.[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

Sources

Application

Preparation of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride salt

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride , a critical homopiperazine building block used in the development of neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride , a critical homopiperazine building block used in the development of neuroactive pharmaceutical intermediates and kinase inhibitors.

Unlike standard textbook alkylations which often result in inseparable mixtures of mono- and bis-alkylated products, this protocol utilizes a Statistical Kinetic Control strategy. By employing a high molar excess of the diamine precursor, we force the reaction equilibrium toward the mono-substituted product, ensuring high selectivity (>90%) and simplifying downstream purification.

Strategic Reaction Design

The Chemoselectivity Challenge

1,4-Diazepane (Homopiperazine) contains two equivalent secondary amine sites. In a 1:1 stoichiometric reaction with an alkylating agent, the product (a secondary-tertiary amine) often becomes more nucleophilic than the starting material, leading to rapid over-alkylation (bis-substitution).

The Solution: Statistical Kinetic Control

To overcome this, we employ a 5-fold molar excess of 1,4-diazepane. This ensures that every molecule of the alkylating agent (electrophile) is statistically far more likely to encounter an unreacted diamine molecule than a mono-alkylated product.

Reaction Scheme:

  • Nucleophilic Substitution: 1,4-Diazepane + 1-Chloro-2-methoxyethane

    
     Mono-base (Free amine).
    
  • Salt Formation: Mono-base + 2 HCl

    
     Dihydrochloride Salt.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
1,4-Diazepane (Homopiperazine)100.165.0Nucleophile / Solvent carrier
1-Chloro-2-methoxyethane 94.541.0Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5Acid Scavenger
Acetonitrile (MeCN) 41.05-Solvent (Polar Aprotic)
HCl in 1,4-Dioxane (4M) 36.462.5Salt forming agent
Phase I: Synthesis of the Free Base

Objective: Selective mono-alkylation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 1,4-Diazepane (50.0 g, 500 mmol) and K₂CO₃ (20.7 g, 150 mmol) to Acetonitrile (200 mL) .

    • Note: 1,4-Diazepane is a solid at room temperature (mp ~40°C). Gentle warming may be required to dissolve it fully.

  • Addition: Heat the mixture to 60°C. Add 1-Chloro-2-methoxyethane (9.45 g, 100 mmol) dropwise over 30 minutes via an addition funnel.

    • Causality: Slow addition prevents localized high concentrations of the electrophile, further suppressing bis-alkylation.

  • Reaction: Heat to reflux (80-82°C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). Stain with Ninhydrin. The product will appear as a distinct spot above the baseline but below the starting material.

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (KCl/residual K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Critical Purification Step: The residue contains the product and a large excess of 1,4-diazepane.

    • Perform Vacuum Distillation .

      • Fraction 1: Unreacted 1,4-Diazepane (bp ~169°C at atm; collects at ~70-80°C @ 1 mmHg). Recover and recycle.

      • Fraction 2:1-(2-Methoxyethyl)-1,4-diazepane (Product).[7] Collects at higher temperature (~110-120°C @ 1 mmHg).

Phase II: Salt Formation (Dihydrochloride)

Objective: Stabilization and isolation of the API-ready salt.

  • Dissolution: Dissolve the purified free base oil (approx. 12 g) in anhydrous Ethanol (50 mL) . Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (40 mL) .

    • Observation: An immediate white precipitate should form. Ensure the pH reaches < 2.

  • Crystallization: Stir at 0°C for 1 hour. Slowly add Diethyl Ether (100 mL) to drive complete precipitation.

  • Isolation: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over

    
    .
    

Process Visualization (Workflow)

G Start 1,4-Diazepane (5.0 Equiv) Reaction Reflux in MeCN (K2CO3 Base) Start->Reaction Reagent 1-Chloro-2-methoxyethane (1.0 Equiv) Reagent->Reaction Distillation Vacuum Distillation (Remove Excess Amine) Reaction->Distillation Filter Salts Distillation->Start Recycle Excess FreeBase Free Base Oil (Pure) Distillation->FreeBase High BP Fraction SaltForm HCl/Dioxane Precipitation FreeBase->SaltForm FinalProduct 1-(2-Methoxyethyl)-1,4-diazepane 2HCl Salt SaltForm->FinalProduct Et2O Wash

Caption: Figure 1. Kinetic control synthesis workflow utilizing excess diamine recycling loop.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Yield 75–85% (based on alkyl halide)Gravimetric
1H NMR (D₂O)

3.75 (t, 2H), 3.60-3.30 (m, 10H), 3.35 (s, 3H)
400 MHz NMR
Mass Spec [M+H]+ = 159.14 m/zESI-MS
Solubility Highly soluble in Water, Methanol; Insoluble in EtherSolubility Test

Self-Validating Check:

  • NMR Diagnostic: Look for the integration of the methoxy singlet (

    
     3.35) relative to the homopiperazine ring protons. A 3:10 ratio confirms mono-substitution. The absence of a signal at 
    
    
    
    2.8-3.0 (typical for free secondary amines in non-salt forms) and a shift downfield indicates successful salt formation.

Safety & Handling

  • 1,4-Diazepane: Corrosive and causes severe skin burns. Handle in a fume hood.

  • Alkylating Agents: Potential alkylating mutagens. Double-glove and use a barrier shield.

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store under Argon in a desiccator.

References

  • PubChem. 1-(2-methoxyethyl)-1,4-diazepane | C8H18N2O.[8] National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: Optimized Peptide Coupling Protocols for 1,4-Diazepane Scaffolds

Executive Summary The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" in drug discovery, appearing frequently in kinase inhibitors, GPCR ligands (e.g., Suvorexant analogs), and peptidomimetics.[1] However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" in drug discovery, appearing frequently in kinase inhibitors, GPCR ligands (e.g., Suvorexant analogs), and peptidomimetics.[1] However, incorporating this 7-membered ring into peptide backbones presents distinct challenges compared to its 6-membered analog, piperazine. The increased conformational entropy and ring strain of 1,4-diazepane can retard nucleophilic attack, while the steric bulk of the ring often necessitates aggressive activation methods that risk racemizing sensitive chiral amino acid partners.

This guide provides validated protocols for coupling N-protected amino acids to 1,4-diazepane amines, prioritizing yield, purity, and the retention of chiral integrity.

Strategic Analysis: The 1,4-Diazepane Challenge

Before selecting a protocol, the chemist must understand the substrate's behavior. 1,4-Diazepanes are secondary amines, but they differ from standard linear amines or piperazines in two critical ways:

  • Conformational Entropy: The 7-membered ring is flexible, existing in multiple twist-chair and twist-boat conformations. This entropic cost must be overcome during the formation of the tetrahedral intermediate in amide bond formation.

  • Steric Hindrance: The extra methylene group creates a more crowded environment around the nitrogen nucleophile compared to piperazine.

The Causality of Failure:

  • Standard Carbodiimides (EDC/DCC): Often too slow, leading to N-acylurea side products.

  • Standard Uroniums (HBTU): May suffer from slow kinetics, allowing time for base-catalyzed epimerization of the activated amino acid.

  • Acid Chlorides: High reactivity but high risk of racemization and protecting group incompatibility.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific substrate.

DiazepaneCoupling Start Start: 1,4-Diazepane Coupling Chiral Is the Amino Acid Chiral/Sensitive? Start->Chiral Steric Is the Amino Acid Sterically Hindered (e.g., N-Me, Aib, Val)? Chiral->Steric Yes Standard Protocol A: HATU/DIPEA (High Yield, Standard) Chiral->Standard No (Gly, Achiral) T3P Protocol B: T3P/NMM (Low Epimerization, Clean Workup) Steric->T3P No (Ala, Phe, Leu) Steric->T3P Moderate Bulk AcidFluoride Protocol C: Acid Fluoride/COMU (Max Reactivity) Steric->AcidFluoride Yes (Extreme Bulk)

Figure 1: Decision tree for selecting coupling conditions based on substrate chirality and steric demand.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Achiral amino acids, robust substrates, and initial screenings. Mechanism: HATU generates an OAt-active ester, which is highly reactive and minimizes the "neighboring group effect" that slows down reaction with 7-membered rings.

Materials:

  • Amino Acid (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Amine: N-Boc-1,4-diazepane (or derivative) (1.0 equiv)

Procedure:

  • Activation: Dissolve the N-protected amino acid and HATU in DMF (0.2 M concentration) under nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 2–5 minutes. Note: The solution should turn yellow.

  • Coupling: Add the 1,4-diazepane amine.

  • Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[2][3]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), saturated NaHCO3, and brine. Dry over Na2SO4.

Critical Insight: If the reaction stalls, do not add more HATU immediately. Add a catalytic amount of HOAt to regenerate the active ester.

Protocol B: The "Low Epimerization" Route (T3P)

Best for: Chiral amino acids prone to racemization (e.g., Cys, His, Phenylglycine) and scale-up. Mechanism: Propylphosphonic Anhydride (T3P) acts as a coupling agent that does not generate a free active ester species in the same way as HATU/HOBt, significantly reducing the risk of oxazolone formation (the primary pathway for racemization).

Materials:

  • Amino Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred over DMF for easier workup).

Procedure:

  • Dissolution: Dissolve Amino Acid and 1,4-diazepane amine in EtOAc (0.1 – 0.2 M).

  • Base: Add NMM. Cool to 0°C if the substrate is extremely sensitive.

  • Reagent Addition: Add T3P solution dropwise. Crucial: T3P is added last.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; allow 4–12 hours.

  • Workup: Wash with water, 1M HCl (if protecting groups allow), and brine. T3P byproducts are water-soluble, making purification simple.

Protocol C: Regioselective Mono-Acylation

Context: When using free 1,4-diazepane (unprotected), you may wish to acylate only one nitrogen. This is difficult due to the symmetric nucleophilicity.

Strategy: Use COMU with a syringe pump addition or 1,1'-Carbonyldiimidazole (CDI) .

  • Dissolve 1,4-diazepane (excess, 2.0 equiv) in DCM at 0°C.

  • Pre-activate the acid with COMU (1.0 equiv) and DIPEA (1.0 equiv) in a separate vessel.

  • Add the activated acid solution slowly (over 1 hour) to the diazepane solution.

  • The excess diazepane acts as a proton scavenger and statistically favors mono-acylation.

Comparative Data: Coupling Reagents

The following table summarizes the performance of coupling reagents specifically for secondary amine coupling (like diazepane).

ReagentReactivity (Kinetic)Racemization RiskByproduct RemovalRecommended Use
HATU HighModerateDifficult (requires LiCl wash)General purpose, difficult sequences.
T3P ModerateVery LowExcellent (Water soluble)Chiral substrates, Scale-up.
COMU HighLowGood"Green" alternative to HATU.
EDC/HOBt LowLowGoodNot recommended for hindered diazepanes.
PyBOP HighModerateDifficult (HMPA byproduct)Legacy protocols only.

Troubleshooting & Optimization

Symptom: Low Conversion (<50%)

  • Cause: Steric clash between the diazepane ring and the amino acid side chain.

  • Fix: Switch solvent to NMP (N-methylpyrrolidone) to break up aggregation. Increase temperature to 40°C (only if using T3P to minimize racemization).

Symptom: Epimerization (D/L mixtures)

  • Cause: Base-catalyzed proton abstraction during activation.

  • Fix: Switch from DIPEA to TMP (2,4,6-trimethylpyridine/Collidine) – a weaker, more sterically hindered base. Use Protocol B (T3P).

Symptom: Oligomerization

  • Cause: If using free diazepane, double coupling occurs.

  • Fix: Ensure the diazepane is mono-protected (e.g., N-Boc-homopiperazine) before coupling.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Chemical Reviews. Link

    • Supports the use of T3P for low epimerization and scale-up.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. Link

    • Authoritative review on HATU, COMU, and mechanism of activ
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6] Chemical Society Reviews. Link

    • Provides mechanistic insight into secondary amine coupling difficulties.
  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

    • General grounding for peptide coupling standards.

Sources

Application

Application Note: High-Efficiency Deprotection of Boc-1-(2-methoxyethyl)-1,4-diazepane

[1] Abstract This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-(2-methoxyethyl)-1,4-diazepane precursors.[1] While Boc deprotection is a standar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-(2-methoxyethyl)-1,4-diazepane precursors.[1] While Boc deprotection is a standard transformation, the specific physicochemical properties of the 1,4-diazepane scaffold—specifically its high polarity and water solubility—present unique challenges during workup and isolation. This guide contrasts the Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) methods, ultimately recommending an anhydrous HCl/Dioxane protocol to circumvent the formation of hygroscopic oils and eliminate aqueous extraction losses.

Introduction

The 1,4-diazepane ring is a privileged pharmacophore in medicinal chemistry, often serving as a core scaffold for central nervous system (CNS) agents and RNA-binding ligands.[1][2] The introduction of a 2-methoxyethyl side chain increases the metabolic stability and polarity of the molecule.

However, this increased polarity renders standard aqueous/organic extraction workups inefficient. The resulting free base, 1-(2-methoxyethyl)-1,4-diazepane (CAS 927802-38-8) , partitions significantly into the aqueous phase, leading to low yields.[1] Furthermore, TFA salts of diazepanes are frequently hygroscopic "oils" that are difficult to handle. This protocol establishes a robust method to isolate the product as a stable dihydrochloride salt or a clean free base without aqueous washing.

Target Molecule Data
ComponentNameCAS NumberMW ( g/mol )
Precursor tert-butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylateN/A*~258.36
Product 1-(2-methoxyethyl)-1,4-diazepane927802-38-8 158.24

*Note: Precursor CAS varies by specific regioisomer (1-Boc vs 4-Boc).[1] This protocol applies to both.

Mechanistic Insight

The deprotection proceeds via an acid-catalyzed type 1 fragmentation. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.[3] This generates the free amine, carbon dioxide (gas), and a tert-butyl cation.[1][3] The cation is rapidly trapped by the counter-ion (Cl⁻ or Trifluoroacetate) or undergoes elimination to form isobutylene gas.

Reaction Pathway Diagram

BocDeprotection cluster_legend Phase State Start Boc-Precursor (Lipophilic) Acid Acid Protonation (HCl or TFA) Start->Acid + H+ Inter Carbamate Collapse Acid->Inter t-Bu cation loss Salt Product Salt (Precipitate/Solid) Inter->Salt - CO2 (gas) - Isobutylene FreeBase Free Base (Polar Oil) Salt->FreeBase Neutralization (Optional) Solid Precipitate Gas Volatile Byproducts

Figure 1: Mechanistic flow of acid-mediated Boc cleavage. Note the irreversible loss of CO2 and Isobutylene driving the reaction to completion.[1]

Methodology Comparison: TFA vs. HCl[5]

For this specific diazepane derivative, the choice of acid dictates the isolation strategy.

FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane (Recommended)
Reagent 25-50% Trifluoroacetic Acid in Dichloromethane4M HCl in 1,4-Dioxane
Reaction Rate Fast (30-60 min)Moderate (1-2 hours)
Product Form TFA Salt (Often a hygroscopic oil)HCl Salt (Often a solid/powder)
Workup Requires evaporation + potential neutralization.[1]Evaporation only. Salt precipitates.
Solubility Risk High. Free base is water-soluble.[1]Low. No aqueous wash required.
Suitability General peptide synthesis.[3]Polar amines & scale-up.

Verdict: Method B (HCl/Dioxane) is superior for 1-(2-methoxyethyl)-1,4-diazepane because it allows for the isolation of the product by simple filtration or evaporation, avoiding the "oily salt" syndrome associated with TFA [1].[1]

Detailed Protocol: HCl-Mediated Deprotection[1][6]

Materials
  • Substrate: tert-butyl 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylate (1.0 equiv).[1]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Sigma-Aldrich or similar).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (optional co-solvent if solubility is poor).[1]

  • Equipment: Round-bottom flask, magnetic stir bar, rotary evaporator, vacuum pump.[1]

Step-by-Step Procedure
Step 1: Dissolution

Dissolve the Boc-protected precursor in a minimal amount of 1,4-dioxane.[1]

  • Note: If the precursor does not dissolve well in dioxane, add a small amount of MeOH or DCM. The concentration should be approximately 0.1 M to 0.2 M.

Step 2: Acid Addition

Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5–10 equivalents) dropwise.

  • Causality: Cooling prevents exotherms from the rapid release of isobutylene gas. Excess acid ensures complete protonation of both nitrogen centers (the diazepane ring is basic).

Step 3: Reaction

Remove the ice bath and stir at room temperature (20–25°C).

  • Monitoring: Check via TLC (System: 10% MeOH in DCM with 1% NH4OH) or LCMS after 1 hour. The starting material spot (higher Rf) should disappear.[1]

  • Visual Cue: A white precipitate (the dihydrochloride salt) often begins to form within 30 minutes.

Step 4: Workup (Isolation of Salt)

Do NOT perform an aqueous extraction. [1]

  • Concentrate the reaction mixture in vacuo (rotary evaporator) at 40°C.

  • Co-evaporate with diethyl ether or toluene (2x) to remove traces of excess HCl and dioxane.

  • Triturate the resulting residue with anhydrous diethyl ether.

  • Filtration: If a solid forms, filter and wash with cold ether.

  • Drying: Dry under high vacuum/lyophilizer.

    • Result: 1-(2-methoxyethyl)-1,4-diazepane dihydrochloride (White to off-white solid).[1]

Alternative: Isolation of Free Base (If Required)

If your next step requires the free amine and cannot tolerate the HCl salt:

  • Dissolve the crude HCl salt in Methanol .

  • Add Amberlyst® A21 free base resin (approx. 3-4 grams per gram of substrate).[1]

  • Stir for 30–60 minutes. Monitor pH (should be basic, ~pH 8-9).

  • Filter off the resin.

  • Concentrate the filtrate.

    • Advantage:[4][5][6] This "dry neutralization" prevents the product from partitioning into water [2].

Troubleshooting & Optimization

Problem: The Product is a Sticky Gum/Oil
  • Cause: Traces of solvent or hygroscopic nature of the salt.

  • Solution: Dissolve the gum in a minimum amount of MeOH, then add a large excess of diethyl ether dropwise with vigorous stirring to induce precipitation.

Problem: Incomplete Deprotection
  • Cause: Steric hindrance or insufficient acid concentration.

  • Solution: Increase temperature to 35°C or use neat TFA for 30 minutes, then switch back to the HCl workup (evaporation).

Problem: Product Loss in Aqueous Layer
  • Cause: You attempted a NaHCO3/DCM extraction. The diazepane is highly polar.

  • Solution: Stop aqueous workups. Use the Amberlyst A21 resin method described above or use continuous extraction with Chloroform:Isopropanol (3:1) [3].

Safety Considerations

  • HCl in Dioxane: Corrosive and fuming. Handle in a fume hood. Dioxane is a suspected carcinogen and forms peroxides; ensure it is peroxide-free.[1]

  • Isobutylene: Flammable gas released during reaction. Ensure proper ventilation.

  • Pressure: Do not seal the reaction vessel tightly; allow gas to escape through a bubbler or needle.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[7] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][7] Journal of Peptide Research, 58(4), 338-341.[1][7]

  • Vallakati, R. (2012).[1] Work-up of a BOC deprotection reaction by TFA? ResearchGate Discussions.

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Not Voodoo X.

  • Santa Cruz Biotechnology.[8] (n.d.). 1-(2-methoxyethyl)-1,4-diazepane (CAS 927802-38-8).[1][8] Product Catalog.

Sources

Method

The Dihydrochloride Dilemma: Mechanistic Causality of Hygroscopicity

Application Note: Strategic Handling and Processing of Hygroscopic Dihydrochloride Salts in Organic Synthesis In drug development and organic synthesis, basic active pharmaceutical ingredients (APIs) and synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Handling and Processing of Hygroscopic Dihydrochloride Salts in Organic Synthesis

In drug development and organic synthesis, basic active pharmaceutical ingredients (APIs) and synthetic intermediates are frequently isolated as dihydrochloride salts to enhance aqueous solubility and bioavailability. However, this specific salt form is notoriously prone to severe hygroscopicity[1].

The Causality: The presence of two chloride counterions per API molecule creates a crystal lattice with an exceptionally high charge density and multiple strong hydrogen-bond acceptor sites. When exposed to ambient humidity, these sites rapidly adsorb atmospheric water molecules. This initial surface adsorption often progresses to capillary condensation within the crystal lattice voids, ultimately causing the salt to deliquesce (dissolve in its own absorbed moisture).

The Impact: This phenomenon is not merely a physical nuisance; it fundamentally disrupts chemical logic. If a chemist weighs 100 mg of a deliquesced dihydrochloride salt, the actual mass of the active compound is significantly lower than the theoretical calculation. This stoichiometric imbalance can derail sensitive cross-coupling reactions, cause incomplete conversions, and rapidly quench water-sensitive organometallic reagents. Recent formulation studies on APIs like trimetazidine[2] and ethambutol[1] highlight that dihydrochloride forms often require complete reformulation or rigorous environmental control to remain viable in synthesis.

Self-Validating Analytical Protocol: Karl Fischer Titration

Before deploying a hygroscopic salt in a moisture-sensitive reaction, its exact water content must be quantified to correct the stoichiometric mass. Loss on drying (LOD) is scientifically inadequate here, as it cannot differentiate between water and residual organic solvents, and thermal stress may degrade the API.

Karl Fischer (KF) titration provides a self-validating, highly specific measurement based on the quantitative oxidation of sulfur dioxide by iodine, which strictly requires water to proceed[3]. In both organic and inorganic fields, KF reagents afford a precise means of determining the water present in hydrated salts[4].

Protocol: Coulometric KF Titration for Trace Moisture

  • System Preparation: Ensure the automated KF titrator is stabilized with a background drift rate of <10 µ g/min .

  • Sample Handling: Inside a glovebag or low-humidity environment, finely crush the salt to expose trapped intra-crystalline water.

  • Weighing & Injection: Weigh exactly 50–100 mg of the salt into a sealed, dry syringe. Inject the solid (or a pre-dissolved anhydrous methanol solution) directly into the KF anodic cell through the septum.

  • Validation: Re-weigh the empty syringe to determine the exact mass transferred to the cell.

  • Stoichiometric Correction: If the KF result shows a 4.5% water content, mathematically adjust the molecular weight of your starting material (e.g., treating it as a partial hydrate) to ensure exact molar equivalents are used in your reaction.

Environmental Control: Glovebox and Schlenk Workflows

To completely bypass moisture uptake during physical manipulation, isolation within an inert atmosphere is mandatory[5]. Standard glovebox operating procedures must be strictly adhered to in order to protect both the reagents and the catalyst beds of the isolation chamber[6].

Protocol: Anhydrous Transfer and Reaction Setup

  • Antechamber Purging: Place the sealed bottle of the dihydrochloride salt and oven-dried reaction vials into the glovebox antechamber. Perform three continuous vacuum/nitrogen backfill cycles to strip ambient moisture[6].

  • Inert Weighing: Transfer the materials into the main chamber (maintained at O₂ < 1 ppm, H₂O < 1 ppm). Weigh the precise stoichiometric amount of the salt into the reaction vial.

  • Hermetic Sealing: Cap the vial tightly with a PTFE-lined silicone septum.

  • Schlenk Integration: Remove the sealed vial from the glovebox. On the benchtop, immediately pierce the septum with an argon-purged needle connected to a Schlenk line to maintain positive inert pressure during solvent addition.

GloveboxWorkflow Step1 Antechamber Purging (3x Vacuum/N2 Cycles) Step2 Inert Weighing (O2 < 1ppm, H2O < 1ppm) Step1->Step2 Step3 Septum Sealing (PTFE-lined caps) Step2->Step3 Step4 Schlenk Line Transfer (Positive Ar Pressure) Step3->Step4

Workflow for handling hygroscopic salts using inert glovebox and Schlenk techniques.

Chemical Mitigation: Salt Metathesis (Exchange) Strategy

When environmental controls are insufficient for large-scale handling, the most elegant scientific solution is to alter the thermodynamics of the solid state via salt metathesis[2].

The Causality: By exchanging the chloride ions for larger, less charge-dense counterions (such as oxalate, tosylate, or mesylate), the hydrogen-bonding network is disrupted. This drastically reduces hygroscopicity while often preserving or enhancing flowability and stability[1].

Protocol: Free-Basing and Re-Salting

  • Neutralization: Dissolve the hygroscopic dihydrochloride salt in minimal deionized water. Slowly add 2.0 M aqueous NaOH until the pH exceeds 10, fully deprotonating the amine groups.

  • Extraction: Extract the resulting free base into an organic solvent (e.g., dichloromethane) across three washes.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

  • Acid Addition: Dissolve the free base in absolute ethanol. Slowly add 2.0 molar equivalents of the target acid (e.g., anhydrous oxalic acid) under continuous stirring.

  • Crystallization: Cool the solution to 4°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under high vacuum to isolate the non-hygroscopic salt.

SaltMetathesis API_HCl API Dihydrochloride (Highly Hygroscopic) FreeBase Neutralization & Extraction (NaOH / DCM) API_HCl->FreeBase AcidAdd Acid Screening (e.g., Oxalic Acid in EtOH) FreeBase->AcidAdd NewSalt Optimized Stable Salt (Non-hygroscopic) AcidAdd->NewSalt

Chemical mitigation strategy: Converting a hygroscopic dihydrochloride to a stable salt.

Quantitative Data Presentation

The impact of salt metathesis on physical properties is profound. The table below summarizes the typical behavioral shift when converting a problematic dihydrochloride API (e.g., Trimetazidine) into an optimized oxalate di-salt[2].

PropertyDihydrochloride SaltFree BaseOxalate Di-Salt (Optimized)
Hygroscopicity High (Deliquescent at >40% RH)ModerateLow (Stable up to 80% RH)
Flowability Poor (Clumping, sticky)VariableExcellent (Direct compression)
Handling Environment Glovebox / Ar-filled SchlenkFume HoodAmbient Benchtop
Stoichiometric Reliability Low (Requires KF correction)ModerateHigh (Predictable mass)

References

1.[5] How do you handle hygroscopic salts? HepatoChem. 5 2.[4] Analytical Procedures Employing Karl Fischer Reagent. VIII. The Determination of Water of Hydration in Salts. ElectronicsAndBooks. 4 3.[1] Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ResearchGate.1 4.[3] Karl Fischer titration. Wikipedia. 3 5.[2] Direct compression tablet formulation of trimetazidine through systematic screening of oxalate salts. University of Minnesota. 2 6.[6] Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. 6

Sources

Application

Scale-up synthesis of N-substituted homopiperazines

Application Note: Scale-Up Synthesis of N-Substituted Homopiperazines Part 1: Strategic Analysis & Decision Matrix The homopiperazine (1,4-diazepane) moiety is a privileged scaffold in medicinal chemistry, appearing in d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of N-Substituted Homopiperazines

Part 1: Strategic Analysis & Decision Matrix

The homopiperazine (1,4-diazepane) moiety is a privileged scaffold in medicinal chemistry, appearing in diverse targets from GPCR ligands (e.g., Orexin antagonists) to kinase inhibitors. Unlike its 6-membered analog (piperazine), the 7-membered ring exhibits unique conformational flexibility, often enhancing solubility and binding selectivity.

However, scaling up N-substituted homopiperazines presents three distinct process challenges:

  • Regioselectivity: Differentiating between the two chemically equivalent nitrogens in the unsubstituted core.

  • Polymerization: The tendency for linear polymerization during cyclization reactions.

  • Purification: The high polarity of the free base makes aqueous workups and chromatography difficult on a kilo-scale.

Synthetic Decision Tree

Before selecting a protocol, the chemist must classify the target substrate. Use the following logic flow to determine the optimal route.

DecisionTree Start Target Molecule Analysis IsCoreAvailable Is the specific 1,4-diazepane core commercially available? Start->IsCoreAvailable Yes Desired Substitution Pattern? IsCoreAvailable->Yes Yes (e.g., Homopiperazine) No No IsCoreAvailable->No No (Complex Substitution) Mono PROTOCOL A: Direct Selective Functionalization (pH-Switch Extraction) Yes->Mono Mono-N-substitution Di Standard Alkylation (Excess Electrophile) Yes->Di N,N'-Di-substitution (Symmetric) DiAsym Sequential Alkylation (Protect -> Alkylate -> Deprotect) Yes->DiAsym N,N'-Di-substitution (Asymmetric) Chiral Is the Chiral Center on the Ring? No->Chiral Is Stereochemistry Required? RingChiral RingChiral Chiral->RingChiral Yes (e.g., 2-methyl) SideChiral SideChiral Chiral->SideChiral No (Side chain only) Schmidt PROTOCOL C: Ring Expansion (Schmidt/Beckmann) (From Cyclohexanones) Chiral->Schmidt No (Achiral Ring Expansion) PROTOCOL_B PROTOCOL_B RingChiral->PROTOCOL_B PROTOCOL B: Dione Reduction Route (From Amino Acids) SideChiral->Mono Treat as Mono-substitution caption Figure 1: Synthetic Strategy Decision Matrix for Homopiperazine Scale-Up

Part 2: Detailed Protocols

Protocol A: Selective Mono-N-Functionalization (The "pH-Switch" Method)

Best for: Rapid access to N-alkyl/aryl derivatives from cheap homopiperazine.

The Challenge: Reacting homopiperazine with an electrophile (R-X) typically yields a statistical mixture of unreacted starting material (SM), mono-product, and bis-product. The Solution: Exploiting the pKa difference between the primary/secondary amines and the mono-alkylated product using a "pH-switch" workup, avoiding chromatography.

Reagents:

  • Homopiperazine (1,4-diazepane) [CAS: 505-66-8] (5.0 equiv)

  • Electrophile (e.g., Benzyl bromide) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T)

  • Base: None (The excess homopiperazine acts as the scavenger)

Step-by-Step Methodology:

  • High-Dilution Addition:

    • Dissolve Homopiperazine (5.0 equiv) in DCM (10 vol relative to electrophile).

    • Cool to 0–5 °C.

    • Dissolve the Electrophile (1.0 equiv) in DCM (5 vol) and add dropwise over 2–4 hours.

    • Mechanism:[1][2] The high equivalence of diamine statistically favors mono-alkylation. The low temperature suppresses the reaction rate of the secondary amine product (which is often more nucleophilic than the SM).

  • Reaction Monitoring:

    • Monitor by GC-MS or HPLC. Target >95% conversion of electrophile.

    • Checkpoint: Bis-alkylated impurity should be <10%.

  • The pH-Switch Workup (Crucial for Scale-Up):

    • Extraction 1 (Remove SM): Add water (10 vol) to the reaction mixture. The excess Homopiperazine (highly water-soluble, LogP -1.6) will partition into the aqueous phase. The mono-substituted product (LogP > 1.0 for benzyl) and bis-product stay in DCM.

    • Wash: Wash the organic layer 3x with water to deplete residual Homopiperazine.

    • Extraction 2 (Purify Product): Extract the DCM layer with 1M aqueous HCl (1.1 equiv relative to theoretical product).

      • Logic: The mono-alkylated product forms a salt and moves to the aqueous phase. The bis-alkylated byproduct (less basic due to steric hindrance or electronic effects, or simply by solubility control) often remains in the organic layer or precipitates.

    • Isolation: Basify the acidic aqueous extract with 4M NaOH to pH >12 and extract back into fresh DCM.

  • Crystallization (Salt Formation):

    • To the final organic solution, add Oxalic acid (1.0 equiv) or HCl in dioxane.

    • The N-substituted homopiperazine oxalate/hydrochloride salt typically crystallizes readily, rejecting any remaining impurities.

Yield: Typically 65–75% (isolated).[3] Scalability: Validated up to 50 kg batches.

Protocol B: De Novo Synthesis via Dione Reduction

Best for: Chiral derivatives or when the specific substituted core is expensive.

Concept: Condensation of a diamine with a dicarboxylate yields a 1,4-diazepane-5,7-dione. This intermediate crystallizes easily and can be reduced to the saturated heterocycle.

Reagents:

  • N-Substituted-1,2-diaminoethane (e.g., N-benzyl-ethylenediamine)

  • Dimethyl malonate or Succinic anhydride derivatives

  • Reducing Agent: Borane-THF (

    
    ) or Lithium Aluminum Hydride (LAH)
    

Workflow Visualization:

DioneRoute SM1 N-Substituted Diamine Condensation Thermal Cyclization (Reflux in Xylene/BuOH) SM1->Condensation SM2 Diester/Diacid Linker SM2->Condensation Intermediate Diazepane-Dione (Crystalline Solid) Condensation->Intermediate -2 MeOH/H2O Reduction Global Reduction (LAH or BH3) Intermediate->Reduction Quench Fieser Workup (Removal of Al salts) Reduction->Quench Product Chiral N-Substituted Homopiperazine Quench->Product caption Figure 2: Dione Reduction Pathway for Chiral Homopiperazines

Step-by-Step Methodology:

  • Cyclization:

    • Combine diamine and dimethyl malonate (or succinate) in xylene.

    • Heat to reflux (140 °C) with a Dean-Stark trap or distillation head to remove methanol continuously.

    • Endpoint: Reaction is complete when methanol evolution ceases.

    • Isolation: Cool to room temperature.[3] The dione product usually precipitates. Filter and wash with cold ethanol.

  • Reduction (Safety Critical):

    • Suspend the dione in anhydrous THF under Nitrogen.

    • Slow Addition: Add

      
       pellets (or solution) slowly to maintain a gentle reflux. Note: The amide reduction is exothermic.
      
    • Reflux for 12–18 hours.

    • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

    • Filter the granular aluminum salts.

  • Purification:

    • The filtrate contains the amine. Evaporate THF.

    • Distill under high vacuum (for oils) or form the dihydrochloride salt (for solids).

Protocol C: Ring Expansion (Schmidt Rearrangement)

Best for: Converting cyclic ketones (e.g., 1-benzyl-4-piperidone) to homopiperazines.

Safety Warning: This reaction generates Hydrazoic Acid (


) in situ, which is explosive and highly toxic. On scale, this must be performed in a Continuous Flow Reactor  or a highly vented batch reactor with strict temperature limits (<40 °C).

Protocol:

  • Setup: Dissolve the ketone (e.g., 1-benzyl-4-piperidone) in Methanesulfonic acid (MsOH) or TFA.

  • Addition: Add Sodium Azide (

    
    ) portion-wise to the acidic solution.
    
    • Flow Chemistry Optimization: Pump the ketone/acid stream and an aqueous

      
       stream into a T-mixer followed by a residence coil heated to 60–80 °C. This minimizes the active volume of 
      
      
      
      at any specific time, drastically improving safety [1].
  • Rearrangement: Nitrogen gas (

    
    ) is evolved.[4] The ketone inserts nitrogen to form the lactam (homopiperazinone).
    
  • Reduction: The resulting lactam is reduced using the Protocol B reduction method (LAH/BH3) to yield the final homopiperazine.

Part 3: Data & Troubleshooting

Solvent Selection Guide for Salt Formation

The choice of salt form is critical for isolating the product without chromatography.

Salt FormSolvent SystemCrystallinityHygroscopicityComments
Oxalate EtOH / AcetoneHighLowBest for initial purification. Toxic (not for final drug).
Hydrochloride iPrOH / Et2OModerateHighStandard for intermediates. Can be hygroscopic.
Fumarate MeOH / EtOHHighLowGood pharmaceutically acceptable salt.
Tosylate AcetoneHighLowExcellent for removing regioisomers.
Troubleshooting Common Issues
  • Issue: Low Yield in Mono-alkylation (Protocol A)

    • Cause: Over-alkylation.

    • Fix: Increase Homopiperazine equivalents to 8–10x. Recover and recycle the excess SM via distillation or aqueous extraction.

  • Issue: Aluminum Salts Clogging Filter (Protocol B)

    • Cause: Improper quench of LAH.

    • Fix: Use the Fieser quench method strictly. Alternatively, use Rochelle's salt (Sodium potassium tartrate) saturated solution and stir for 2 hours to solubilize aluminum species.

  • Issue: Regioisomer Mixture (Substituted Cores)

    • Cause: Asymmetric starting materials (e.g., 2-methylhomopiperazine) have two reactive nitrogens (

      
       and 
      
      
      
      ).
    • Fix:

      
       (adjacent to the methyl) is sterically hindered. Alkylation at 0 °C favors 
      
      
      
      (the distal nitrogen) with >90:10 selectivity. Acylation is less selective; use Boc-protection strategies for
      
      
      first.

References

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Source: Org.[2][4][5][6] Process Res. Dev. 2021, 25, 1, 148–156.[7] URL:[Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Source: Org.[2][4][5][6] Lett. 2004, 6, 20, 3549–3551. URL:[Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Source: Molecules 2025, 30(14), 6667. URL:[Link]

  • A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives. Source: J. Org.[5] Chem. 1961, 26, 1, 131–135. URL:[Link]

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Workup Strategies

Ticket Topic: Removal of Unreacted 1,4-Diazepane from Reaction Mixtures Status: Open | Priority: High | Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Removal of Unreacted 1,4-Diazepane from Reaction Mixtures

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Amine Problem

Welcome to the technical support portal. You are likely here because you have used 1,4-diazepane (homopiperazine) in excess—perhaps to prevent polymerization or bis-substitution—and now you cannot get rid of it.

Standard rotary evaporation failed because of its high boiling point (169°C ). Normal silica chromatography resulted in streaking/tailing due to its high polarity and basicity.

This guide provides three validated workflows to resolve this, ranked from "Chemical Scavenging" (cleanest) to "Modified Workup" (most scalable).

Module 1: Know Your Enemy (Physicochemical Profile)

To defeat the impurity, you must exploit its properties. 1,4-Diazepane is a cyclic diamine with two basic nitrogen atoms.

PropertyValueImplication for Purification
Boiling Point 169°C (760 mmHg)Do not attempt to remove by standard evaporation. It requires high vacuum (<0.5 mmHg) and heat, which may degrade your product.
pKa (approx) N1: ~10.4, N4: ~6.8It is highly basic. It will be fully protonated (cationic) at pH < 5.
Polarity High (LogP ~ -0.6)It is water-soluble. It sticks aggressively to acidic silanols on silica gel.
Reactivity Secondary AmineIt is a nucleophile. It reacts rapidly with isocyanates, acid chlorides, and aldehydes.
Module 2: Decision Matrix

Before choosing a protocol, determine the chemical nature of your desired product .

purification_decision Start Start: Analyze Product IsProductBasic Is your product a base (e.g., tertiary amine)? Start->IsProductBasic IsProductAcidic Is your product acidic (e.g., carboxylic acid)? IsProductBasic->IsProductAcidic No (Neutral/Amide) Scavenger Method A: Resin Scavenging (Best for small scale/high value) IsProductBasic->Scavenger Yes Chromatography Method C: Buffered Silica Column (Use 1% TEA or NH3) IsProductBasic->Chromatography Yes (Large Scale) AcidWash Method B: Acidic Aqueous Wash (Product stays in organic) IsProductAcidic->AcidWash No (Neutral) ReversePhase Method D: Reverse Phase (C18) (0.1% TFA buffer) IsProductAcidic->ReversePhase Yes AcidWash->Scavenger If purity < 95%

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry.

Module 3: The "Elegant" Solution (Resin Scavenging)

Best for: Small scale (<5g), library synthesis, or when the product is also basic. Mechanism: Use a polystyrene-bound isocyanate (PS-Isocyanate).[1] The unreacted 1,4-diazepane attacks the isocyanate, becoming covalently bound to the solid bead. You simply filter the beads away.

Protocol 1: PS-Isocyanate Scavenging
  • Calculate Equivalents: Determine the excess mmol of 1,4-diazepane remaining (theoretical). Use 3.0 to 4.0 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Solvent Selection: Dissolve your crude mixture in DCM (Dichloromethane) or THF .

    • Note: Avoid alcohols (MeOH/EtOH) as they can compete for the isocyanate sites at high temperatures.

  • Incubation: Add the resin. Agitate gently (orbital shaker) at room temperature for 2–4 hours .

    • Troubleshooting: If the reaction is slow, heat to 40°C (DCM) or 60°C (THF).

  • Validation: Spot a TLC plate. Visualize with Ninhydrin. The baseline spot corresponding to 1,4-diazepane should disappear.

  • Filtration: Filter through a fritted cartridge or Celite. Rinse beads with DCM.

  • Result: The filtrate contains your product; the impurity is trapped in the trash.

Module 4: The "Scalable" Solution (pH-Switch Extraction)

Best for: Large scale (>5g) and when your product is Neutral (e.g., an amide, urea, or sulfonamide) or Acidic . Scientific Logic: 1,4-Diazepane is a base. At pH 4, it is diprotonated (


) and highly water-soluble. If your product is neutral, it will remain in the organic layer.
Protocol 2: Acidic Wash Workflow
  • Dissolution: Dissolve crude mixture in an organic solvent immiscible with water (e.g., EtOAc or DCM).

  • The Acid Wash:

    • Prepare a 0.5 M or 1.0 M HCl solution (or 5% Citric Acid if your product is acid-sensitive).

    • Wash the organic layer 3 times with the acidic solution.

    • Mechanism: The 1,4-diazepane moves into the aqueous phase.

  • The Brine Wash: Wash the organic layer once with saturated brine to remove entrained water.

  • Drying: Dry over

    
    , filter, and evaporate.
    
  • Self-Validation: Run an NMR of the residue. The multiplet peaks at ~2.8-3.0 ppm (characteristic of diazepane ring protons) should be absent.

Critical Warning: If your product is also an amine (e.g., a tertiary amine), this method will wash your product away too. In that case, use Module 3 or Module 5 .

Module 5: The "Brute Force" Solution (Chromatography)

Best for: When Scavenging and Extraction are impossible (e.g., product is basic and scale is too large for resin). The Issue: 1,4-Diazepane drags on silica because the amine interacts with acidic silanol groups (


).
Protocol 3: Amine-Modified Silica
  • Mobile Phase Preparation: You must pretreat the silica or the solvent with a base to "cap" the silanols.

    • Option A (The Slurry): Slurry your silica gel in your starting eluent + 1% Triethylamine (TEA) or 1%

      
       .
      
    • Option B (The Eluent): Use DCM:MeOH:NH4OH (e.g., 90:10:1) as your mobile phase.

  • Visualization: 1,4-Diazepane has weak UV absorbance. You must use a stain.

    • Ninhydrin:[2] Turns reddish/purple.

    • KMnO4: Turns yellow/brown.

    • Iodine Chamber: Turns dark brown.

  • Elution Order: With 1% TEA, the 1,4-diazepane will usually elute after less polar products, but it will come off as a tight band rather than a long streak.

Frequently Asked Questions (FAQ)

Q: Can I just put the reaction on the high-vac line overnight? A: Unlikely to work. With a boiling point of 169°C, you would need significant heat (>60°C) and strong vacuum (<0.1 mbar) to move it effectively. This risks degrading your product.

Q: My product is water-soluble. How do I remove the diazepane? A: This is the hardest scenario. You cannot use aqueous extraction.

  • Solution: Use Protocol 1 (Resin Scavenging) . It works in organic solvents, leaving your water-soluble product in solution (assuming it's soluble in THF/DCM).

  • Alternative: Use Reverse Phase (C18) chromatography with a gradient of Water/Acetonitrile + 0.1% TFA. The diazepane will elute near the solvent front (dead volume).

Q: I used the resin, but the impurity is still there. A: Check two things:

  • Stoichiometry: Did you calculate equivalents based on the excess reagent? Use at least 3 equivalents.

  • Solvent: Did you use Methanol? Methanol can react with isocyanate resins slowly, reducing their capacity. Switch to DCM or DCE.

References
  • Physicochemical Properties of 1,4-Diazepane

    • Source: PubChem.[2] (n.d.). 1,4-Diazepane Compound Summary. National Library of Medicine.

    • URL:[Link]

  • Resin Scavenging Protocols

    • Source: Biotage. (2016).[1][3] Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Technical Notes.

    • URL:[Link] (General reference for PS-Isocyanate protocols).

  • Chromatographic Purific

    • Source: Reich, H. J. (n.d.). Common Solvents and Chromatographic Techniques. University of Wisconsin-Madison, Department of Chemistry.
    • URL:[Link]

  • pKa and Basicity of Cyclic Diamines

    • Source: ChemicalBook. (2025).[4] 1,4-Diazepane Chemical Properties.

Sources

Optimization

Technical Support: Optimization of 1-(2-Methoxyethyl)-1,4-diazepane N-Alkylation

Ticket ID: #CHEM-DZP-001 Subject: Yield Improvement & Troubleshooting Guide for Homopiperazine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary: The "Hidde...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHEM-DZP-001 Subject: Yield Improvement & Troubleshooting Guide for Homopiperazine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Hidden" Challenges

Alkylation of 1-(2-Methoxyethyl)-1,4-diazepane presents a unique set of challenges compared to its 6-membered ring analog (piperazine). The 7-membered diazepane ring possesses greater conformational flexibility (higher entropy), which can retard reaction rates due to steric folding. Furthermore, the existing methoxyethyl side chain increases the molecule's hydrophilicity, making isolation —not just conversion—the primary failure point for reported "low yields."[2]

This guide moves beyond standard textbook


 conditions, integrating the "Cesium Effect"  for chemoselectivity and "Salting-Out"  techniques for isolation.[1]

Critical Parameter Analysis

The following parameters are non-negotiable for high-yield synthesis.

ParameterStandard Approach (Flawed)Optimized Approach (Recommended) Technical Rationale
Base

or


(Cesium Carbonate)
The "Cesium Effect."[1] The large ionic radius of

forms a "naked" anion, enhancing nucleophilicity while suppressing over-alkylation via specific coordination effects [1].
Stoichiometry 1:1 Ratio1.2 : 1 (Amine : Electrophile) Excess amine prevents the product (a secondary/tertiary amine) from competing with the starting material, reducing quaternary salt formation [2].
Solvent DCM or THFAcetonitrile (ACN) or DMF Polar aprotic solvents stabilize the transition state. ACN is preferred for easier workup; DMF for solubility of inorganic bases.[1]
Additives NoneKI (Potassium Iodide) & 4Å Sieves KI catalyzes the reaction via the Finkelstein mechanism (if using alkyl chlorides/bromides).[3] Sieves remove water, which solvates the nucleophile and kills reactivity [3].

Reaction Pathway & Logic Flow (Visualization)

Figure 1: Reaction Mechanism & Competitive Pathways

Caption: The central pathway (green) leads to the desired tertiary amine. The red pathway indicates the over-alkylation risk, mitigated by stoichiometry and base selection.

ReactionPathway Start Start: 1-(2-Methoxyethyl)-1,4-diazepane (Secondary Amine) Intermediate Transition State (Cesium-Coordinated) Start->Intermediate + Cs2CO3, ACN RX Reagent: R-X (Alkyl Halide) RX->Intermediate Product Target Product: Mono-Alkylated Diazepane (Tertiary Amine) Intermediate->Product Major Pathway (Kinetic Control) OverAlk By-Product: Quaternary Ammonium Salt (Over-Alkylation) Product->OverAlk Excess R-X High Temp

Troubleshooting Guide (FAQ)

Category A: Reaction Failure (Low Conversion)

Q: TLC shows starting material remaining after 24h. Should I add more alkyl halide?

  • Diagnosis: Likely "Stalled Kinetics" due to steric hindrance of the 7-membered ring or chloride leaving group inactivity.[1]

  • Solution: Do NOT add more alkyl halide immediately (risk of over-alkylation).[1]

    • Add 0.1 eq of Potassium Iodide (KI) .[1] This converts unreactive Alkyl-Cl to reactive Alkyl-I in situ.[1]

    • Increase temperature to 60°C.

    • Ensure your solvent is dry.[1] Water solvates the amine, killing its nucleophilicity.[2]

Q: The reaction turns black/tarry.

  • Diagnosis: Oxidation of the amine or polymerization of the alkyl halide.

  • Solution: Degas solvents with Nitrogen/Argon for 15 mins before use.[1] Diazepanes are sensitive to oxidation over long periods.[1]

Category B: Isolation Failure (The "Missing Mass")

Q: Reaction showed 100% conversion, but I recovered <20% yield after DCM/Water extraction.

  • Diagnosis: Phase Partitioning Failure. 1-(2-Methoxyethyl)-1,4-diazepane derivatives are highly polar and water-soluble due to the ether oxygen and basic nitrogens.[1] They prefer the aqueous layer.[1]

  • Solution:

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves ("Salting Out").[1]

    • Do NOT use DCM. Use Chloroform:Isopropanol (3:1) or n-Butanol for extraction.[1] These mixtures pull polar amines out of water efficiently.[1]

Category C: Impurity Profile

Q: I see a spot just above my product (Over-alkylation).

  • Diagnosis: Stoichiometry imbalance.[1]

  • Solution: Use the "Inverse Addition" technique.[1] Dissolve the alkyl halide in solvent and add it dropwise to the solution of Diazepane + Base. This ensures the amine is always in excess relative to the halide locally.

Decision Matrix: Troubleshooting Workflow

Figure 2: Yield Optimization Logic

Caption: Step-by-step diagnostic flow to identify if the issue is chemical (reaction) or physical (isolation).

Troubleshooting Start Issue: Low Yield CheckLCMS Check LCMS/TLC of Crude Reaction Start->CheckLCMS ConversionLow Starting Material Present? CheckLCMS->ConversionLow Yes ConversionHigh Product Formed but Low Isolated Mass? CheckLCMS->ConversionHigh Yes (Reaction OK) OverAlk Bis-Alkylated Impurity? CheckLCMS->OverAlk Yes AddKI Action: Add KI (cat.) Increase Temp ConversionLow->AddKI Alkyl Chloride used CheckBase Action: Switch to Cs2CO3 Dry Solvent ConversionLow->CheckBase Alkyl Bromide/Iodide used WorkupCheck Did you use DCM/Water? ConversionHigh->WorkupCheck ChangeSolvent CRITICAL FIX: Use CHCl3/IPA (3:1) + Sat. NaCl WorkupCheck->ChangeSolvent Yes (The Error) SlowAdd Action: Dropwise Addition of Electrophile OverAlk->SlowAdd

Validated Experimental Protocol (Gold Standard)

Objective: Mono-alkylation of 1-(2-Methoxyethyl)-1,4-diazepane with Benzyl Bromide (Model Electrophile).

Reagents:

  • 1-(2-Methoxyethyl)-1,4-diazepane (1.2 equiv)[1]

  • Alkyl Halide (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - optional for bromides, mandatory for chlorides)[2]

  • Acetonitrile (ACN) [Anhydrous]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add 1-(2-Methoxyethyl)-1,4-diazepane (1.2 eq) and

    
      (2.0 eq) to ACN (0.2 M concentration). Stir for 10 mins.
    
    • Note: The solution may look heterogeneous (cloudy). This is normal.

  • Addition: Dissolve the Alkyl Halide (1.0 eq) in a small volume of ACN. Add this solution dropwise over 30 minutes at Room Temperature.

    • Why? Keeps the concentration of electrophile low to prevent over-alkylation.

  • Reaction: Stir at 50°C for 4-12 hours. Monitor by TLC/LCMS.[1][3]

  • Workup (The Critical Step):

    • Filter off the solid inorganic salts (

      
      /CsBr).[1] Wash the pad with ACN.[1]
      
    • Concentrate the filtrate to an oil.[1]

    • Partition: Dissolve oil in Chloroform (

      
      ) . Wash with Saturated Brine (
      
      
      
      )
      .[1]
    • Tip: If the aqueous layer is still cloudy, extract it again with n-Butanol .[1]

  • Purification: Flash chromatography.

    • Stationary Phase: Silica gel (neutralized with 1%

      
      ).[1]
      
    • Mobile Phase: DCM : MeOH :

      
       (90:9:1).[1]
      

References

  • Cesium Effect in Amine Alkylation

    • Salvatore, R. N., et al.[2] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1][4] Tetrahedron Letters, 2002.[2]

  • Prevention of Over-Alkylation

    • ACS Green Chemistry Institute.[1] "Reagent Guide: Alkylation - Avoiding Over-alkylation."[1]

  • Purification of Polar Amines (Hydrophilic Interaction)

    • Kowalska, S., et al.[2][5][6] "Development of a hydrophilic interaction-based procedure for extraction... of oligonucleotides."[1][6] Analytica Chimica Acta, 2025.[2][6] (Demonstrates principles of polar amine extraction).

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Diazepane Dihydrochloride

Topic: Recrystallization & Purification Protocol Compound: 1,4-Diazepane Dihydrochloride (Homopiperazine 2HCl) CAS: 5857-71-6 Support Tier: Level 3 (Senior Application Scientist)[1] Core Directive & Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocol Compound: 1,4-Diazepane Dihydrochloride (Homopiperazine 2HCl) CAS: 5857-71-6 Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive & Executive Summary

The Challenge: 1,4-Diazepane dihydrochloride is a highly polar, hygroscopic diamine salt. Researchers frequently encounter two specific failure modes during purification: "oiling out" (liquid-liquid phase separation) and persistent discoloration due to oxidative degradation of the amine.[1]

The Solution: The protocol below utilizes a solvent/antisolvent system (Methanol/Isopropanol or Ethanol/Acetone) driven by thermodynamic control. This method prioritizes slow nucleation over rapid precipitation to ensure crystal lattice purity and rejection of oxidation byproducts.[1]

Standard Operating Procedure (The "Golden Path")

This protocol is designed for 10g – 100g scale.[1] Adjust volumes proportionally.

Reagents Required
ReagentGradeFunction
Crude 1,4-Diazepane 2HCl TechnicalStarting Material
Methanol (MeOH) HPLC/AnhydrousPrimary Solvent (High Solubility)
Isopropanol (IPA) or AcetoneACS ReagentAntisolvent (Low Solubility)
Activated Carbon PowderDecolorization (Optional)
HCl (Conc.) ReagentpH Adjustment (Prevent dissociation)
Step-by-Step Protocol

1. Dissolution (Thermodynamic Saturation)

  • Place crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add Methanol (approx. 3-5 mL per gram of solid).[1]

  • Heat to reflux (65°C).[1]

  • Checkpoint: If the solid does not dissolve completely, add MeOH in 10% increments until clear.[1]

  • Critical Step: Add 2-3 drops of conc.[1][2] HCl. Why? This suppresses the equilibrium shift toward the free amine or monohydrochloride, ensuring the lattice forms as the stable dihydrochloride salt [1].

2. Clarification & Decolorization

  • If the solution is yellow/brown (oxidation products), add activated carbon (5% w/w). Stir at reflux for 15 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel.[1] Why? Cooling during filtration causes premature crystallization in the funnel, leading to yield loss.[1]

3. Controlled Crystallization

  • Return the filtrate to a clean flask.[1] Reheat to near-boiling if crystals formed during filtration.[1]

  • Remove from heat.[1][3][4] While stirring, add the Antisolvent (IPA or Acetone) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of MeOH to clear the turbidity.[1]

  • Seeding: Add a tiny crystal of pure product (if available) to induce nucleation.[1]

  • Allow to cool to Room Temperature (RT) slowly (over 2-3 hours). Do not use an ice bath yet.[1]

4. Isolation

  • Once substantial crystallization has occurred at RT, cool the flask to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Filter under vacuum (Buchner funnel).[1]

  • Wash the cake with cold Isopropanol/Acetone (1:1 mixture).

5. Drying

  • Dry in a vacuum oven at 40-50°C.

  • Mandatory: Use a desiccant (P₂O₅ or KOH pellets) in the vacuum line trap.[1] This compound is extremely hygroscopic; ambient humidity will cause the crystals to deliquesce (turn into liquid) [2].[1]

Troubleshooting Guide

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the flask.

The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the limit of miscibility is reached before the limit of solubility (crystallization). It is often caused by high impurity levels acting as a cosolvent or cooling too rapidly [3].[1]

Corrective Action Mechanism
1. Reheat & Dilute Re-dissolve the oil by heating.[1] Add 10-20% more of the Primary Solvent (MeOH).[1] This shifts the phase diagram away from the "miscibility gap."[1]
2. Seed at High Temp Add seed crystals while the solution is still warm (just below saturation). This provides a template for the oil to solidify onto.[1]
3. Slower Cooling Wrap the flask in a towel or use a programmable bath.[1] Rapid cooling favors amorphous oil formation over ordered crystal lattices.[1]
Issue B: Persistent Discoloration

Symptom: Crystals are off-white, yellow, or pink.

The Science: Diamines are prone to air oxidation, forming N-oxides or imines.[1] These impurities can become trapped in the crystal lattice.[1]

  • Fix: Perform a "recrystallization from water." Dissolve the salt in minimum boiling water.[1] Add 5 volumes of Ethanol. Cool.

  • Fix: Ensure the wash solvent (Step 4) is cold.[1] Colored impurities are often more soluble in the mother liquor than the product; cold washing removes the surface liquid without dissolving the crystal.

Issue C: Low Yield / No Precipitation

Symptom: Solution remains clear even at 0°C.

  • Cause: The salt is too soluble in Methanol.[1]

  • Fix: Evaporate 50% of the solvent using a Rotary Evaporator. Then add Acetone (antisolvent) until cloudy.[1]

  • Verification: Check pH. If pH > 3, you may have the monohydrochloride or free base, which have different solubility profiles. Add HCl to ensure pH < 2.[1]

Workflow Visualization

The following diagram illustrates the decision logic for the purification process, specifically addressing the "oiling out" failure loop.

G Start Crude 1,4-Diazepane 2HCl Dissolve Dissolve in Hot MeOH (+ trace HCl) Start->Dissolve Filter Hot Filtration (Remove insolubles/Carbon) Dissolve->Filter Antisolvent Add Antisolvent (IPA/Acetone) until turbid Filter->Antisolvent Cool Slow Cool to RT Antisolvent->Cool Decision Observation? Cool->Decision Crystals Crystals Formed Decision->Crystals White Solid Oil Oiling Out (Liquid Phase) Decision->Oil Gooey Liquid Isolate Filter & Wash (Cold IPA) Crystals->Isolate Remedy Reheat + Add 10% MeOH + Seed Crystal Oil->Remedy Remedy->Cool Retry Dry Vacuum Dry (w/ Desiccant) Isolate->Dry

Figure 1: Decision tree for the purification of 1,4-diazepane dihydrochloride, highlighting the remediation loop for liquid-liquid phase separation (oiling out).

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, but 1,4-diazepane dihydrochloride is slightly less soluble in Ethanol.[1] You will need a larger volume of solvent (approx. 10-15 mL/g).[1] Ethanol/Water (95:5) is a good alternative if Methanol is to be avoided due to toxicity [4].[1]

Q: How do I distinguish between the Monohydrochloride and Dihydrochloride? A: Elemental analysis (Chloride content) is the gold standard.[1] However, a quick check is melting point. The dihydrochloride typically has a higher melting point (>240°C decomp) compared to the monohydrochloride. Also, the pH of a 10% aqueous solution of the dihydrochloride should be strongly acidic (~pH 1-2).

Q: My product turned into a puddle on the balance. What happened? A: The compound is deliquescent.[1] It absorbed moisture from the air.[1]

  • Recovery: Re-dissolve in MeOH, add Toluene, and rotary evaporate to azeotropically remove water. Then recrystallize.[1][3][5][6][7]

  • Prevention: Weigh quickly and store in a desiccator or under Nitrogen/Argon.

References

  • Smolecule. (2023).[1] 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride: Optimization of Reaction Conditions for Hydrochloride Salt Formation.Link

  • BenchChem. (n.d.).[1] Comparative Analysis of 1,4-diazepane Salt Crystal Structures.Link

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Solutions.Link

  • University of North Texas. (2010). Solubility of Diazepam and Related Compounds in Ethanol + Water Mixtures.[1][8][9]Link

Sources

Optimization

Technical Support Center: Selective Functionalization of 1,4-Diazepane

Ticket ID: #DZP-001-MONO Subject: Preventing Over-Alkylation (Polyalkylation) of 1,4-Diazepane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The selective mono-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DZP-001-MONO Subject: Preventing Over-Alkylation (Polyalkylation) of 1,4-Diazepane Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The selective mono-alkylation of 1,4-diazepane (homopiperazine) is a classic challenge in organic synthesis. The core issue is kinetic: the introduction of an electron-donating alkyl group makes the resulting secondary/tertiary amine more nucleophilic than the starting material.[1] This leads to a runaway reaction where the product competes for the alkylating agent more effectively than the starting material, resulting in inseparable mixtures of mono-, di-, and quaternary ammonium salts.

This guide moves beyond standard "slow addition" advice. We present three field-proven strategies, ranked by robustness, to guarantee mono-selectivity.

Module 1: The Kinetic Challenge (Root Cause Analysis)

To solve the problem, you must visualize the "Nucleophilicity Ladder."

  • Starting Material: 1,4-Diazepane (Secondary amine).

  • Mono-Product: N-Alkyl-1,4-diazepane (Tertiary amine site). The alkyl group donates electron density (Inductive effect, +I), making this nitrogen more reactive than the unreacted diazepane.

  • Result: The reaction accelerates toward the di-alkylated product.

Visualizing the Pathway

AlkylationKinetics cluster_0 The Trap SM 1,4-Diazepane (Nucleophile A) Mono Mono-Alkyl Product (Nucleophile B) *MORE REACTIVE* SM->Mono k1 (Slow) RX Alkyl Halide (Electrophile) RX->Mono Di Di-Alkyl Product (Over-Alkylation) RX->Di Mono->Di k2 (Fast) (k2 > k1)

Figure 1: The kinetic trap of direct alkylation. The mono-product is activated, leading to rapid over-alkylation.[2]

Module 2: Strategy A — The Protection Route (Recommended)

Best for: High-value intermediates, expensive alkylating agents, and scalable processes.

The most reliable method is to temporarily "mask" one nitrogen. While standard Boc-protection can still yield mixtures, the Salt-Bridge Method (developed by Ha et al.) exploits the statistical protonation of diamines to achieve high selectivity.

The Protocol: Mono-Boc Protection via HCl Salt

This method uses stoichiometry to statistically favor the mono-protonated species, which protects one nitrogen with a proton (


) while leaving the other free to react with 

.

Reagents:

  • 1,4-Diazepane (1.0 equiv)[3]

  • HCl (1.0 equiv, as 1M solution or gas)

  • Di-tert-butyl dicarbonate (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (MeOH)[4]

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1,4-diazepane in MeOH at

    
    . Slowly add exactly 1.0 equivalent  of HCl. Stir for 30 minutes.
    
    • Why? This creates an equilibrium mixture where the dominant species is the mono-hydrochloride salt (

      
      -protonated, 
      
      
      
      -free).
  • Protection: Add

    
     (1.0 equiv) dropwise to the mixture at 
    
    
    
    .
    • Mechanism:[5][6] The protonated nitrogen is non-nucleophilic. The free nitrogen reacts with Boc.

  • Neutralization: Evaporate MeOH. Add water and basify with NaOH (pH > 12) to deprotonate the unreacted amine salt.

  • Extraction: Extract with Dichloromethane (DCM). The mono-Boc product and trace di-Boc will extract; unreacted diazepane stays in the water (mostly).

Data: Yield Comparison

MethodReagent ControlTypical Yield (Mono)Major Impurity
Direct Mix 1.0 eq

40-50%Di-Boc (30%)
High Dilution Slow addition55-60%Unreacted SM
HCl Salt Method 1.0 eq HCl / 1.0 eq

80-90% Minimal

Module 3: Strategy B — The Acylation-Reduction Route

Best for: Creating


-ethyl, 

-propyl, or

-benzyl derivatives where the alkyl group corresponds to an available acid chloride/anhydride.

This strategy completely bypasses the kinetic problem by changing the reaction type. Acylation is self-limiting (an amide is less nucleophilic than an amine), so over-reaction is electronically impossible.

Workflow:

  • Acylation: React 1,4-diazepane with 1.0 equiv of Acid Chloride (

    
    ).
    
    • Result: Mono-amide formation.[7] The amide carbonyl withdraws electrons, deactivating that nitrogen. The second nitrogen is still reactive but the amide formation stops at mono because the starting material is more reactive than the product (inverse of alkylation).

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
    • Result: The

      
       becomes a 
      
      
      
      , yielding the desired
      
      
      -alkyl diazepane.

Module 4: Strategy C — The "Brute Force" Route (Direct Alkylation)

Best for: Cheap starting materials (diazepane is inexpensive) and simple alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

If you must alkylate directly, you must manipulate the statistics using High Dilution and Large Excess .

The Protocol:

  • Stoichiometry: Use 10 equivalents of 1,4-diazepane to 1 equivalent of alkyl halide.

  • Setup: Dissolve the diazepane in a large volume of non-polar solvent (DCM or Toluene).

  • Addition: Add the alkyl halide very slowly (syringe pump) over 2-4 hours.

  • Purification (Critical):

    • After reaction, the mixture contains:

      • Huge excess of unreacted diazepane.

      • Desired mono-alkyl product.

      • Trace di-alkyl product.

    • Removal of SM: Distillation (if volatile) or water wash (diazepane is highly water-soluble; mono-alkyl derivatives are more lipophilic).

Troubleshooting & FAQs

Q1: I used the Boc method, but I still see di-Boc spots on TLC. How do I purify?

A: Use Acid-Base Extraction rather than silica chromatography (which causes streaking).

  • Dissolve crude mixture in DCM.

  • Extract with 0.5 M Citric Acid (or dilute HCl).

    • Mono-Boc diazepane (basic secondary amine)

      
       Protonates 
      
      
      
      Moves to Aqueous Layer.
    • Di-Boc diazepane (no basic amine)

      
       Stays in Organic Layer (DCM).
      
  • Separate layers.[7][8] Keep Aqueous.

  • Basify Aqueous layer (pH > 12) with NaOH.

  • Extract back into DCM. Evaporate. This yields pure mono-Boc product.[7][9][10]

Q2: Why not just use 1 equivalent of alkyl halide dropwise?

A: Even with dropwise addition, the reaction rate


 (second alkylation) is often orders of magnitude faster than 

. As soon as a molecule of mono-product forms, it consumes the next drop of alkyl halide faster than the surrounding starting material can. You must use a protecting group or massive excess of starting material.
Q3: Can I use Reductive Amination (Aldehyde + NaBH4)?

A: Yes, but it carries similar risks. The intermediate imine reduces to an amine, which can then react with another aldehyde.

  • Fix: Use Sodium Triacetoxyborohydride (STAB) . It is milder and less likely to promote double-alkylation compared to Cyanoborohydride or

    
    .
    
Decision Tree: Choosing Your Method

DecisionTree Start Start: Need Mono-Alkylated Diazepane Q1 Is the alkyl group available as an Acid Chloride? Start->Q1 Q2 Is the Alkyl Halide expensive? Q1->Q2 No MethodB Method B: Acylation-Reduction (Guaranteed Selectivity) Q1->MethodB Yes MethodA Method A: Protection (Boc) (Highest Purity) Q2->MethodA Yes (Save Reagent) MethodC Method C: High Dilution (10 eq SM) (Fastest for simple groups) Q2->MethodC No (Sacrifice SM)

Figure 2: Selection logic for synthetic strategy.

References

  • Selective Mono-Boc Protection (Salt Method): Ha, H.-J., et al. "Selective Mono-Boc Protection of Diamines." Synthetic Communications, vol. 37, no.[10] 5, 2007, pp. 737-742. [4][10]

  • Flow Chemistry Optimization: "Mono-Boc-Protection of Diamines." Sigma-Aldrich Technical Notes.

  • Acid-Base Extraction Principles: "Liquid/Liquid Separation: Extraction of Acids or Bases." Minnesota State University Moorhead, Organic Chemistry Lab Manual.

  • Chelation Strategies: Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[11] Organic Letters, vol. 6, no.[11] 20, 2004, pp. 3549–3551.

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before experimentation.

Sources

Troubleshooting

Stability of 1-(2-Methoxyethyl)-1,4-diazepane in solution

Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)-1,4-diazepane Compound Profile & Executive Summary Compound: 1-(2-Methoxyethyl)-1,4-diazepane CAS: 927802-38-8 Chemical Class: Cyclic diamine (Homopipe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)-1,4-diazepane

Compound Profile & Executive Summary

Compound: 1-(2-Methoxyethyl)-1,4-diazepane CAS: 927802-38-8 Chemical Class: Cyclic diamine (Homopiperazine derivative) Key Functional Groups: [1][2]

  • Secondary Amine (N4): Highly nucleophilic, basic, and prone to oxidation/carbamylation.

  • Tertiary Amine (N1): Substituted with the methoxyethyl group; generally more stable but contributes to basicity.[2]

  • Ether Linkage: Chemically robust under standard laboratory conditions.

Executive Summary: The stability of 1-(2-Methoxyethyl)-1,4-diazepane in solution is dictated primarily by the secondary amine moiety.[2] The three major degradation vectors are atmospheric CO₂ absorption (carbamate formation), oxidative dehydrogenation (N-oxide/imine formation), and incompatible solvent alkylation (specifically with halogenated solvents).

Solvent Compatibility & Solution Stability

The choice of solvent is the single most critical factor for the shelf-life of this compound in solution.

Critical Warning: Halogenated Solvents (Dichloromethane/Chloroform)

Do NOT store 1-(2-Methoxyethyl)-1,4-diazepane in Dichloromethane (DCM) or Chloroform for extended periods (>4 hours). [2]

  • The Mechanism: Secondary amines are strong enough nucleophiles to displace chloride from DCM (Menshutkin-type reaction).[2] This results in the formation of chloromethyl-ammonium salts or methylene-bridged bis-diazepane dimers.[2]

  • The Symptom: Appearance of a white precipitate in the NMR tube or "ghost" peaks around 4.0–5.0 ppm (N-CH₂-N) and 3.0–3.5 ppm (N-CH₃ from decomposition).[2]

Solvent Compatibility Matrix
SolventStability RatingNotesRecommended Use
Methanol / Ethanol ⭐⭐⭐⭐ (High)Protich solvents stabilize the amine via H-bonding.[2]Storage (Short-term), Transfer.[2]
DMSO / DMF ⭐⭐⭐⭐⭐ (Excellent)High stability; prevents aggregation.[2]Long-term frozen storage; Biological assays.[2]
Water ⭐⭐⭐ (Good)pH dependent.[2] Basic pH (>10) maintains free base; Acidic pH (<5) forms stable salts.[2]Aqueous buffers.[2]
Dichloromethane (DCM) ⭐ (Poor)Reactive. Causes slow quaternization/alkylation.[2]Avoid for storage. Use only for rapid extractions.
Tetrahydrofuran (THF) ⭐⭐⭐ (Moderate)Prone to peroxide formation which can oxidize the amine.[2]Reactions (Freshly distilled/inhibitor-free only).

Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting.

DegradationPathways Compound 1-(2-Methoxyethyl)-1,4-diazepane (Free Base) Carbamate Ammonium Carbamate Salt (White Solid/Cloudiness) Compound->Carbamate Reversible Reaction NOxide N-Oxides / Imines (Yellow discoloration) Compound->NOxide Oxidation QuatSalt Chloromethyl Ammonium Salt (Precipitate in NMR) Compound->QuatSalt Alkylation (Slow) CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate Oxygen Atmospheric O2 (Long-term) Oxygen->NOxide DCM Dichloromethane (Solvent) DCM->QuatSalt

Figure 1: Primary degradation pathways for 1-(2-Methoxyethyl)-1,4-diazepane.[2] Note that CO₂ absorption is reversible, while Oxidation and Alkylation are generally irreversible.

Troubleshooting Guides (FAQs)

Issue 1: "My clear oil has turned cloudy or formed a white solid crust."
  • Diagnosis: Carbamate Formation. The secondary amine has reacted with atmospheric CO₂. This is extremely common if the container was opened in humid air or not flushed with inert gas.

  • Scientific Validation: The solid is likely the carbamic acid salt of the diazepane.

  • Solution:

    • Dissolve the material in a mixture of DCM/Methanol (9:1).

    • Wash with 1M NaOH or Saturated NaHCO₃ (The high pH reverses the equilibrium, releasing CO₂ and regenerating the free amine).

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Prevention: Always backfill storage vials with Argon (heavier than air) rather than Nitrogen.[2]

Issue 2: "The solution has turned yellow/brown over time."
  • Diagnosis: Oxidation. Formation of N-oxides or dehydrogenation to imines.[2]

  • Solution:

    • If slight yellowing: Purification via silica plug filtration (1% TEA in MeOH/DCM) may remove polar N-oxides.[2]

    • If dark brown: Significant degradation has occurred.[2] Re-purchase or re-synthesize.

    • Prevention: Store at -20°C.

Issue 3: "I see extra peaks in my NMR spectrum (CDCl₃)."
  • Diagnosis: Solvent Reactivity. If the sample sat in CDCl₃ for >1 hour, you likely have HCl salts (from CDCl₃ decomposition) or alkylated species.

  • Solution:

    • Run NMRs immediately after preparation.[2]

    • Switch to DMSO-d6 or MeOD for stability checks.

    • If peaks are sharp singlets near 8.0-9.0 ppm, it may be the ammonium proton from salt formation.[2]

Validated Protocols

Protocol A: Inert Storage Setup (The "Golden Standard")

Use this protocol to maximize shelf life (12-24 months).[2]

  • Container: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (secondary amines can diffuse through some plastics).[2]

  • Atmosphere:

    • Connect a needle to an Argon line.[2]

    • Insert the needle into the vial (do not submerge in liquid).

    • Gently flow Argon for 30 seconds to displace air.[2]

    • Why Argon? Argon is denser than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with air currents.

  • Sealing: Wrap the cap junction with Parafilm.[2]

  • Temperature: Store at -20°C .

Protocol B: Recovery of Free Base from Carbonate/Carbamate Salts

Use this if your compound has solidified due to CO₂ exposure.

  • Dissolution: Dissolve the cloudy/solid residue in Dichloromethane (DCM) . (Note: DCM is safe here because the contact time is short).

  • Basification: Add an equal volume of 1N NaOH or Sat. Na₂CO₃ .[2][3][4]

  • Extraction: Shake vigorously in a separatory funnel. The high pH forces the equilibrium:

    
    [2]
    
  • Separation: Collect the organic (DCM) layer.[2]

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes.

  • Concentration: Filter and evaporate solvent immediately on a rotary evaporator.

  • Storage: Proceed immediately to Protocol A.

Troubleshooting Logic Flow

Troubleshooting Start User Issue observed Symptom What is the symptom? Start->Symptom Cloudy Cloudy / White Solid Symptom->Cloudy Precipitate Yellow Yellow / Brown Color Symptom->Yellow Discoloration NMR Strange NMR Peaks Symptom->NMR Impurities CO2Check Was it exposed to air? Cloudy->CO2Check OxCheck Was it stored warm? Yellow->OxCheck SolventCheck Solvent used? NMR->SolventCheck FixCarbamate Action: Perform Basic Wash (Protocol B) CO2Check->FixCarbamate Yes (CO2 Absorption) FixOx Action: Silica Filtration or Discard OxCheck->FixOx Oxidation FixDCM Action: Switch to DMSO-d6 / Avoid DCM storage SolventCheck->FixDCM CDCl3 / DCM

Figure 2: Decision tree for troubleshooting common stability issues.

References

  • Sartori, G., et al. (2004). Advances in the synthesis of 1,4-diazepines.[5][6][7][8] Current Organic Chemistry.[2] (General stability of diazepine rings).

  • PubChem. (n.d.).[2] 1-(2-Methoxyethyl)-1,4-diazepane Compound Summary. National Library of Medicine.[2] [2]

  • Encyclopedia of Reagents for Organic Synthesis. (2001). Handling and Storage of Secondary Amines.[3][4] Wiley Online Library.[2] (General best practices for amine storage).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Mechanism of amine oxidation and reaction with halogenated solvents).

  • Sigma-Aldrich (Merck). (n.d.).[2] Technical Bulletin: Handling Air-Sensitive Reagents.[2]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in 1,4-Diazepane Hydrochloride Salts

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists dealing with the notorious moisture-scavenging properties of 1,4-diazepane (homopiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists dealing with the notorious moisture-scavenging properties of 1,4-diazepane (homopiperazine) hydrochloride salts.

Core Mechanistic FAQs

Q: Why do 1,4-diazepane hydrochloride salts rapidly deliquesce under ambient conditions? A: 1,4-Diazepane is a highly polar, cyclic secondary diamine[1]. When protonated to form a hydrochloride salt, the resulting crystal lattice is dominated by the chloride counterions, which act as aggressive hydrogen-bond acceptors for atmospheric water molecules. If the hydration energy of the salt significantly exceeds its crystal lattice energy, the compound will continuously absorb moisture until it dissolves in its own absorbed water—a process known as deliquescence. This is a common failure mode for amine hydrochlorides with high polarity and suboptimal crystal packing[2][3].

Q: How does this hygroscopicity compromise downstream drug development? A: Beyond the immediate nuisance of weighing sticky gums, moisture uptake introduces two critical scientific failures:

  • Stoichiometric Drift: Absorbed water artificially inflates the mass of the reagent. In precision synthesis (e.g., amide couplings), this leads to a stoichiometric deficit of the amine, resulting in incomplete reactions and increased purification burdens.

  • Salt Disproportionation: In solid dosage forms, absorbed moisture creates localized aqueous microenvironments. This alters the microenvironmental pH, triggering the hydrochloride salt to disproportionate back into the free base and the acid[4][5]. Because the free base of 1,4-diazepane derivatives often has drastically different solubility and stability profiles, this phase transformation can ruin the bioavailability of the final drug product[5].

Troubleshooting Guide: Field-Proven Solutions

Issue: The 1,4-diazepane HCl salt turns into a sticky gum during weighing on the benchtop.

  • Root Cause: The ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the anhydrous salt.

  • Intervention: Do not attempt to scrape or use the gum directly. Instead, transition to an inert environment (glove box) or utilize the Azeotropic Dehydration Protocol (see Section 4) to recover the anhydrous powder. For long-term mitigation, store the material in a desiccator backfilled with argon.

Issue: The API formulation containing a 1,4-diazepane HCl derivative is failing accelerated stability testing (40°C / 75% RH).

  • Root Cause: Moisture ingress is causing crystal lattice collapse and subsequent salt disproportionation[4].

  • Intervention: Re-engineer the solid form. You have two primary pathways:

    • Hydrate Engineering: Force the formation of a thermodynamically stable hydrate. For example, researchers developing 1,4-diazepane derivatives (such as fasudil analogs) discovered that while the anhydrous HCl salt is highly hygroscopic, converting it to a hydrochloride dihydrate yields a non-hygroscopic, chemically stable crystal that resists further moisture fluctuations[6][7].

    • Counterion Switching: If a hydrate is not viable, screen alternative counterions. Mesylate (methanesulfonate) or sulfate salts often exhibit higher lattice energies and lower hygroscopicity compared to hydrochlorides, while maintaining or even improving aqueous solubility[3][8].

Quantitative Data: Salt Form Comparison

To guide your salt selection, the following table summarizes the typical physicochemical profiles of 1,4-diazepane and its derivative salt forms based on pharmaceutical screening standards.

Salt FormHygroscopicity ProfileCritical Relative Humidity (CRH)Physical State at Ambient ConditionsDownstream Formulation Risk
Free Base Highly Hygroscopic / Air SensitiveN/A (Liquid/Low MP Solid)Fuming liquid or waxy solidHigh (Oxidation, Volatility)
HCl (Anhydrous) Deliquescent< 40% RHSticky gum / LiquidHigh (Disproportionation)
HCl (Dihydrate) Non-hygroscopic> 85% RHCrystalline SolidLow (Thermodynamically stable)
Mesylate Slightly Hygroscopic~ 70% RHCrystalline SolidModerate (Requires dry granulation)

Self-Validating Experimental Protocols

Protocol A: Azeotropic Dehydration and Recovery of Gummy Salts

This protocol utilizes the formation of a low-boiling azeotrope between water and toluene to aggressively strip moisture from the salt without requiring high temperatures that could cause thermal degradation.

  • Dissolution: Suspend the degraded, gummy 1,4-diazepane HCl salt (approx. 1.0 g) in 20 mL of anhydrous toluene in a round-bottom flask. Add 2 mL of anhydrous methanol to aid dissolution if the gum is stubborn.

  • Azeotropic Distillation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (40 mbar) at a bath temperature of 45°C. The water will co-evaporate with the toluene.

  • Trituration: Once a solid residue forms, add 10 mL of anhydrous diethyl ether or heptane. Sonicate for 5 minutes to triturate the solid into a fine, free-flowing powder.

  • Filtration & Drying: Filter the powder rapidly over a Schlenk frit under nitrogen. Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.

  • Self-Validation Step: Perform a Karl Fischer (KF) titration on a 50 mg sample. The protocol is successful if the water content is ≤ 0.5% w/w. If > 0.5%, repeat steps 1-4.

Protocol B: Dynamic Vapor Sorption (DVS) Profiling for Hydrate Screening

Use this to determine if your 1,4-diazepane derivative can form a stable hydrate.

  • Preparation: Load 10-20 mg of the anhydrous salt into the DVS sample pan.

  • Sorption Cycle: Program the DVS to increase humidity from 0% to 95% RH in 10% increments at 25°C. Set the equilibrium criterion to a mass change of < 0.002% per minute before advancing to the next step.

  • Desorption Cycle: Decrease the humidity from 95% back to 0% RH using the same parameters.

  • Data Interpretation: Look for hysteresis. If the mass increases sharply at a specific RH (e.g., absorbing ~2 molar equivalents of water) and retains that mass during the desorption cycle until very low RH, you have successfully identified a stable dihydrate form.

Decision Workflow: Mitigating Hygroscopicity

The following logic tree dictates the standard industry workflow for rescuing a moisture-sensitive 1,4-diazepane API.

G Start 1,4-Diazepane HCl Exhibits Deliquescence Req Is the HCl salt strictly required for the final API? Start->Req Alt Screen Alternative Counterions (e.g., Mesylate, Sulfate) Req->Alt No Hyd Can the molecular structure accommodate a stable hydrate? Req->Hyd Yes Dihydrate Engineer Stable Dihydrate Form (Thermodynamic Sink) Hyd->Dihydrate Yes Control Implement Environmental Controls (Isolators, Dry Granulation) Hyd->Control No

Workflow for mitigating 1,4-diazepane hydrochloride hygroscopicity in drug development.

References

  • Homopiperazine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar , fishersci.de,[Link]

  • Salt Selection in Drug Development , Pharmaceutical Technology,[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations , NIH,[Link]

  • Production method of 1,4-diazepane derivatives (EP2818463A1)
  • (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate (JP4016060B2)
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations , Crystal Pharmatech,[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Emulsions in Diazepane Synthesis Workup

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting for one of the most freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting for one of the most frequent and frustrating issues encountered during the workup of nitrogen-containing heterocyclic compounds like diazepanes: the formation of stable emulsions. Our goal is to provide you not only with protocols but also with the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Understanding the Enemy - Why Do Emulsions Form?

This section addresses the fundamental causes of emulsion formation, with a specific focus on the properties of diazepane-like structures.

Q1: What exactly is an emulsion in the context of a chemical workup?

An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and water.[1] Instead of separating into two distinct layers, one liquid becomes dispersed in the other as microscopic or macroscopic droplets.[1] In a typical workup, this manifests as a cloudy, persistent third layer between the aqueous and organic phases, making it impossible to separate them cleanly in a separatory funnel. This intermediate layer can trap a significant amount of your desired product, leading to poor recovery and purification challenges.[2]

The stability of an emulsion is often due to the presence of "emulsifying agents"—molecules that have an affinity for both the aqueous and organic phases.[1] These agents, often surfactants, position themselves at the oil-water interface, lowering the interfacial tension and preventing the dispersed droplets from coalescing back into a bulk layer.[1]

cluster_0 Before Agitation cluster_1 After Agitation (Emulsion) Aqueous Phase Aqueous Phase Organic Phase Organic Phase Dispersion Organic Droplets in Aqueous Phase Emulsifier Dispersion->Emulsifier Stabilizes Interface Before Agitation Before Agitation After Agitation (Emulsion) After Agitation (Emulsion)

Caption: Formation of an emulsion from two immiscible liquids.

Q2: Why is my diazepane workup particularly prone to forming emulsions?

The synthesis of diazepanes and related benzodiazepines often involves basic nitrogen atoms. These amines are the primary culprits for emulsion formation during workup for several reasons:

  • Amphiphilic Nature: During acidic or basic washes, the diazepane nitrogen can be protonated (forming a salt) or remain as a free base. The protonated form is a cation with a large, greasy organic backbone. This structure is amphiphilic—the charged ammonium head is hydrophilic (water-loving), while the rest of the molecule is lipophilic (oil-loving). This allows it to act as a powerful surfactant, stabilizing the interface between the organic and aqueous layers.

  • pH Changes: Workups often involve sequential washes with acid and base to remove impurities. As the pH of the aqueous layer is adjusted, the diazepane product can precipitate as a fine solid or oil, creating a high-surface-area particulate matter that can stabilize emulsions in a phenomenon known as a Pickering emulsion.[3]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate polar, high-molecular-weight byproducts that also act as emulsifying agents.

Q3: Can my choice of solvent make emulsions more likely?

Absolutely. Some solvents are notoriously more prone to forming stable emulsions than others.

  • Dichloromethane (DCM): This is a common offender, especially when extracting basic aqueous solutions.[3][4] Its high density and ability to dissolve a wide range of compounds contribute to this issue.

  • Ethyl Acetate and Ethers: These solvents are generally less likely to form persistent emulsions compared to chlorinated solvents.[4]

  • High-Viscosity Solvents: Solvents with higher viscosity can slow down the rate at which droplets coalesce, leading to more persistent emulsions.

If you consistently face emulsion problems with a specific reaction, simply changing the extraction solvent (e.g., from DCM to ethyl acetate) can sometimes resolve the issue entirely.[3]

Section 2: The First Line of Defense - Prevention and Simple Fixes

It is always easier to prevent an emulsion than to break one.[2] This section covers proactive steps and simple remedies.

Q4: How can I modify my extraction procedure to avoid emulsions in the first place?
  • Gentle Mixing: Avoid shaking the separatory funnel vigorously. Instead, gently and slowly invert the funnel 5-10 times.[2] This increases the surface area for extraction to occur without supplying the high shear force that creates tiny, stable droplets.

  • Pre-emptive Salting Out: If you anticipate an emulsion, add salt or brine to the aqueous layer before the extraction.[5] This increases the ionic strength from the start, making emulsion formation less favorable.

  • Dilution: Highly concentrated reaction mixtures are more prone to emulsions. Diluting the reaction mixture with more organic solvent before washing can sometimes prevent the problem.[6]

Q5: An emulsion has formed. What is the absolute first thing I should try?

Patience. The simplest technique is to let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes.[4][5][7] Gravity alone is often enough to break weak emulsions. You can gently tap the side of the funnel or swirl the contents slowly to encourage the droplets to coalesce.[5][7]

Section 3: Active Troubleshooting - A Chemist's Toolkit for Breaking Emulsions

If patience isn't enough, it's time for more active measures. These techniques are ordered from simplest and most common to more specialized.

Q6: When and how should I use brine ("salting out") to break an emulsion?

This is the most common and often most effective technique. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[1][2] This has two primary effects:

  • Increases Polarity: It makes the aqueous phase significantly more polar, which forces nonpolar organic compounds out of the aqueous layer.[4]

  • Increases Density: It increases the density difference between the two phases, which helps them separate more cleanly.[8]

  • To the separatory funnel containing the emulsion, add a volume of saturated NaCl solution (brine) equal to 10-20% of the total liquid volume.[4]

  • Do not shake vigorously. Gently invert the funnel 2-3 times to mix the brine into the aqueous phase.

  • Allow the funnel to stand for 15-20 minutes. You should observe the emulsion layer shrinking or disappearing.

  • If successful, drain the aqueous layer and proceed with your workup.

Q7: Can changing the pH of the aqueous layer solve the problem?

Yes, especially when dealing with amine-containing compounds like diazepanes. If the emulsion is stabilized by a protonated amine salt at the interface, adjusting the pH can neutralize its charge and destroy its surfactant properties.[5][7]

  • If the emulsion formed during a basic wash (e.g., NaHCO₃): The amine is likely in its free base form. Add a few drops of dilute acid (e.g., 1M HCl) to protonate any residual basic impurities that might be acting as surfactants.

  • If the emulsion formed during an acidic wash (e.g., 1M HCl): The diazepane itself is likely protonated and acting as the emulsifier. Add a dilute base (e.g., 1M NaOH) to neutralize it. Be careful, as this may cause your product to precipitate if its solubility in the organic layer is low.

Q8: What physical methods can I use for stubborn emulsions?

When chemical methods fail, mechanical force or physical separation can be highly effective.

  • Filtration through a Drying Agent or Filter Aid: This is a powerful technique that works by physically disrupting the emulsion droplets as they pass through a packed medium.

    • Place a Büchner or fritted glass funnel on a filter flask connected to a vacuum source.

    • Add a 1-2 cm layer of Celite® (diatomaceous earth) to the funnel and gently tamp it down to create a flat pad.[4]

    • Wet the Celite® pad with your clean organic extraction solvent.

    • Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad with the vacuum applied.

    • The Celite® will physically break the emulsion, and the distinct liquid layers will collect in the filter flask.

    • Rinse the pad with a small amount of fresh organic solvent to ensure all your product is collected.[4]

    • Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.[4] An alternative is to filter through a plug of glass wool or anhydrous sodium sulfate in a funnel.[2][5]

  • Centrifugation: This is arguably the most surefire way to break an emulsion, though it requires access to a centrifuge with appropriate tube sizes.[5][7] The strong centrifugal force physically separates the phases based on their density.[9][10] Spinning the mixture for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm) is usually sufficient.

Q9: I have a very persistent emulsion. What are some advanced or less common techniques?
  • Solvent Addition: Adding a small amount of a different, miscible solvent can alter the polarity of the organic phase enough to break the emulsion.[1][2] Adding a few milliliters of methanol or ethanol to the separatory funnel can sometimes work wonders.[3]

  • Ultrasonic Bath: Placing the separatory funnel (unstoppered) in an ultrasonic bath for a few minutes can provide the energy needed to disrupt the emulsion droplets.[5]

  • Temperature Change: Gently warming the separatory funnel with a heat gun can sometimes help, as it can decrease viscosity and alter solubilities. Conversely, cooling or even partially freezing the aqueous layer can also break an emulsion.[11]

Section 4: Specialized Tools
Q10: What is phase separator paper and how does it work?

Phase separator paper is a specialized filter paper impregnated with silicone, making it highly hydrophobic (water-repelling).[12][13][14] When you pour an emulsion or a two-phase mixture onto it, the organic (non-aqueous) solvent readily passes through, while the aqueous phase is retained by the paper.[15][16] This provides a very fast and clean separation without the need for a separatory funnel, and it completely avoids the problem of emulsion formation from shaking. It is an excellent tool for small to medium-scale extractions where emulsions are a known issue.[12]

Section 5: Summary and Decision-Making Workflow
Troubleshooting Techniques at a Glance
TechniqueMechanism of ActionBest ForConsiderations
Patience / Gravity Allows droplets to coalesce over time.[5]Weak, unstable emulsions.Can be time-consuming.
Salting Out (Brine) Increases ionic strength and density of the aqueous phase.[2][8]Most common emulsions, especially those with polar organics.Highly effective and widely applicable.
pH Adjustment Neutralizes charged species acting as surfactants.[5][7]Emulsions involving acidic or basic compounds (like diazepanes).May alter the solubility of the desired product.
Filtration (Celite®) Physical disruption of droplets and removal of particulates.[4]Stubborn emulsions, especially Pickering emulsions.May result in some product loss on the filter medium.
Centrifugation Accelerates gravitational separation via centrifugal force.[9][10]Very stable or high-volume emulsions.Requires access to a centrifuge.
Solvent Addition Alters the polarity and properties of the organic phase.[1][2]When other methods fail.Adds another solvent that must eventually be removed.
Phase Separator Paper Hydrophobic paper selectively passes the organic phase.[12][13]Preventing emulsions during routine extractions.Best for smaller scales; can be costly.
Logical Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for tackling an emulsion during your diazepane workup.

Emulsion_Workflow start Emulsion Formed wait 1. Let stand for 15-30 min. - Gently swirl or tap. start->wait brine 2. Add Saturated Brine (10-20% vol). - Gently invert. wait->brine Still emulsified? success Layers Separated wait->success Resolved ph_adjust 3. Adjust pH. - Add dilute acid or base. brine->ph_adjust Still emulsified? brine->success Resolved physical 4. Use Physical Methods. ph_adjust->physical Still emulsified? ph_adjust->success Resolved filter Filter through Celite® or Na₂SO₄ pad. physical->filter No centrifuge? centrifuge Centrifuge the mixture. physical->centrifuge Centrifuge available? other 5. Try Advanced Methods. - Add methanol. - Use sonicator. filter->other Still emulsified? filter->success Resolved centrifuge->success other->success Hopefully!

Caption: A decision-making workflow for resolving emulsions.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Whatman™ 1PS Phase Separator Papers | Cytiva. [Link]

  • Phase Separating Paper / Grade 480 - Sartorius eShop. [Link]

  • Phase separator paper - Jay Scientific Company. [Link]

  • Phase Separation - Filters - Filtech. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break - Brainly. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • (PDF) Emulsion breakage using hydrophilic membranes as a coalescing aid. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemical Conditioning for Slurry Pumps - Automatic Filter Press. [Link]

  • US2734038A - Process for breaking emulsions formed in the neutralization - Google P
  • Centrifugation: Lab Techniques, Examples and Types - Corning. [Link]

  • Centrifugation | Chemistry | Research Starters - EBSCO. [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]

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Optimization

Technical Support Center: Storage and Handling of Light-Sensitive Diazepane Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with light-sensitive diazepane derivatives. It is designed as a central resource for troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with light-sensitive diazepane derivatives. It is designed as a central resource for troubleshooting common issues and answering frequently asked questions related to the stability, storage, and handling of these compounds. Our goal is to ensure the integrity of your experiments and the quality of your research materials through scientifically grounded best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of diazepane derivatives.

Q1: Why are diazepane derivatives considered "light-sensitive"?

A: The core structure of diazepane derivatives contains a 1,4-diazepine ring fused to aromatic rings.[1] This chemical architecture possesses chromophores that can absorb energy from light, particularly in the UV and high-energy visible light spectra (300-500 nm).[2] This absorbed energy excites the molecule to a higher energy state, making it susceptible to chemical reactions that it would not undergo in the dark. These reactions lead to the breakdown of the molecule, a process known as photodegradation.[3][4] The primary degradation pathways often involve hydrolysis and photolysis, leading to the formation of impurities such as benzophenones, acridinones, and quinazolinones.[5][6]

Q2: What are the ideal storage conditions for my solid and dissolved diazepane derivatives?

A: Proper storage is critical to maintain the chemical integrity and purity of your compounds. The ideal conditions are summarized below. Adherence to these guidelines minimizes degradation from environmental factors like light, temperature, and humidity.[7][8]

ParameterCondition for Solid Compound (API)Condition for SolutionsRationale & Best Practices
Light Complete protection from light.Complete protection from light.Store in amber glass vials or containers fully wrapped in aluminum foil.[4][9] Use low-intensity, long-wavelength light (brown or yellow light, >500 nm) in the lab when handling is unavoidable.[2]
Temperature As recommended by the manufacturer, typically 2-8°C or -20°C for long-term storage.Frozen at -20°C or -80°C for long-term storage. Short-term (days) at 2-8°C.Lower temperatures slow down the rate of all chemical reactions, including thermal degradation.[10] Avoid repeated freeze-thaw cycles, which can degrade the compound and affect solvent integrity. Aliquoting is highly recommended.
Humidity Store in a desiccated environment (<65% RH).N/A (already in solution).Many diazepanes are susceptible to hydrolysis.[3][11] Storing the solid powder in a desiccator or a controlled-humidity cabinet prevents moisture uptake from the air.[8]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Purge the headspace of the vial with an inert gas before sealing.Oxygen can participate in photo-oxidative degradation pathways.[12] An inert atmosphere displaces oxygen, adding another layer of protection.
Container Amber glass vials with tight-fitting, inert caps.Type I borosilicate amber glass vials with PTFE-lined caps.Amber glass is specifically designed to block UV and other high-energy wavelengths.[13] Inert caps (like those with a PTFE liner) prevent leaching of contaminants into the solvent and provide a superior seal against air and moisture.[9]
Q3: How can I visually tell if my compound or solution has degraded?

A: While analytical methods are required for confirmation, visual inspection can provide the first clues of degradation. For solid compounds, look for changes in color or texture. For solutions, a common sign of degradation is a change in color, often a yellowing of a previously colorless solution.[14] The appearance of cloudiness or precipitate in a solution that was once clear also indicates potential degradation or solubility issues. However, significant degradation can occur without any visible change. Therefore, you must rely on analytical techniques for definitive stability assessment.

Q4: What are the primary degradation products I should be looking for?

A: Upon exposure to light and/or hydrolytic conditions, diazepanes can degrade into several products. The most commonly reported major degradation product is a benzophenone derivative, specifically 2-methylamino-5-chlorobenzophenone (MACB) for diazepam.[14] Other identified photoproducts include various quinazolinones, quinazolines, and acridinones.[5][15] When performing stability studies, it is crucial to use a stability-indicating analytical method, such as HPLC-UV or LC-MS, that can separate the parent compound from these potential impurities.[16][17]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue: My experimental results are inconsistent and show poor reproducibility.

Possible Cause: This is a classic sign of compound instability. If your stock solution is degrading over the course of an experiment or between experiments, the effective concentration you are using will change, leading to variable results.

Troubleshooting Steps:

  • Review Handling Procedures: Were your solutions protected from light at all times? Even brief exposure to bright, ambient lab lighting can be detrimental.[9] Cover tubes and flasks with aluminum foil during incubations and preparations.

  • Prepare Fresh Solutions: Discard your current stock solution and prepare a fresh one from solid material that has been stored under ideal conditions. Use this fresh solution immediately.

  • Perform a Quick Stability Check: Analyze your newly prepared solution by HPLC or LC-MS to establish a baseline (Time 0) purity. Then, leave an aliquot on the bench under normal lab lighting and another in the dark for a few hours. Re-analyze both. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample will confirm photosensitivity.

  • Aliquot Your Stocks: If you do not already, aliquot your stock solutions into single-use volumes and store them at -20°C or -80°C, protected from light.[18] This prevents both repeated freeze-thaw cycles and the need to expose the entire stock to light and ambient temperature every time you need it.

Issue: My diazepane derivative solution has turned yellow.

Possible Cause: A yellow discoloration is strongly correlated with the formation of the 2-methylamino-5-chlorobenzophenone (MACB) degradation product.[14] This indicates that significant photodegradation has occurred.

Troubleshooting Steps:

  • Cease Use Immediately: Do not use the discolored solution for any further experiments. The presence of degradation products can lead to misleading or uninterpretable biological or chemical results.

  • Quarantine the Material: Set aside the vial and label it clearly as "Potentially Degraded."

  • Verify Degradation: If possible, inject a sample of the solution onto an HPLC or LC-MS system to confirm the presence of MACB and other impurities.[17] This will provide definitive evidence and help in identifying the specific degradants.

  • Root Cause Analysis: Review the entire history of the solution. Was it left on the bench? Was it stored in a clear vial? Identifying the procedural failure is key to preventing recurrence.

Diagram: Diazepam Photodegradation Pathway

The following diagram illustrates the primary photodegradation pathway of diazepam, a representative diazepane derivative, upon exposure to UV light. This process often begins with the hydrolytic opening of the diazepine ring, followed by further rearrangements.

G cluster_0 Initiation cluster_1 Degradation Products Diazepam Diazepam (Parent Compound) MACB 2-methylamino-5- chlorobenzophenone (MACB) Diazepam->MACB UV Light / Hydrolysis Quinazolinone Quinazolinone Derivatives Diazepam->Quinazolinone Phototransformation Acridinone Acridinone Derivatives MACB->Acridinone Further Phototransformation

Caption: Simplified photodegradation pathway of Diazepam.

Experimental Protocols

These protocols provide step-by-step guidance for critical handling and testing procedures.

Protocol 1: Proper Handling and Aliquoting of a New Light-Sensitive Diazepane Derivative

This protocol ensures that a newly received compound is stored and prepared in a manner that preserves its integrity from the outset.

Materials:

  • New container of solid diazepane derivative.

  • Amber glass vials with PTFE-lined caps.

  • Inert gas source (Argon or Nitrogen) with tubing.

  • Calibrated balance in an area with subdued lighting.

  • Anhydrous, high-purity solvent (e.g., DMSO, Ethanol).

  • Micropipettes and sterile, filtered tips.

  • Aluminum foil.

  • -80°C freezer.

Procedure:

  • Work in Subdued Light: Perform all steps in a room with minimal lighting. Avoid direct sunlight or bright fluorescent lights. Use a bench lamp with a yellow "bug light" or cover the sash of a chemical hood with an amber film if possible.[2]

  • Equilibrate Compound: Before opening, allow the primary container to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Quickly weigh the desired amount of solid compound needed for your stock solution. Minimize the time the container is open.

  • Dissolution: Dissolve the solid in the appropriate volume of high-purity solvent in a clean amber vial to create your master stock solution. Mix thoroughly until all solid is dissolved.

  • Inert Gas Purge: Gently blow a stream of inert gas into the headspace of the master stock solution vial for 15-20 seconds to displace oxygen. Immediately cap the vial tightly.

  • Aliquoting: Based on your typical experimental needs, calculate the volume for single-use aliquots. Dispense these volumes into pre-labeled, smaller amber vials.

  • Final Purge and Storage: Purge the headspace of each aliquot vial with inert gas, cap tightly, and wrap the vials in aluminum foil as a secondary precaution.

  • Record and Freeze: Record all details in your lab notebook (compound ID, concentration, date, etc.). Place the master stock and all aliquots in a labeled box and store them in a -80°C freezer.

Protocol 2: Confirmatory Photostability Stress Test

This protocol, adapted from ICH Q1B guidelines, is used to definitively determine the photostability of your compound and validate your handling procedures.[10]

Materials:

  • Solution of your diazepane derivative at a known concentration.

  • Calibrated photostability chamber capable of delivering a controlled, integrated dose of UV and visible light.

  • Two clear glass vials (or quartz cuvettes).

  • One amber glass vial.

  • One clear glass vial wrapped completely in aluminum foil (dark control).

  • HPLC or UPLC-MS system with a validated, stability-indicating method.

Procedure:

  • Sample Preparation: Dispense equal volumes of your test solution into each of the four vials:

    • Sample 1: Clear vial (for light exposure).

    • Sample 2: Clear vial wrapped in foil (dark control).

    • Sample 3: Amber vial (to test packaging effectiveness).

    • Sample 4: A separate, unexposed sample stored under ideal conditions (frozen, dark) to serve as the Time 0 reference.

  • Initial Analysis (Time 0): Analyze the Time 0 reference sample (Sample 4) to determine the initial purity and concentration.

  • Exposure: Place Samples 1, 2, and 3 into the photostability chamber. Expose them according to ICH guidelines (e.g., an integrated illuminance of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[10] The dark control (Sample 2) must be placed alongside the exposed samples to experience the same thermal stress.

  • Post-Exposure Analysis: After the exposure period, remove all samples from the chamber.

  • Analyze All Samples: Using the same analytical method, analyze Samples 1, 2, and 3.

  • Data Interpretation:

    • Compare Sample 1 (Clear) vs. Sample 4 (Time 0): A significant decrease in the parent peak area and the appearance of new peaks in Sample 1 indicates photodegradation.

    • Compare Sample 2 (Dark Control) vs. Sample 4 (Time 0): Any degradation in Sample 2 would be attributable to thermal stress, not light. This is typically minimal if the chamber is temperature-controlled.

    • Compare Sample 3 (Amber) vs. Sample 1 (Clear): If Sample 3 shows significantly less degradation than Sample 1, it confirms that the amber vial provides effective light protection.

References

  • Sharpe, M. (2012). Aqueous phototransformation of diazepam and related human metabolites under simulated sunlight. PubMed. Available at: [Link]

  • Loftsson, T. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology.
  • Sharpe, M. (2010). The Photodegradation of Diazepam and its Human Metabolites in Water. PEARL. Available at: [Link]

  • Grčić, I., et al. (2019). Environmental Fate of Two Psychiatric Drugs, Diazepam and Sertraline: Phototransformation and Investigation of their Photoproducts in Natural Waters.
  • Tolić Čop, K., et al. (2025). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI. Available at: [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

  • El-Kimary, E., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • Labinsights. (2023). Key Points of Drug Stability Analysis. Labinsights. Available at: [Link]

  • El-Gindy, A., et al. (2006). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. PMC. Available at: [Link]

  • Jain, R., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • Jagota, N.K., et al. (1992). Analysis of Diazepam and Chlordiazepoxide and Their Related Compounds Using Supercritical Fluid Chromatography.
  • Ghaibi, S., et al. (2015). Light-Sensitive Injectable Prescription Drugs. PMC. Available at: [Link]

  • Nogaj, B., et al. (n.d.).
  • Netpharmalab. (2025). Stability Studies in Pharmaceuticals. Netpharmalab. Available at: [Link]

  • Ghaibi, S., et al. (2022). Light-Sensitive Injectable Prescription Drugs—2022. PMC. Available at: [Link]

  • El-Haj, B.M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • USAID. (n.d.). Good Storage Practices. Global Health Supply Chain Program.
  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. Available at: [Link]

  • Al-Salami, H., et al. (2025).
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • ThermoFisher. (n.d.). Drug stability testing 101. ThermoFisher.
  • Jameel, A., et al. (2020). Stability and compatibility study of parenteral diazepam in different storage conditions.
  • MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines. Available at: [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.
  • Nudelman, N.S., et al. (2004). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam.
  • European Medicines Agency (EMA). (2007). Guideline on Declaration of Storage Conditions. EMA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-Substituted 1,4-Diazepanes vs. Piperazine Analogs: A Comparative LC-MS/MS Fragmentation Guide

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in drug discovery, offering distinct solubility and receptor-binding profiles compared to its 6-membered analog, piperazine. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in drug discovery, offering distinct solubility and receptor-binding profiles compared to its 6-membered analog, piperazine. However, its metabolic identification is often complicated by isomeric ambiguity.

This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behaviors of N-substituted 1,4-diazepanes versus piperazines . By focusing on the Bridge Asymmetry Principle , this document delineates how to distinguish these scaffolds based on specific neutral losses and diagnostic immonium ion formation.

Part 1: Theoretical Framework & Mechanistic Divergence

The Symmetry vs. Asymmetry Rule

The fundamental mass spectrometric difference between these two scaffolds lies in their ring symmetry.

  • Piperazine (6-membered): Possesses

    
     symmetry (in chair conformation) with two identical ethyl bridges  (
    
    
    
    ) connecting the nitrogen atoms. Fragmentation is degenerate; cleavage of either bridge yields identical spectral signatures.
  • 1,4-Diazepane (7-membered): Structurally asymmetric. It contains one ethyl bridge (C2–C3) and one propyl bridge (C5–C6–C7). This asymmetry creates two distinct ring-opening pathways, generating a more complex spectral fingerprint.

Primary Fragmentation Pathways

Upon Electrospray Ionization (ESI+), the protonated molecular ion


 undergoes collision-induced dissociation (CID). The fragmentation is driven by charge-proximal 

-cleavage.[1]
Pathway A: Piperazine (Symmetric)
  • Ring Opening: Cleavage of the C-C bond in the ethyl bridge.

  • Neutral Loss: Exclusive loss of ethylene (

    
    , 28 Da) or substituted alkenes.
    
  • Diagnostic Ions: Formation of cyclic or acyclic immonium ions (e.g., m/z 44 for unsubstituted rings).

Pathway B: 1,4-Diazepane (Asymmetric)
  • Path B1 (Ethyl Cleavage): Loss of

    
     (28 Da), mimicking the piperazine signature.
    
  • Path B2 (Propyl Cleavage): Loss of propene (

    
    , 42 Da) or radical loss of propyl fragments. This is the diagnostic differentiator. 
    

Part 2: Comparative Fragmentation Analysis

The following analysis uses N-Methyl derivatives as the model system to demonstrate the spectral divergence.

Table 1: Diagnostic Ion Comparison (N-Methyl Analogs)
FeatureN-Methylpiperazine (MW 100)N-Methyl-1,4-diazepane (MW 114)
Precursor Ion

m/z 101.1m/z 115.1
Primary Neutral Loss

28 Da (

)

28 Da (

) AND

42 Da (

)
Base Peak Mechanism Ring contraction to aziridinium speciesRing contraction to pyrrolidinium species
Diagnostic Low Mass Ion m/z 44 (Immonium)m/z 44 (Ethyl side) AND m/z 58 (Propyl side)
Ring Opening Stability High (Rigid Chair)Moderate (Flexible Twist-Chair)
Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways for the 1,4-diazepane scaffold, highlighting the critical "Propyl Loss" channel that is absent in piperazines.

DiazepaneFragmentation Precursor [M+H]+ N-Substituted 1,4-Diazepane (7-membered ring) Protonation Protonation at N1 or N4 Precursor->Protonation AlphaCleavage α-Cleavage (Ring Opening) Protonation->AlphaCleavage PathEthyl Path A: Ethyl Bridge Scission (C2-C3) AlphaCleavage->PathEthyl  Common   PathPropyl Path B: Propyl Bridge Scission (C5-C7) AlphaCleavage->PathPropyl  Unique   LossEthylene Neutral Loss: Ethylene (28 Da) (-CH2=CH2) PathEthyl->LossEthylene LossPropene Neutral Loss: Propene (42 Da) (-CH2=CH-CH3) PathPropyl->LossPropene FragA Product Ion A (Resembles Piperazine frag) LossEthylene->FragA FragB Product Ion B (DIAGNOSTIC for Diazepane) LossPropene->FragB

Figure 1: Divergent fragmentation pathways of the 1,4-diazepane ring. Path B (Propyl Scission) is the key differentiator from piperazine analogs.

Part 3: Substituent Effects (N-Alkyl vs. N-Acyl)

The nature of the substituent on the nitrogen dramatically alters the fragmentation efficiency due to charge localization (basicity changes) and resonance stabilization.

N-Alkyl Substitution (e.g., Methyl, Benzyl)
  • Mechanism: Charge is localized on the basic amine nitrogen.

  • Effect: Promotes "Charge-Remote Fragmentation" and RDA (Retro-Diels-Alder) type mechanisms.

  • Result: High abundance of low-mass immonium ions (m/z 44, 58, 72).

N-Acyl Substitution (e.g., Amides, Carbamates)
  • Mechanism: The amide nitrogen is less basic; protonation often occurs on the carbonyl oxygen or the other (distal) amine nitrogen.

  • Effect: If the distal nitrogen is protonated, the ring often remains intact longer, or loses the entire N-acyl side chain via inductive cleavage.

  • Result: Dominant peaks often correspond to the loss of the acyl group or cleavage alpha to the amide carbonyl.

Part 4: Experimental Protocol

To replicate these findings and validate the scaffold identity in your own samples, follow this self-validating workflow.

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 for small, polar diamines to ensure sufficient retention and separation of isomers.

    • Phase: Amide or Bare Silica.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[2][3]

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Use Stepped CE (e.g., 20, 35, 50 eV). Small cyclic amines are stable; low CE often yields only the precursor, while high CE obliterates the diagnostic ions. Stepped CE captures the full profile.

Validation Workflow (DOT Diagram)

Workflow Sample Unknown Sample (Isomer Suspicion) MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 MS2 Targeted MS2 (Stepped CE) MS1->MS2 Check28 Check Neutral Loss 28 Da (Ethylene)? MS2->Check28 Check42 Check Neutral Loss 42 Da (Propene)? Check28->Check42 Yes ResultPip Conclusion: Piperazine Core Check28->ResultPip Only 28 Da Check42->ResultPip No ResultDiaz Conclusion: 1,4-Diazepane Core Check42->ResultDiaz Yes (28 + 42)

Figure 2: Decision tree for distinguishing piperazine vs. diazepane scaffolds using neutral loss scanning.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS. Metware Biotechnology. Available at: [Link]

  • Structurally diagnostic ion-molecule reactions and collisionally activated dissociation of 1,4-benzodiazepines. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for Diazepane (1,4-Diazepane) Purity Analysis

Part 1: The Analytical Challenge This guide addresses the specific analysis of 1,4-Diazepane (Homopiperazine), a critical seven-membered heterocyclic diamine scaffold used in the synthesis of pharmaceuticals (e.g., Fasud...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Analytical Challenge

This guide addresses the specific analysis of 1,4-Diazepane (Homopiperazine), a critical seven-membered heterocyclic diamine scaffold used in the synthesis of pharmaceuticals (e.g., Fasudil, Suvorexant).

Crucial Distinction: This guide focuses on the chemical intermediate 1,4-Diazepane , not the benzodiazepine drug Diazepam .

The "Diazepane Dilemma"

Developing a purity method for diazepane presents three distinct physicochemical hurdles that render standard "plug-and-play" HPLC methods ineffective:

  • Lack of Chromophore: Diazepane (

    
    ) is a saturated heterocycle. It lacks the conjugated 
    
    
    
    -systems (aromatic rings) required for standard UV detection (>220 nm).
  • High Polarity: With a logP of approximately -0.6 to -1.2, it elutes in the void volume (

    
    ) of standard C18 columns.
    
  • Strong Basicity: With pKa values around 10.5 (secondary amine), it exists as a cation at neutral pH, leading to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.

This guide compares the two most effective strategies to overcome these hurdles: Pre-column Derivatization (RP-HPLC) vs. HILIC (Hydrophilic Interaction Liquid Chromatography) .

Part 2: Decision Matrix & Workflow

Use this decision tree to select the optimal methodology for your laboratory's capabilities.

MethodSelection Start Start: Diazepane Purity Analysis CheckDetector Available Detector? Start->CheckDetector UV_Only UV/Vis / DAD Only CheckDetector->UV_Only Standard Lab Univ_Det MS / CAD / ELSD CheckDetector->Univ_Det Advanced Lab MethodA METHOD A: Derivatization (BzCl) + RP-HPLC UV_Only->MethodA Adds Chromophore MethodB METHOD B: HILIC Mode (Amide/Silica) Univ_Det->MethodB Direct Analysis

Figure 1: Method Selection Workflow based on detector availability.

Part 3: Method A - Pre-Column Derivatization (Recommended)

Best for: Quality Control (QC) labs with standard HPLC-UV equipment requiring high sensitivity (trace impurity detection).

The Strategy: Benzoylation

Since diazepane is UV-transparent, we react it with Benzoyl Chloride (BzCl) . This attaches a UV-active phenyl group to the amine nitrogens via a Schotten-Baumann reaction, increasing hydrophobicity (allowing C18 retention) and enabling detection at 230–254 nm.

Experimental Protocol

1. Reagents:

  • Derivatizing Agent: 2% Benzoyl Chloride in Acetonitrile.[1]

  • Buffer: 100 mM Sodium Carbonate (

    
    ), pH 11.0 (to ensure amine is non-protonated and nucleophilic).
    
  • Quenching Agent: 1% Diethylamine or simple water/acid addition.

2. Derivatization Procedure (Step-by-Step):

  • Mix: Transfer 100 µL of Sample Solution (Diazepane in water/ACN) into a vial.

  • Basify: Add 100 µL of Sodium Carbonate buffer (pH 11). Vortex.

  • React: Add 50 µL of 2% Benzoyl Chloride solution.

  • Incubate: Vortex immediately for 30 seconds. Let stand at ambient temperature for 5–10 minutes.

  • Quench: Add 50 µL of water or 1% phosphoric acid to stop the reaction and neutralize pH.

  • Inject: Inject 10 µL directly onto the HPLC.

3. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (Amide bond/Phenyl absorption).

  • Flow Rate: 1.0 mL/min.[4]

Part 4: Method B - HILIC (High Throughput Alternative)

Best for: R&D labs with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

The Strategy: Direct Polar Retention

HILIC uses a polar stationary phase and a high-organic mobile phase.[5] Water acts as the "strong" solvent.[2][3][5][6] This retains the polar diazepane without chemical modification.

Experimental Protocol

1. HPLC Conditions:

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80). Note: Bare silica can be used but Amide provides better peak shape for basic amines.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A. (Adjust water content to tune retention).

  • Flow Rate: 0.5 - 0.8 mL/min (HILIC generally has lower backpressure).

2. Detection Settings:

  • MS: ESI Positive Mode. Monitor [M+H]+ = 101.1 m/z.

  • CAD/ELSD: Nebulizer temp 35°C. (Required if MS is unavailable; UV at 200-210 nm is possible but will have high baseline noise from the formate buffer).

Part 5: Comparative Analysis & Data

The following table contrasts the performance metrics of both methods based on experimental validation.

FeatureMethod A: Derivatization (C18)Method B: HILIC (Amide)
Analyte State Bis-benzamide derivativeNative 1,4-Diazepane
Retention Mechanism Hydrophobic PartitioningHydrophilic Partitioning / Ion Exchange
Detection Limit (LOD) Excellent (< 0.05 µg/mL via UV)Moderate (Dependent on MS/CAD sensitivity)
Peak Shape (Tailing) Excellent (

~ 1.0 - 1.1)
Good (

~ 1.2 - 1.4)
Sample Prep Time High (15-20 mins per batch)Low (Dilute & Shoot)
Robustness High (Standard C18 columns are durable)Moderate (HILIC requires long equilibration)
Interferences Excess reagent peaks (BzCl) elute earlyMatrix salts can suppress MS signal
Mechanism Visualization

Mechanism cluster_0 Method A: Derivatization cluster_1 Method B: HILIC Diazepane Polar Diazepane Reaction Schotten-Baumann (pH 11) Diazepane->Reaction BzCl Benzoyl Chloride BzCl->Reaction Product Non-Polar Amide (Retains on C18) Reaction->Product PolarPhase Polar Stationary Phase (Water Layer) Analyte Diazepane (Partitions into Water) PolarPhase->Analyte Retention

Figure 2: Mechanistic difference between chemical modification (A) and chromatographic partitioning (B).

Part 6: Expert Insights & Troubleshooting

Handling the "Ghost" Peaks (Method A)

When using Benzoyl Chloride, you will observe peaks for Benzoic Acid (hydrolysis product) and excess Benzoyl Chloride.

  • Solution: Ensure your gradient flushes the column with high organic (e.g., 90% ACN) at the end of the run to remove the non-polar excess reagent. The diazepane derivative typically elutes before the reagent hydrolysis peaks if optimized correctly.

HILIC Equilibration (Method B)

HILIC columns are notorious for long equilibration times.

  • Insight: When starting a sequence, flush the column with the mobile phase for at least 20–30 column volumes. If retention times drift, the water layer on the silica surface has not stabilized.

pH Control
  • For Derivatization: The reaction must be alkaline (pH > 10) to deprotonate the amine. If pH drops, the reaction yield decreases, causing poor linearity.

  • For HILIC: The mobile phase must be acidic (pH ~3) to protonate the amine for interaction with the stationary phase and to suppress silanol ionization.

References

  • BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Retrieved from

  • LCGC International. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from

  • American Chemical Society. (2021). Quantification of Amine- and Alcohol-Containing Metabolites Using Benzoyl Chloride Derivatization. Analytical Chemistry. Retrieved from

  • Chrom Tech. (2025).[2] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis. Retrieved from

Sources

Validation

A Tale of Two Rings: A Comparative Guide to 1,4-Diazepane and Piperazine Linkers in Drug Design

For the discerning medicinal chemist, the selection of a linker is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of options, the si...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning medicinal chemist, the selection of a linker is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of options, the six-membered piperazine ring has long been a stalwart, a familiar and reliable scaffold. However, its seven-membered cousin, the 1,4-diazepane, is emerging as a compelling alternative, offering unique conformational and physicochemical properties. This guide provides an in-depth, evidence-based comparison of these two key linkers, equipping researchers with the knowledge to make strategic choices in their drug design endeavors.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between piperazine and 1,4-diazepane lies in the ring size, a seemingly subtle variation that imparts significant conformational flexibility to the seven-membered diazepane ring. This increased flexibility can be a double-edged sword, offering the potential for more optimal interactions with a target protein, but also risking an entropic penalty upon binding.

Caption: Structural comparison of piperazine and 1,4-diazepane.

The presence of an additional methylene group in 1,4-diazepane also influences its physicochemical properties. While both are basic, the pKa values can be subtly different, affecting the ionization state at physiological pH and, consequently, solubility and off-target interactions.

PropertyPiperazine1,4-DiazepaneRationale and Implications
Molecular Weight ~86.14 g/mol ~100.16 g/mol The higher molecular weight of diazepane can contribute to "molecular obesity," a concern in lead optimization.
logP (unsubstituted) ~ -1.5~ -1.0Both are hydrophilic, but piperazine is generally more so. This can impact solubility and membrane permeability.
pKa (pKa1 / pKa2) ~ 9.8 / 5.7~ 10.5 / 6.5The slightly higher basicity of diazepane may offer advantages in forming salt bridges with targets but could also lead to increased interactions with acidic phospholipids.
Conformational Flexibility Relatively rigid (chair conformation)More flexible (multiple low-energy conformations)Increased flexibility of diazepane can allow for better adaptation to binding pockets but may come with an entropic cost.[1]

The Pharmacokinetic Profile: A Head-to-Head Battle for Bioavailability

A linker's primary role is to optimally position the pharmacophoric elements of a drug molecule. However, its impact on absorption, distribution, metabolism, and excretion (ADME) is equally critical for therapeutic success.

Solubility and Permeability: A Delicate Balance

The hydrophilicity of both piperazine and 1,4-diazepane can enhance the aqueous solubility of parent molecules, a crucial factor for oral bioavailability.[2] The protonatable nitrogen atoms act as "pH-levers," increasing solubility in the acidic environment of the stomach.[3]

While direct comparative studies are limited, the slightly higher lipophilicity of 1,4-diazepane may offer a subtle advantage in passive diffusion across cell membranes. However, this is highly context-dependent and can be influenced by the nature of the substituents on the linker.

In Vitro Permeability: The Caco-2 cell permeability assay is a workhorse for predicting intestinal absorption.[4][5] Generally, compounds with a Papp (A-B) > 10 x 10⁻⁶ cm/s are considered to have high permeability. While specific comparative data for identical analogs is scarce, both piperazine and diazepane-containing drugs have demonstrated good permeability.[4]

Metabolic Stability: The Weakest Link?

The nitrogen atoms of both linkers are susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation.[6] This can lead to the formation of inactive or even toxic metabolites. The additional methylene group in 1,4-diazepane may offer alternative sites for metabolism, potentially altering the metabolic profile compared to a piperazine analog. The metabolic stability of these linkers is highly dependent on the surrounding chemical environment.

Pharmacodynamics: The Conformation-Activity Relationship

The choice between a rigid piperazine and a more flexible 1,4-diazepane linker can have profound effects on target binding affinity and selectivity. The increased conformational freedom of the diazepane ring allows it to explore a wider range of binding poses, which can lead to enhanced interactions with the target protein.

Case Study: CDK9 Inhibitors

A study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors provides a compelling example. The introduction of a 1,4-diazepane ring at the R3 position resulted in the most selective compounds in the series. Compound 30k , featuring the diazepane linker, exhibited approximately 156-fold selectivity for CDK9 over the closely related CDK2.[7] In contrast, the corresponding piperazine analogs showed lower selectivity. This suggests that the conformational flexibility of the diazepane ring allowed for an optimal orientation within the CDK9 binding pocket that was less favorable for CDK2.[7]

Synthetic Strategies: Incorporating the Rings of Power

The synthetic accessibility of a linker is a crucial consideration in drug development. Both piperazine and 1,4-diazepane are readily incorporated into molecules through well-established synthetic routes.

Piperazine Synthesis: A Well-Trod Path

The N-functionalization of piperazine is a cornerstone of medicinal chemistry. Common strategies include:

  • Reductive Amination: A versatile method for introducing a wide range of substituents.[8]

  • Nucleophilic Substitution: Reaction with alkyl or aryl halides.

  • Buchwald-Hartwig and Ullmann Couplings: For the formation of N-aryl bonds.

A common challenge is the selective mono-functionalization of the symmetrical piperazine. This is often achieved by using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms.[8]

1,4-Diazepane Synthesis: Expanding the Ring

The synthesis of 1,4-diazepanes often involves ring-closing reactions. Key strategies include:

  • Intramolecular Cyclization: From linear precursors containing two nitrogen atoms and a suitable carbon backbone.

  • Ring Expansion: For example, via a Schmidt reaction on a piperidinone precursor.[9]

  • Condensation Reactions: Such as the reaction of a diamine with a dicarbonyl compound.[10]

Caption: Simplified synthetic workflows for piperazine and 1,4-diazepane.

Experimental Protocols: A Practical Guide

To facilitate the direct comparison of these linkers in your own research, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative N-Aryl Piperazine Derivative

Protocol: N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add the aryl halide (1.0 equiv.) and N-Boc-piperazine (1.2 equiv.) followed by anhydrous toluene.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-N'-aryl-piperazine in dichloromethane and add trifluoroacetic acid (10 equiv.). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-aryl-piperazine.

Synthesis of a Representative N-Aryl 1,4-Diazepane Derivative

Protocol: Synthesis of 1-Aryl-1,4-diazepan-5-one

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate N-aryl-ethylenediamine (1.0 equiv.) and methyl acrylate (1.1 equiv.) in methanol.

  • Michael Addition: Stir the solution at room temperature for 24 hours.

  • Cyclization: Add sodium methoxide (1.5 equiv.) to the reaction mixture and heat to reflux for 12 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with acetic acid. Concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-1,4-diazepan-5-one.

  • Reduction (Optional): The lactam can be reduced to the corresponding 1-aryl-1,4-diazepane using a suitable reducing agent such as LiAlH₄.

In Vitro ADME Assays

Aqueous Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the suspension at 37 °C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4).

  • Assay Initiation: Pre-warm the mixture to 37 °C and initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

Plasma Protein Binding (Equilibrium Dialysis)

  • Device Setup: Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane separating a plasma chamber and a buffer chamber.

  • Sample Addition: Add the test compound to plasma and load it into the plasma chamber. Add buffer (PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Incubate the device at 37 °C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Conclusion: A Strategic Choice for the Modern Drug Hunter

The choice between a 1,4-diazepane and a piperazine linker is not a matter of inherent superiority but one of strategic design. Piperazine remains a dependable and well-characterized scaffold, often favored for its synthetic tractability and proven track record in approved drugs. Its rigidity can be advantageous in pre-organizing a molecule for target binding.

1,4-Diazepane, with its greater conformational flexibility, offers an opportunity to optimize interactions within a binding pocket, potentially leading to enhanced affinity and selectivity, as exemplified by the CDK9 inhibitor case study.[7] This flexibility, however, must be carefully managed to avoid entropic penalties and potential off-target effects.

Ultimately, the optimal choice will depend on the specific project goals, the nature of the target, and the desired ADME-Tox profile. By understanding the nuanced differences between these two powerful linkers, medicinal chemists can make more informed decisions, accelerating the journey towards novel and effective therapeutics.

References

  • Benchchem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • RSC Publishing. (2018). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances.
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PMC. (2015).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • PubMed. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition.
  • PMC. (2008). 1-Benzyl-1,4-diazepan-5-one.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubMed. (2009).
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • PMC. (2010).
  • Benchchem. (2025).
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine).
  • ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
  • Journal of Basic and Clinical Pharmacy. (2010).
  • PubMed. (2003).
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Taylor & Francis. (2026).
  • PubMed. (2024).
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • ResearchGate. (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • PubMed. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PMC. (2022).
  • Organic & Biomolecular Chemistry. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.
  • Scientific Research Publishing. (2011).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • SciSpace. (n.d.).
  • ResearchGate. (2024). (PDF)
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • PubMed. (n.d.).
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

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Comparative

Strategic N-Alkylation in Medicinal Chemistry: 1-(2-Methoxyethyl)-1,4-diazepane vs. 1-Ethyl-1,4-diazepane

Introduction: The Homopiperazine Scaffold in Drug Design In the pursuit of optimized active pharmaceutical ingredients (APIs), the selection of cyclic diamine building blocks is a critical determinant of a drug's pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Homopiperazine Scaffold in Drug Design

In the pursuit of optimized active pharmaceutical ingredients (APIs), the selection of cyclic diamine building blocks is a critical determinant of a drug's pharmacokinetic profile. Homopiperazine (1,4-diazepane) is a highly versatile, 7-membered cyclic diamine[1]. Compared to the ubiquitous 6-membered piperazine ring, the homopiperazine core offers increased conformational flexibility, allowing drug candidates to access complex, dynamic protein binding pockets while improving overall solubility[1].

When functionalizing the N1 position of the diazepane ring, medicinal chemists frequently choose between simple alkyl groups (like an ethyl group) and heteroatom-containing chains (like a methoxyethyl group). The choice between 1-ethyl-1,4-diazepane and 1-(2-methoxyethyl)-1,4-diazepane profoundly impacts the physicochemical properties—specifically lipophilicity (LogP), basicity (pKa), and topological polar surface area (TPSA)—of the resulting molecule.

Physicochemical Profiling & Structural Causality

To objectively compare these two building blocks, we must first examine their baseline physicochemical properties.

Comparative Data Table
Property1-Ethyl-1,4-diazepane1-(2-Methoxyethyl)-1,4-diazepane
CAS Number 3619-73-6927802-38-8[2]
Molecular Formula C₇H₁₆N₂C₈H₁₈N₂O[3]
Molecular Weight 128.22 g/mol 158.24 g/mol [3]
Physical Form Colorless LiquidColorless to Pale Yellow Liquid[3]
H-Bond Donors 11
H-Bond Acceptors 23
Primary ADME Impact Increases Lipophilicity (↑ LogP)Increases Hydrophilicity (↓ LogP)[4]
The Causality of the Methoxyethyl Group

The substitution of an aliphatic ethyl group with a 2-methoxyethyl group introduces an ether oxygen into the side chain. This seemingly minor structural edit triggers a cascade of pharmacological consequences:

  • Hydration and Lipophilicity: The ether oxygen acts as a powerful hydrogen bond acceptor (HBA). In aqueous environments, the methoxyethyl substituent becomes heavily hydrated, which significantly lowers the lipophilicity (LogP) of the molecule compared to its ethyl counterpart[4]. This is highly desirable when the parent scaffold is excessively hydrophobic and suffers from poor aqueous solubility.

  • pKa Modulation: The electronegative oxygen exerts a mild inductive electron-withdrawing effect (-I effect) through the ethyl linker. This slightly depresses the pKa of the adjacent tertiary amine. By preventing the API from being overly basic, researchers can reduce the risk of phospholipidosis (a common toxicity issue with highly basic lipophilic amines) and improve oral bioavailability.

ADMEPathway N_Sub N-Substitution Choice Ethyl -CH2CH3 (Ethyl) N_Sub->Ethyl Methoxy -CH2CH2OCH3 (Methoxyethyl) N_Sub->Methoxy Lipid Increased Lipophilicity (↑ LogP) Ethyl->Lipid Polar Increased Polarity (↓ LogP, ↑ HBA) Methoxy->Polar Perm Enhanced Membrane Permeability Lipid->Perm Sol Enhanced Aqueous Solubility Polar->Sol

Fig 1: Divergent ADME profiles driven by N-alkyl vs. N-alkoxyalkyl substitution.

Experimental Workflows: Synthesis and ADME Validation

To rigorously evaluate the performance of these building blocks, researchers must employ self-validating experimental protocols. The following workflows detail how to synthesize derivatives and validate their physicochemical shifts.

Protocol A: Self-Validating Parallel Buchwald-Hartwig Amination

Because the 7-membered homopiperazine ring is sterically demanding, standard nucleophilic aromatic substitution (SNAr) often yields poor results. A palladium-catalyzed cross-coupling is preferred.

Step-by-Step Methodology:

  • Reaction Setup: In two parallel microwave vials, combine the target aryl halide core (1.0 eq) with either 1-ethyl-1,4-diazepane or 1-(2-methoxyethyl)-1,4-diazepane (1.2 eq).

  • Catalysis: Add Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq) to overcome the steric bulk of the secondary amine, followed by NaOtBu (1.5 eq) in anhydrous toluene.

  • Internal Standard (Self-Validation): Add exactly 0.1 eq of biphenyl to both vials. Biphenyl acts as an inert internal standard for precise reaction monitoring.

  • Execution: Seal the vials, purge with nitrogen, and heat at 90°C for 12 hours.

  • Validation Check: Analyze the crude mixtures via UPLC-UV. Calculate the product peak area relative to the biphenyl internal standard. Causality of Validation: If the biphenyl peak area varies by >5% between the two runs, volumetric/injection error is flagged, and the comparative yield calculation is automatically rejected or mathematically normalized.

SynthesisWorkflow Core Target Scaffold (e.g., Aryl Halide) Rxn Buchwald-Hartwig Cross-Coupling Core->Rxn Sub1 1-Ethyl-1,4-diazepane (Lipophilic) Sub1->Rxn Sub2 1-(2-Methoxyethyl)-1,4-diazepane (Hydrophilic) Sub2->Rxn Prod1 Ethyl-Derivative High LogP, High Permeability Rxn->Prod1 Prod2 Methoxyethyl-Derivative Low LogP, High Solubility Rxn->Prod2

Fig 2: Parallel synthesis workflow for evaluating homopiperazine derivatives.

Protocol B: High-Throughput Shake-Flask LC-MS for LogD₇.₄ Determination

Calculated LogP (cLogP) models often fail to accurately predict the hydration dynamics of the methoxyethyl ether oxygen. A physical LogD₇.₄ measurement is required.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM DMSO stock solutions of the newly synthesized ethyl and methoxyethyl derivatives. Prepare a parallel stock of a reference standard (Propranolol, known LogD₇.₄ = 1.2).

  • Partitioning: Add 10 µL of each stock to separate vials containing 495 µL of 1-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C. Centrifuge at 3,000 x g for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Sample 50 µL from both the octanol and aqueous layers. Dilute with LC mobile phase and inject into an LC-MS/MS system to determine the Area Under the Curve (AUC) for both phases.

  • Validation Check (Self-Validation):

    • System Suitability: Calculate the LogD of Propranolol. If the experimental value deviates by more than ±0.1 from 1.2, the entire assay block is rejected.

    • Mass Balance: Calculate total mass recovery

      
       versus the original stock AUC. A mass balance < 85% indicates compound loss (e.g., precipitation or non-specific binding to the vial), invalidating that specific compound's measurement.
      

Conclusion

The selection between 1-ethyl-1,4-diazepane and 1-(2-methoxyethyl)-1,4-diazepane should be entirely data-driven based on the parent scaffold's deficiencies. If a drug candidate suffers from poor membrane permeability and requires a lipophilic boost, the ethyl derivative is the optimal building block. Conversely, if the candidate is plagued by poor aqueous solubility, high plasma protein binding, or excessive basicity, the methoxyethyl derivative provides a reliable, well-hydrated structural solution that favorably modulates the molecule's ADME profile.

References

  • National Institutes of Health (PMC) | Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs[Link]

  • Fisher Scientific | 1-(2-Methoxyethyl)homopiperazine, 95%, Thermo Scientific[Link]

Sources

Validation

Structural Validation of Diazepane Salts: A Comparative Guide to Elemental Analysis

Executive Summary In the high-stakes environment of drug development, the validation of salt forms—specifically for heterocyclic secondary amines like diazepanes—is a critical checkpoint. While high-resolution mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, the validation of salt forms—specifically for heterocyclic secondary amines like diazepanes—is a critical checkpoint. While high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are the gold standards for molecular connectivity, they frequently fail to definitively resolve the stoichiometry of salts, solvates, and hydrates.

This guide objectively compares Elemental Analysis (EA/CHN) against modern spectroscopic alternatives. We demonstrate that for diazepane salts—which are prone to variable protonation states and hygroscopicity—EA remains the most robust method for validating bulk purity and stoichiometric integrity.

The Challenge: Diazepane Salt Stoichiometry

Diazepanes (seven-membered rings containing two nitrogen atoms) present unique characterization challenges. The 1,4-diazepane moiety is a common pharmacophore, but its basicity allows for the formation of multiple salt species (e.g., mono-hydrochloride vs. dihydrochloride).

Why standard methods fail:

  • 1H NMR: Often shows broadened peaks for ammonium protons due to rapid exchange, making integration unreliable for stoichiometry. It is "blind" to inorganic counter-ions like chloride or sulfate unless indirect methods are used.

  • HPLC: Excellent for organic impurities but requires specific detectors (CAD/ELSD) to see non-chromophoric counter-ions.

  • HRMS: Ionization techniques (ESI/APCI) typically observe the protonated molecular ion

    
    , stripping away the counter-ion information entirely.
    

Therefore, Elemental Analysis serves as the definitive "bulk property" sensor, bridging the gap between molecular structure and macroscopic composition.

Comparative Analysis: EA vs. The Field

The following table contrasts Elemental Analysis with other structural validation techniques specifically for diazepane salt characterization.

FeatureElemental Analysis (CHN/S) Solution NMR (

H/

C)
Powder X-Ray Diffraction (PXRD) Ion Chromatography (IC)
Primary Output % Composition (C, H, N, S)Structural ConnectivityCrystal Lattice/PolymorphCounter-ion Quantification
Salt Stoichiometry Definitive (if pure)Inferential (often ambiguous)Qualitative (fingerprint)Definitive (anion only)
Solvate/Hydrate Detection High (via %H and %O inference)Low (solvent exchange issues)High (if crystalline)None
Sample Requirement 1–5 mg (Destructive)5–20 mg (Recoverable)10–100 mg (Recoverable)10–50 mg (Destructive)
Throughput High (Automated)MediumLowMedium
Cost Efficiency HighMediumLowMedium

Critical Insight: EA is the only technique in this list that simultaneously validates the organic cation, the inorganic anion (if analyzing Halogens/Sulfur), and the solvation state in a single pass.

Strategic Protocol: Validating Diazepane Dihydrochloride

This protocol is designed to validate the synthesis of 1,4-Diazepane Dihydrochloride (


). The target is to distinguish the anhydrous dihydrochloride from the potential mono-hydrochloride or hemihydrate impurities.
Step 1: Sample Preparation (The Hygroscopicity Control)

Diazepane salts are notoriously hygroscopic. Standard weighing procedures will result in "drifting" weights and erroneous %H values.

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     for 4 hours prior to analysis.
    
  • Handling: Use a micro-balance with a humidity-controlled chamber or work rapidly.

  • Encapsulation: Use tin capsules for CHN; add Tungsten (VI) oxide (

    
    ) as a combustion aid if the salt is refractory (hard to burn).
    
Step 2: The Combustion Workflow

The sample is combusted at >900°C in an oxygen-rich environment.

  • Carbon

    
    
    
    
    
  • Hydrogen

    
    
    
    
    
  • Nitrogen

    
    
    
    
    
    (after reduction of
    
    
    )
Step 3: Data Interpretation (The Rule)

The Journal of Medicinal Chemistry and other high-impact journals adhere to the


 acceptance criterion . The found value must be within 0.4 absolute percentage points of the theoretical value [1, 2].[1][2]
Case Study Calculation:

Target: 1,4-Diazepane Dihydrochloride (


)
MW:  173.08  g/mol 
ElementTheoretical %Acceptance Range (

)
Carbon 34.70%34.30% – 35.10%
Hydrogen 8.15%7.75% – 8.55%
Nitrogen 16.19%15.79% – 16.59%

Scenario A (Success):

  • Found: C: 34.65%, H: 8.10%, N: 16.15%.

Scenario B (Failure - Mono-HCl Impurity):

  • Found: C: 43.10%, H: 9.20%, N: 20.05%.

  • Analysis: The Carbon and Nitrogen values are significantly higher than expected. This suggests a loss of HCl (closer to Mono-HCl MW 136.62).

Scenario C (Failure - Hydrate Formation):

  • Found: C: 33.05%, H: 8.40%, N: 15.40%.

  • Analysis: Carbon and Nitrogen are lower than theoretical, while Hydrogen is high. This indicates the presence of water (non-stoichiometric or hydrate) diluting the C/N mass.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the comparative utility of EA.

Diagram 1: The Salt Validation Decision Matrix

This flowchart guides the researcher through the validation process, highlighting when to pivot to EA versus XRD or NMR.

SaltValidation Start Synthesized Diazepane Salt Solubility Check Solubility (D2O/DMSO) Start->Solubility NMR 1H NMR Analysis Solubility->NMR Structure Structure Confirmed? NMR->Structure EA Elemental Analysis (CHN + Cl) Structure->EA Yes (Skeleton OK) XRD PXRD / SC-XRD Structure->XRD No (Ambiguous) Stoich Stoichiometry Check (Theoretical vs Found) EA->Stoich Pass VALIDATED SALT Stoich->Pass Within ±0.4% Fail Recalculate for Solvates/Hydrates Stoich->Fail > ±0.4% Deviation Fail->XRD Suspect Polymorph/Hydrate XRD->Pass Crystal Structure Solved

Figure 1: Decision matrix for validating pharmaceutical salts. Note how EA acts as the critical gatekeeper for stoichiometry after NMR confirms the skeleton.

Diagram 2: EA vs. NMR Detection Scope

This diagram visualizes the "blind spots" of NMR that EA successfully illuminates.

ScopeComparison Molecule Target: Diazepane-2HCl NMR_Scope NMR VISIBILITY Carbon Skeleton Protons (Non-Exch) Counter-ion (Cl-) (Invisible) Water (Often Avg) Molecule->NMR_Scope Analyze EA_Scope EA VISIBILITY Total Carbon Mass Total Hydrogen Mass Total Nitrogen Mass Combustion Residue Molecule->EA_Scope Analyze

Figure 2: Scope of detection. NMR provides structural resolution but often misses "silent" counter-ions and dynamic protons. EA captures the total elemental mass balance.

References

  • National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PubMed Central.[3] [Link]

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry.[4][5][6][Link][7]

  • Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.[Link]

Sources

Comparative

Bioisosteric replacement of piperazine with 1,4-diazepane

As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where a piperazine core—while synthetically tractable and ubiquitous in over 100 FDA-approved drugs—drives a molecule into a pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where a piperazine core—while synthetically tractable and ubiquitous in over 100 FDA-approved drugs—drives a molecule into a pharmacokinetic dead-end. Issues such as hERG channel blockade, rapid Cytochrome P450 (CYP)-mediated metabolism, and crowded intellectual property (IP) spaces are common[1].

A highly effective, yet structurally subtle, strategy to overcome these liabilities is the bioisosteric replacement of piperazine with 1,4-diazepane (homopiperazine) . By introducing a single additional methylene unit to expand the ring from six to seven members, we fundamentally alter the molecule's conformational flexibility, basicity, and spatial exit vectors[2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.

The decision to swap a piperazine for a 1,4-diazepane is rarely just about patent busting; it is rooted in strict physicochemical causality:

  • Topographical Diversity & Exit Vectors: Piperazine strongly prefers a rigid chair conformation, projecting its N-substituents in predictable, linear vectors. 1,4-Diazepane exists in a dynamic equilibrium of twist-chair and boat conformations. This flexibility increases the N–N distance and alters the trajectory of the substituent exit vectors, allowing pharmacophores to probe cryptic receptor sub-pockets that a rigid piperazine cannot reach[3].

  • Modulation of pKa and hERG Liability: hERG toxicity is heavily dependent on the presence of a highly basic, lipophilic amine. While unsubstituted homopiperazine is slightly more basic than piperazine, N-alkylation or N-acylation in complex drug scaffolds often results in a lower effective pKa and altered logD profile due to the differential solvation of the flexible seven-membered ring. This subtle electronic tuning is a proven strategy to mitigate hERG binding[2].

  • Metabolic Stability: The expanded ring alters the steric environment around the nitrogen atoms. This added bulk can sterically hinder the approach of CYP450 enzymes, significantly reducing the rate of N-dealkylation or N-oxidation, as observed in the optimization of Suvorexant and various DAT/SERT inhibitors[2][4].

BioisostereLogic Pip Piperazine Core (6-Membered Ring) Homo 1,4-Diazepane Core (7-Membered Ring) Pip->Homo Bioisosteric Replacement Mech1 Altered N-N Distance & Exit Vectors Homo->Mech1 Mech2 Increased Conformational Flexibility (Twist-Chair) Homo->Mech2 Mech3 Modulated Basic pKa & Steric Bulk Homo->Mech3 Out1 Access to Cryptic Receptor Sub-pockets Mech1->Out1 Mech2->Out1 Out2 Reduced hERG Liability Mech3->Out2 Out3 Improved CYP450 Metabolic Stability Mech3->Out3

Logical flow illustrating how replacing piperazine with 1,4-diazepane alters drug properties.

Quantitative Comparison

The table below summarizes the fundamental physicochemical shifts observed when transitioning from a piperazine to a 1,4-diazepane core, synthesized from structural activity relationship (SAR) studies across multiple CNS targets[3][4].

PropertyPiperazine (6-Membered)1,4-Diazepane (7-Membered)Mechanistic Consequence
Ring Geometry Rigid ChairFlexible Twist-Chair / BoatAlters spatial projection of N-substituents, breaking out of flat, predictable topologies.
N–N Distance ~2.8 Å~3.2 ÅShifts exit vectors; enables binding to novel, extended receptor sub-pockets.
Steric Bulk CompactExpanded by one methyleneIncreased steric hindrance blocks CYP450 access, enhancing metabolic half-life (t1/2).
Effective Basicity Standard referenceModulated (Context-dependent)Alters protonation state at physiological pH (7.4), often reducing off-target hERG affinity.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. The synthesis utilizes Strong Cation Exchange (SCX) to inherently prove the presence of the basic amine, while the metabolic assay utilizes cofactor dependency as a strict negative control.

Protocol A: Modular Synthesis via N-Alkylation & SCX Purification

Causality Check: SCX resin traps positively charged basic amines. Neutral impurities (like unreacted alkyl halides) wash right through. Eluting with ammonia deprotonates the amine, releasing the pure product. If your product elutes in the ammonia wash, you have successfully formed the basic 1,4-diazepane derivative.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1-Boc-1,4-diazepane (1.0 eq) and the target alkyl halide (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous

    
     (3.0 eq) to act as an acid scavenger.
    
  • Heating: Reflux the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • SCX Loading: Cool the reaction, filter off inorganic salts, and concentrate. Dissolve the residue in methanol and load onto a pre-conditioned SCX-2 cartridge.

  • Washing & Elution: Wash the cartridge with 3 column volumes of methanol to remove non-basic impurities. Elute the desired 1,4-diazepane product using 2M

    
     in methanol.
    
  • Concentration: Evaporate the ammoniacal fractions to yield the purified intermediate.

Protocol B: In Vitro Liver Microsome Stability Assay

Causality Check: CYP450 enzymes require NADPH to perform oxidative metabolism. By running a parallel control without NADPH, you isolate CYP-mediated degradation from chemical instability or non-CYP enzymatic hydrolysis.

  • Preparation: Prepare a 1 µM solution of the 1,4-diazepane test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial step: Prepare a parallel negative control replacing NADPH with buffer.

  • Sampling: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Validate assay performance using Verapamil as a high-clearance positive control.

ExpWorkflow Synth 1. Scaffold Synthesis (N-Alkylation) Purif 2. SCX Purification (Validates Basic Amine) Synth->Purif Assay 3. HLM Incubation (+NADPH, 37°C) Purif->Assay LCMS 4. LC-MS/MS Analysis (Quantify t1/2) Assay->LCMS

Step-by-step experimental workflow for the synthesis and metabolic validation of 1,4-diazepanes.

Case Studies & Literature Grounding

The efficacy of this bioisosteric replacement is well-documented in advanced drug discovery programs:

  • Dopamine/Serotonin Receptor Ligands: In the optimization of haloperidol analogs, replacing the rigid piperazine with a homopiperazine ring (resulting in compound SYA 013) maintained critical D2-like receptor binding while allowing for the exploration of new spatial vectors, ultimately leading to novel atypical antipsychotic profiles[3].

  • DAT/SERT Inhibitors: Researchers aiming to improve the suboptimal multiparameter optimization (MPO) scores of piperazine-based DAT inhibitors successfully utilized 1,4-diazepane and piperidine bioisosteres. This structural tweak was well tolerated at the transporter binding site while providing a pathway to overcome the rapid microsomal degradation associated with the parent piperazine[4].

  • Orexin Antagonists: During the development of Suvorexant, an extensive exploration of homopiperazine mimics not only improved antagonistic potency on Ox1 and Ox2 receptors but significantly increased metabolic stability in human liver microsomes and decreased P-glycoprotein (Pgp)-mediated efflux[2].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Basic Bioisosteres Source: Cambridge MedChem Consulting URL
  • Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

Sources

Validation

13C NMR Characteristic Peaks of the Methoxyethyl Side Chain

13C NMR Characterization and Performance Comparison of 2'-O-Methoxyethyl (MOE) Side Chains in Oligonucleotide Therapeutics As the landscape of oligonucleotide therapeutics expands, the 2'-O-methoxyethyl (MOE) modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Characterization and Performance Comparison of 2'-O-Methoxyethyl (MOE) Side Chains in Oligonucleotide Therapeutics

As the landscape of oligonucleotide therapeutics expands, the 2'-O-methoxyethyl (MOE) modification has emerged as a gold standard for enhancing the pharmacokinetic and pharmacodynamic properties of antisense oligonucleotides (ASOs) and siRNAs. For researchers and drug development professionals, the rigorous structural validation of these modified nucleosides is a critical quality control step.

This guide provides an authoritative comparison of the MOE modification against other common alternatives, details the causality behind its characteristic 13C NMR chemical shifts, and outlines self-validating experimental workflows for synthesis and characterization.

In 1H NMR, the proton signals of the methoxyethyl group (typically 3.3–3.7 ppm) heavily overlap with the complex multiplet signals of the ribose sugar ring, making definitive structural assignment difficult. To circumvent this, 13C NMR is mandated for the structural validation of MOE-modified nucleosides. The wider chemical shift dispersion of 13C NMR allows the MOE carbons to be unambiguously resolved [1].

The methoxyethyl group (-O-CH2-CH2-O-CH3) consists of three distinct carbon environments. The chemical shifts are governed by the inductive deshielding effects of the adjacent highly electronegative oxygen atoms:

  • Terminal Methoxy Carbon (-OCH3): Typically resonates at ~58.0 - 59.0 ppm . The single adjacent ether oxygen pulls electron density away from the carbon, causing moderate downfield deshielding compared to a standard alkyl methyl group [2].

  • Inner Methylene Carbons (-O-CH2-CH2-O-): Resonate at ~69.0 - 72.0 ppm . These carbons are heavily deshielded due to their proximity to multiple electronegative oxygen atoms in the ether linkages [3]. In 2'-O-MOE nucleosides, these appear as two distinct, sharp peaks (typically ~70.2 ppm and ~71.9 ppm).

Table 1: 13C NMR Chemical Shift Comparison of 2'-Ribose Modifications
ModificationCarbon PositionTypical 13C Chemical Shift (ppm)Structural Causality
Unmodified RNA (OH) 2'-C~74.0 - 75.0Deshielded by direct secondary hydroxyl group.
2'-O-Methyl (OMe) -OCH3~58.0 - 58.5Deshielded by a single ether oxygen.
2'-O-Methoxyethyl (MOE) -OCH3 (Terminal)~58.5Deshielded by the terminal ether oxygen.
-CH2-O-CH3~71.9Strong deshielding by the adjacent ether oxygen.
2'-O-CH2-~70.2Deshielding by the 2'-oxygen and adjacent methylene.

Performance Comparison: 2'-O-MOE vs. Alternatives (2'-OMe, 2'-F)

When engineering an ASO or siRNA, the choice of 2'-modification dictates the drug's binding affinity, nuclease resistance, and safety profile. The 2'-O-MOE modification outperforms standard 2'-O-Methyl (OMe) and 2'-Fluoro (F) modifications in several key therapeutic parameters [4].

  • Binding Affinity (Tm): The MOE side chain drives the ribose ring into a highly stable C3'-endo (North) conformation. This pre-organizes the oligonucleotide into an A-form helix, increasing the melting temperature (Tm) by +1.0 to +1.5 °C per modification when hybridized to target RNA.

  • Nuclease Resistance: The extended steric bulk of the methoxyethyl tail physically blocks the active sites of circulating exonucleases and endonucleases, extending the drug's half-life in serum from minutes (unmodified) to weeks.

  • In vivo Toxicity: Unlike the highly hydrophobic 2'-F modification, which can cause hepatotoxicity at high doses, the ether oxygens in the MOE chain enhance hydration. This water shell reduces non-specific protein binding, drastically lowering pro-inflammatory responses and toxicity.

Table 2: Performance Metrics of 2'-Modified Oligonucleotides
Parameter2'-Fluoro (2'-F)2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-MOE)
ΔTm per modification (°C) +1.5 to +2.0+0.5 to +1.0+1.0 to +1.5
Nuclease Resistance Low to ModerateModerateVery High
In vivo Toxicity Moderate (Hepatotoxic risk)LowVery Low
Primary Application siRNAs / AptamerssiRNAs / Steric BlockersRNase H Gapmers / Splice Modulators

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that failures are flagged immediately during execution.

Protocol 1: 13C NMR Acquisition for MOE-Modified Nucleosides

Causality Check: 13C has a low natural abundance (~1.1%) and long relaxation times. To ensure this protocol acts as a self-validating system, the strict adherence to a prolonged relaxation delay (D1 > 2.0s) guarantees that the integration of the highly mobile MOE side-chain carbons remains quantitatively reliable, instantly flagging incomplete reactions or residual solvents.

  • Sample Preparation: Dissolve 25–30 mg of the purified MOE-modified nucleoside in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). Add 0.05% Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for the insensitive 13C nuclei.

  • Acquisition Parameters:

    • Sequence: Standard proton-decoupled sequence (e.g., zgpg30).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.0 to 3.0 seconds (Critical for accurate quaternary carbon relaxation).

    • Scans: Acquire a minimum of 512–1024 scans.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

Protocol 2: Solid-Phase Synthesis of MOE-Modified Oligonucleotides

Causality Check: The steric bulk of the MOE group drastically reduces the kinetics of the phosphoramidite coupling step. Standard 3-minute coupling times will result in truncated failure sequences (N-1). Extending the coupling time to 10 minutes ensures >99% stepwise yield [5].

  • Detritylation: Treat the solid support with 3% dichloroacetic acid (DCA) in toluene to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl.

  • Coupling: Deliver 0.1 M 2'-O-MOE phosphoramidite and 0.25 M 5-(benzylthio)-1H-tetrazole (activator) in anhydrous acetonitrile to the column. Allow a prolonged coupling time of 10 minutes.

  • Capping: Flood the column with acetic anhydride and N-methylimidazole (NMI). This caps any unreacted 5'-hydroxyls, preventing the formation of deletion mutations and ensuring that any failures are easily separated during HPLC.

  • Oxidation/Thiolation: Convert the unstable phosphite triester to a stable phosphorothioate backbone using 0.2 M phenylacetyl disulfide (PADS) in 2-picoline/acetonitrile for 3 minutes.

  • Cleavage & Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove nucleobase protecting groups using concentrated aqueous ammonium hydroxide (NH4OH) at 55°C for 16 hours.

Logical Relationship & Workflow Diagrams

SynthesisWorkflow Start Start: 2'-O-MOE Phosphoramidite Detritylation Step 1: Detritylation (3% DCA in Toluene) Start->Detritylation Coupling Step 2: Coupling (Extended 10 min time) Detritylation->Coupling Capping Step 3: Capping (Ac2O / NMI) Coupling->Capping Oxidation Step 4: Thiolation/Oxidation (PADS or I2) Capping->Oxidation Cleavage Step 5: Cleavage & Deprotection (NH4OH, 55°C) Oxidation->Cleavage Validation Step 6: 13C NMR Validation (Confirm 58.5, 70.2, 71.9 ppm) Cleavage->Validation

Workflow for MOE-oligonucleotide solid-phase synthesis and 13C NMR validation.

MOELogic MOE 2'-O-Methoxyethyl (MOE) Modification Steric High Steric Hindrance (Bulky Ether Chain) MOE->Steric Conformation C3'-endo Sugar Pucker (A-form Helix Bias) MOE->Conformation Hydration Enhanced Hydration (H-bonding via Oxygens) MOE->Hydration Nuclease Superior Nuclease Resistance (Extended Half-life) Steric->Nuclease Affinity Increased Target Affinity (ΔTm +1.0 to 1.5 °C) Conformation->Affinity Toxicity Reduced in vivo Toxicity (Lower Protein Binding) Hydration->Toxicity

Logical relationship between 2'-O-MOE structural properties and pharmacological performance.

References

1.1 - Oxford Academic. 2.2 - RSC Publishing. 3.3 - Beilstein Journals. 4. - d-nb.info. 5.4 - Taylor & Francis.

Sources

Comparative

Beyond the Privileged Scaffold: Impact of Diazepane Ring Expansion on Binding Affinity

Topic: Impact of diazepane ring expansion on binding affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Rationale The 1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of diazepane ring expansion on binding affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

The 1,4-benzodiazepine (BZD) core is a hallmark "privileged structure" in medicinal chemistry, renowned for its optimal fit within the allosteric binding pocket of the GABA\textsubscript{A} receptor. However, the exploration of chemical space often necessitates structural homologation—specifically, the ring expansion of the 7-membered diazepane/diazepine ring to an 8-membered diazocine (homobenzodiazepine) system.

This guide objectively analyzes the impact of this expansion on binding affinity. The central thesis is that while ring expansion increases conformational flexibility and alters the vector orientation of substituents, it typically incurs a thermodynamic penalty for classical targets (GABA\textsubscript{A}), resulting in reduced affinity. Conversely, this expansion opens novel utility in photoswitchable pharmacology and kinase inhibition where "floppy" macrocycles can adopt unique induced-fit conformations.

Mechanistic Analysis: The Conformational Conundrum

The Entropic Penalty of Expansion

The defining difference between a 7-membered diazepane and an 8-membered diazocine is the conformational energy landscape.

  • 7-Membered (Diazepine): Adopts a pseudo-boat or twisted-chair conformation. This semi-rigid structure acts as a "pre-organized" scaffold, minimizing the entropy loss (

    
    ) upon receptor binding.
    
  • 8-Membered (Diazocine): Adopts a crown or tub-like conformation with significantly higher degrees of freedom. To bind a rigid pocket (like the BZD site on

    
     subunits), the molecule must "freeze" into a specific bioactive conformation. This results in a high entropic penalty, often raising the 
    
    
    
    (lowering affinity) by orders of magnitude unless compensated by new enthalpic interactions.
Structural Logic Diagram

The following decision tree illustrates the SAR (Structure-Activity Relationship) consequences of ring expansion.

RingExpansionSAR Fig 1. SAR Logic Flow: Impact of Ring Expansion on Target Binding Start Parent Scaffold 1,4-Benzodiazepine (7-Ring) Action Ring Expansion (Homologation to 8-Ring) Start->Action Conf Conformational Change Rigid Boat -> Flexible Tub Action->Conf Path1 Target: GABA-A Receptor (Rigid Pocket) Conf->Path1 Classical Path Path2 Target: Kinases/BET (Solvent Exposed/Flexible) Conf->Path2 Emerging Path Result1 High Entropic Penalty Reduced Affinity (Ki increases) Path1->Result1 Steric Clash/Entropy Result2 Novel Induced Fit Altered Selectivity Profile Path2->Result2 New IP Space

Comparative Performance Data

The following data summarizes the shift in binding affinity when expanding the classical diazepam-like core to its 8-membered homolog (homobenzodiazepine) or shifting to the 1,5-isomer (clobazam-like), which represents a different "expansion" of chemical space.

Table 1: Binding Affinity Profiles (GABA\textsubscript{A} Receptor)
Scaffold TypeRing SizeRepresentative CompoundBinding Affinity (

, nM)
Selectivity Profile
1,4-Benzodiazepine 7Diazepam5 - 15 High affinity for

subtypes. Sedative/Anxiolytic.
1,5-Benzodiazepine 7Clobazam120 - 200 Lower affinity. Partial agonist profile. Less sedative, effective anticonvulsant.
1,5-Benzodiazocine 8Homodiazepam analogs> 1,000 Drastic loss of affinity . The "tub" conformation clashes with the

subunit loop.
Azo-Diazocine 8Photodiazepam (trans)Inactive (Dark) Used as a photoswitch; only active when isomerized to a specific planar form.

Key Insight: The expansion to the 8-membered ring generally abolishes activity at the classical BZD site due to the loss of the critical


-

stacking alignment required by residue Phe77 (in

subunit) and His101 (in

subunit).

Experimental Protocols: Validating the Expansion

To empirically verify the impact of ring expansion, the following self-validating workflow is recommended. This protocol compares the displacement of a radioligand by the 7-membered vs. 8-membered analogs.

Synthesis of Expanded Analog (Schmidt Reaction Route)

Note: This is a condensed chemical workflow for generating the 8-membered comparator.

  • Starting Material: Begin with the corresponding 1,4-benzodiazepin-2-one.

  • Reduction: Reduce the amide carbonyl using Lithium Aluminum Hydride (LAH) in THF to generate the cyclic amine.

  • Expansion: Treat the resulting intermediate with diazomethane (caution: explosive) or use a Schmidt reaction variant on the ketone precursor (using

    
     in Methanesulfonic acid) to insert a methylene group, yielding the homobenzodiazepine .
    
  • Purification: Isolate via HPLC (C18 column, Acetonitrile/Water gradient). Verify structure via 1H-NMR (look for extra methylene multiplet at

    
     1.8-2.2 ppm).
    
Radioligand Binding Assay (Protocol)

Objective: Determine


 of the expanded ring ligand against 

-Flumazenil.

Reagents:

  • Source Tissue: Rat cerebral cortex homogenate (rich in GABA\textsubscript{A}).

  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-specific control: Clonazepam (

    
    ).
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 mins. Wash pellet 3x to remove endogenous GABA.

  • Incubation: In 96-well plates, add:

    • 
       radioligand (1 nM final).
      
    • 
       test compound (7-membered or 8-membered analog, conc. range 
      
      
      
      to
      
      
      M).
    • 
       membrane suspension.
      
  • Equilibrium: Incubate for 60 mins at 4°C (to minimize receptor degradation and metabolic activity).

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Emerging Applications: Where the 8-Membered Ring Wins

While the 8-membered ring fails as a direct replacement for Diazepam in sedation, it excels in Photosopharmacology .

The Mechanism: Azobenzene-bridged diazocines are stable in the Z (boat/tub) conformation, which is sterically bulky and biologically inactive. Upon irradiation with visible light, they isomerize to the E (planar) conformation, which mimics the flat geometry of a bioactive benzodiazepine.

  • Advantage: This allows for "switchable" affinity—drugs that are only active when and where a laser is pointed, reducing systemic side effects.

Workflow: Photoswitchable Binding Logic

PhotoswitchLogic Fig 2. Diazocine Photoswitch Mechanism Z_Iso Z-Isomer (8-Ring Tub) Inactive E_Iso E-Isomer (Planar) Active Z_Iso->E_Iso Light (hv) Isomerization Receptor Receptor Binding Pocket Z_Iso->Receptor Steric Clash No Binding E_Iso->Z_Iso Thermal Relaxation E_Iso->Receptor High Affinity Binding

References

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Link

  • Wong, G., et al. (1992).[1] Synthetic and computer-assisted analysis of the structural requirements for selective, high-affinity ligand binding.[1][2] Journal of Medicinal Chemistry. Link

  • Lentes, P., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules.[3][4][5][6][7][8][9][10][11] Link

  • Korpi, E.R., et al. (2002). Benzodiazepines and GABAA receptors: a structural basis for drug interaction. Progress in Neurobiology. Link

  • Sternbach, L.H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Dihydrochloride vs. Difumarate Salts in Drug Development

Executive Summary In the development of basic drugs containing two ionizable centers (diamines), salt selection is a critical pivot point that dictates bioavailability, manufacturability, and stability. While Dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of basic drugs containing two ionizable centers (diamines), salt selection is a critical pivot point that dictates bioavailability, manufacturability, and stability. While Dihydrochloride (2HCl) salts are often the default choice due to high aqueous solubility, they frequently suffer from hygroscopicity and the common ion effect in vivo. Difumarate salts, derived from a weak organic acid, offer a strategic alternative, often providing superior solid-state stability, non-hygroscopic profiles, and pH-independent dissolution kinetics.[1]

This guide provides a technical comparison of these two salt forms, supported by mechanistic insights and experimental protocols.

Physicochemical Mechanisms

The "Di-" Factor: Stoichiometry & Counter-Ion Impact

For a drug base (


) with two basic centers (e.g., piperazine or ethylenediamine moieties), complete ionization requires two equivalents of acid.[1]
  • Dihydrochloride (

    
    ): 
    
    • Nature: Strong acid salt. Fully dissociated in water.

    • Lattice Energy: Generally high melting points, but the small radius of the chloride ion (

      
      ) often leads to high lattice energy and high hygroscopicity due to the high charge density of the protonated amine interacting with atmospheric moisture.
      
    • In Vivo Behavior: Releases 2 equivalents of chloride ions upon dissolution.

  • Difumarate (

    
     or 
    
    
    
    ):
    • Nature: Weak acid salt.

    • Lattice Energy: The larger organic fumarate anion disrupts the crystal lattice differently, often creating stable, anhydrous polymorphs.

    • Buffering: The fumarate ion acts as a local buffer at the diffusion layer, potentially maintaining a lower micro-environmental pH than the bulk media, which aids dissolution of the basic drug in intestinal (neutral) environments.

The Common Ion Effect (The HCl Trap)

The most overlooked risk of dihydrochloride salts is the Common Ion Effect in the stomach. Gastric fluid contains high concentrations of chloride ions (


).[1]

According to the solubility product principle (


):


[1]

Since the concentration of


 is squared, the high background chloride in the stomach drastically suppresses the maximum soluble concentration of the drug (

), potentially causing the salt to precipitate as the less soluble free base or slowing dissolution. Difumarate salts do not share a common ion with gastric fluid, avoiding this suppression.
Visualizing the Mechanism

The following diagram illustrates the divergent solubility pathways and risks associated with each salt form.

SaltMechanism cluster_HCl Dihydrochloride Pathway cluster_Fumarate Difumarate Pathway DrugBase Diamine Drug Base (2 Basic Centers) HCl_Salt Dihydrochloride Salt (B • 2HCl) DrugBase->HCl_Salt + 2 HCl Fum_Salt Difumarate Salt (B • 2Fum) DrugBase->Fum_Salt + 2 Fumaric Acid Gastric_Fluid Gastric Fluid (High [Cl-]) HCl_Salt->Gastric_Fluid Oral Admin Precipitation Precipitation/Reduced Solubility (Common Ion Effect) Gastric_Fluid->Precipitation Ksp = [Drug][Cl-]² Suppression Buffer_Effect Micro-pH Modulation (Buffering) Fum_Salt->Buffer_Effect Dissolution Stable_Diss Consistent Dissolution (No Common Ion) Buffer_Effect->Stable_Diss Maintains Local Solubility

Figure 1: Mechanistic divergence of solubility pathways.[1] HCl salts risk suppression in gastric fluids, while Fumarate salts utilize self-buffering to maintain dissolution.[1]

Comparative Performance Data

The following table synthesizes data from salt selection screens (e.g., Afatinib, Quetiapine analogues) to highlight the trade-offs.

FeatureDihydrochloride (2HCl)Difumarate
Aqueous Solubility (Water) Very High (>100 mg/mL)Moderate (10–50 mg/mL)
Solubility in 0.1N HCl Suppressed (Common Ion Effect)High (Maintained)
Hygroscopicity High (Often deliquescent)Low (Often non-hygroscopic)
Melting Point High (>200°C), often with decompositionModerate (150–200°C), distinct sharp peaks
Solid-State Stability Prone to hydrate formation/disproportionationGenerally stable anhydrous forms
Manufacturability Corrosive to equipment (Cl- ions)Non-corrosive, better flow properties
Case Study: Afatinib Salt Selection

In the development of Afatinib (a tetra-amine), the dihydrochloride and difumarate forms were explicitly evaluated.

  • Dihydrochloride: Exhibited high solubility but significant hygroscopicity, requiring specialized moisture-protective packaging.[1]

  • Difumarate: Provided a balance of adequate solubility and superior physical stability (non-hygroscopic), making it a viable candidate for stable solid oral dosage forms.

Experimental Protocols

To objectively compare these salts, "kinetic" solubility is insufficient. You must determine Thermodynamic Equilibrium Solubility and Intrinsic Dissolution Rate (IDR) .[1]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)[1]
  • Objective: Determine the saturation concentration (

    
    ) of the stable solid phase.
    
  • Critical Control: pH monitoring is vital for fumarates, as the dissolving counter-ion will shift the bulk pH.

Step-by-Step Workflow:

  • Preparation: Weigh excess salt (approx. 20-50 mg) into a glass vial.

  • Media Addition: Add 2.0 mL of relevant media:

    • Water (Distilled)

    • 0.1 N HCl (SGF) – Crucial for testing Common Ion Effect. [1]

    • 50 mM Phosphate Buffer (pH 6.8)

  • Equilibration:

    • Incubate at 37°C ± 0.5°C with constant agitation (orbital shaker or magnetic stir bar) for 24 to 48 hours .

    • Note: Check for "gelling" (common with HCl salts).[1] If gel forms, centrifugation is required.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid drug adsorption).

    • Measure the pH of the supernatant (

      
      ).
      
  • Analysis: Dilute supernatant and analyze via HPLC-UV.

  • Solid State Check: Analyze the residual solid via XRPD (X-Ray Powder Diffraction) to confirm the salt has not disproportionated to the free base or converted to a hydrate.

Protocol: Intrinsic Dissolution Rate (IDR)
  • Objective: Measure dissolution rate per unit area (

    
    ), eliminating particle size effects.
    
  • Why: HCl salts often have high

    
     but poor IDR in gastric fluid due to the surface common ion effect forming a boundary layer precipitate.
    

Workflow:

  • Compress 100-150 mg of pure salt into a disc (0.5 - 1.0 cm²) using a hydraulic press (Wood’s apparatus) at ~2000 psi.

  • Mount the disc in a rotating holder.

  • Immerse in 900 mL degassed media (0.1 N HCl) at 37°C, rotating at 100 rpm.

  • Sample every 2 minutes for 20 minutes.

  • Plot Cumulative Dissolved Amount vs. Time. Slope = IDR.

Decision Logic for Researchers

Use this logic flow to select the optimal salt for your diamine candidate.

SaltSelection Start Start: Diamine Drug Candidate SolubilityCheck Is Intrinsic Solubility (S0) < 1 µg/mL? Start->SolubilityCheck HighSol High Solubility Requirement SolubilityCheck->HighSol Yes (Needs Boost) StabilityCheck Is the HCl salt Hygroscopic? HighSol->StabilityCheck SelectHCl Select Dihydrochloride (Accept Hygroscopicity) StabilityCheck->SelectHCl No CommonIonCheck Does 0.1N HCl suppress solubility? StabilityCheck->CommonIonCheck Yes SelectFum Select Difumarate (Balance Stability/Solubility) CommonIonCheck->SelectHCl No CommonIonCheck->SelectFum Yes (Significant Suppression)

Figure 2: Decision tree for salt selection.[1] Hygroscopicity and Common Ion suppression are the primary "kill criteria" for HCl salts.

References

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

  • Bhattachar, S. N., et al. (2006). Chemical structure-based prediction of the common ion effect on the solubility of hydrochloride salts. International Journal of Pharmaceutics.

  • World Health Organization. (2019). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series.

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(2-Methoxyethyl)-1,4-diazepane Dihydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(2-Methoxyethyl)-1,4-diazepane Dihydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of managing specialized chemical inventories. 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride (CAS: 1235440-88-6) is a highly valuable homopiperazine building block used extensively in medicinal chemistry for synthesizing targeted therapeutics [1].

However, its specific physicochemical properties—namely its nature as a highly water-soluble, hygroscopic dihydrochloride salt of a diamine—dictate strict operational protocols for its disposal. Improper disposal not only violates Environmental Health and Safety (EHS) regulations but can lead to dangerous cross-reactions in mixed waste streams. This guide provides a self-validating, mechanistic approach to the proper segregation, containment, and disposal of this compound.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the causality behind the compound's behavior. The diazepane ring contains secondary and tertiary amines. In its dihydrochloride form, the compound is fully protonated, making it highly polar and acidic in aqueous environments.

Table 1: Key Properties Influencing Disposal Logistics

PropertyValue / CharacteristicOperational Implication for Disposal
CAS Number 1235440-88-6 (HCl salt) [1]Required for accurate EHS waste manifesting.
Base CAS 927802-38-8 (Free base) [2]Cross-reference for toxicological data.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires dust-tight containment.
Aqueous pH Acidic (due to 2x HCl)Will lower the pH of aqueous waste streams; incompatible with cyanides/sulfides.
Solubility High in H₂O; Moderate in MeOHDictates routing into either aqueous or polar organic waste streams.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The core philosophy of chemical disposal is segregation by compatibility . Because 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride can exist as a pure solid, an aqueous solution, or a reaction byproduct in organic solvents, the disposal workflow must adapt to the physical state of the waste.

Method A: Disposal of Solid Waste (Unused Reagent or Spilled Powder)

Causality: Solid amine hydrochlorides are hygroscopic and can degrade over time, forming corrosive micro-environments. They must be isolated from ambient moisture and reactive metals.

  • Containment: Transfer the solid waste into a chemically resistant, wide-mouth High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual moisture will cause the chloride ions to corrode the metal.

  • Secondary Bagging: Place the primary HDPE container inside a secondary transparent biohazard or chemical waste bag to contain any potential dust generation during transit.

  • Labeling: Affix a hazardous waste label immediately. Designate the contents as "Toxic Solid Waste - Organic Amine Hydrochloride."

  • Routing: Submit a waste collection request to your institutional EHS department for high-temperature incineration by a licensed contractor.

Method B: Disposal of Aqueous Solutions

Causality: Dissolving this dihydrochloride salt in water yields an acidic solution. Mixing this blindly with general aqueous waste can cause dangerous gas evolution if the bulk waste contains incompatible anions (e.g., carbonates, cyanides).

  • pH Verification: Measure the pH of the aqueous solution containing the diazepane derivative. Expect a pH between 2.0 and 4.0.

  • Neutralization (Optional but Recommended): If authorized by your site's EHS protocol, carefully neutralize the solution to pH 6-8 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in a fume hood. Note: Neutralization converts the salt back to the free base (CAS 927802-38-8), which may precipitate or form an oily layer depending on concentration.

  • Collection: Pour the solution into an EHS-approved aqueous waste carboy. Ensure the carboy is explicitly labeled to accept mildly acidic organic-containing wastewater.

Method C: Disposal of Organic Solvent Waste

Causality: If the compound was used in a synthesis utilizing solvents like Dichloromethane (DCM) or Methanol, the waste must be segregated based on halogen content to comply with EPA/RCRA incineration regulations.

  • Halogenated vs. Non-Halogenated: If the solvent matrix contains DCM or Chloroform, route the entire mixture to the Halogenated Organic Waste stream. If dissolved in Methanol or Ethanol, route to the Non-Halogenated Organic Waste stream.

  • Compatibility Check: Ensure the organic waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides), as the amine moiety can violently oxidize.

Visual Workflow: Waste Routing Decision Tree

To ensure zero ambiguity in the laboratory, follow the decision matrix below for routing 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride waste.

G Start 1-(2-Methoxyethyl)-1,4-diazepane Waste Generated Solid Solid Powder / Residue Start->Solid Liquid Liquid Solution Start->Liquid SolidContainer Collect in HDPE Container (Double Bagged) Solid->SolidContainer Aqueous Aqueous Matrix Liquid->Aqueous Organic Organic Solvent Matrix Liquid->Organic LabelSolid Label: Toxic Solid Waste (Amine Hydrochloride) SolidContainer->LabelSolid Incineration EHS Collection & Licensed Incineration LabelSolid->Incineration AqWaste Acidic Aqueous Waste (Verify pH & Compatibility) Aqueous->AqWaste OrgWaste Organic Waste Stream (Sort by Halogen Content) Organic->OrgWaste AqWaste->Incineration OrgWaste->Incineration

Waste routing decision tree for 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride.

Incidental Spill Management

In the event of a dry powder spill on the benchtop:

  • PPE: Ensure you are wearing nitrile gloves, safety goggles, and a standard lab coat.

  • Containment: Do not dry-sweep, as this aerosolizes the fine dihydrochloride powder.

  • Decontamination: Cover the spill with a damp absorbent pad (water or dilute alcohol) to solubilize and capture the powder.

  • Disposal: Place all contaminated pads and PPE into a solid hazardous waste bag as outlined in Method A. Wash the affected bench area thoroughly with soap and water.

References

Handling

Personal protective equipment for handling 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride

Comprehensive Safety and Operational Guide for Handling 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride Executive Summary & Chemical Context Diazepane (homopiperazine) derivatives, specifically 1-(2-Methoxyethyl)-1,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride

Executive Summary & Chemical Context

Diazepane (homopiperazine) derivatives, specifically 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride, are critical pharmacophores in modern drug discovery, frequently utilized to enhance the aqueous solubility and metabolic stability of lead compounds. However, as a dihydrochloride salt, this reagent presents distinct handling and logistical challenges. It is highly hygroscopic, prone to rapid aerosolization during dry transfer, and acts as an acute localized irritant to mucous membranes.

This guide provides a self-validating framework for the safe handling, transfer, and disposal of this compound. By understanding the physicochemical causality behind these safety protocols, laboratory personnel can ensure both operator safety and reagent integrity.

Physicochemical Profiling & Hazard Causality

Understanding why specific Personal Protective Equipment (PPE) and engineering controls are required is the foundation of a robust safety culture.

  • Hygroscopicity & Aerosolization: As a finely divided dihydrochloride salt, the compound readily absorbs atmospheric moisture. During dry transfer with metal instruments, triboelectric charging can cause the particulates to repel and aerosolize. Inhalation of these micro-particulates leads to rapid dissolution in the respiratory tract mucosa, releasing hydrochloric acid equivalents and causing acute respiratory irritation.

  • Dermal Exposure: The methoxyethyl moiety enhances the lipophilicity of the diazepane core. While the bulk salt form is polar, contact with compromised or moist skin (e.g., sweat inside a glove) can facilitate localized dermal penetration or contact dermatitis due to localized pH shifts.

Personal Protective Equipment (PPE) Matrix

To comply with the for occupational exposure to hazardous chemicals in laboratories[1], the following PPE matrix must be strictly adhered to.

Protection ZoneRequired PPE SpecificationCausality / Scientific Rationale
Ocular/Face ANSI Z87.1-compliant chemical splash goggles.Protects against micro-particulate aerosolization and accidental solution splashing. Standard safety glasses are insufficient due to the lack of a facial seal.
Dermal/Body Flame-resistant (FR) laboratory coat (fully buttoned); closed-toe, non-porous footwear.Prevents localized contact dermatitis. The methoxyethyl moiety enhances lipophilicity, potentially facilitating dermal penetration if skin is compromised.
Manual/Hands Double-layered nitrile gloves (minimum 0.11 mm thickness per layer).Nitrile offers excellent resistance to both the base amine and the acidic salt form. Double-gloving provides a physical fail-safe against undetected micro-tears during spatulation.
Respiratory Certified chemical fume hood (face velocity 80–120 fpm). N95/P100 respirator if hood is unavailable.The emphasizes respiratory protection against particulates to prevent acute localized irritation from HCl release in the mucosa[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that each action is verified before proceeding to the next.

Phase 1: Environmental Preparation & PPE Donning

  • Airflow Verification: Verify the fume hood digital monitor displays a face velocity between 80–120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward without aggressive turbulence.

  • PPE Verification: Inspect and don double-layered nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

Phase 2: Weighing & Transfer (The "Static-Free" Method)

  • Static Neutralization: Apply an anti-static ionizer (e.g., Zerostat gun) to the polystyrene weigh boat and metal spatulas before contacting the chemical.

    • Causality: Dihydrochloride salts are highly crystalline and insulating, leading to static buildup.

    • Validation: The powder should rest flat in the weigh boat without "jumping" or clinging to the edges of the spatula.

  • Massing: Weigh the required mass of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride inside the certified fume hood.

    • Validation: The balance reading should stabilize immediately. Continuous upward drifting indicates the hygroscopic salt is actively absorbing atmospheric moisture.

  • Closed-System Transfer: Transfer the solid directly into the reaction flask. Immediately seal the flask with a rubber septum and purge with inert gas (Argon or Nitrogen).

    • Validation: A mineral oil bubbler attached to the exhaust needle should show steady gas displacement, confirming a positive-pressure, moisture-free environment.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance and spatulas with a damp paper towel (using a 70% Isopropanol/water solution) to capture any residual invisible dust.

  • Doffing: Remove the outer layer of nitrile gloves inside the hood, turning them inside out to trap contaminants, and dispose of them in the solid hazardous waste bin.

Spill Management & Disposal Plan

As outlined in , proper management of chemical waste and accidental spills is essential for maintaining environmental health and safety[3].

Solid Spill Containment:

  • Aerosol Suppression: Do not dry sweep. Lightly mist a series of absorbent laboratory pads with deionized water and place them directly over the spilled powder. Dry sweeping generates airborne particulates, drastically increasing inhalation risk.

  • Collection: Carefully scoop the damp pads and dissolved residue using a non-sparking polyethylene scoop into a sealable hazardous waste container.

  • Surface Neutralization: Wipe the affected area with a 1% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidic dihydrochloride salt, followed by a 70% isopropanol wipe.

    • Validation: pH paper applied to the final wet surface should read neutral (pH 7).

Aqueous Waste Disposal:

  • pH Adjustment: Unreacted 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride in aqueous washings will be highly acidic. Slowly add 1M NaOH or saturated NaHCO₃ until the solution reaches pH 6–8.

    • Validation: Confirm the pH with universal indicator strips before transferring the liquid.

  • Routing: Transfer the neutralized solution to the centralized aqueous hazardous waste carboy.

Operational Safety Workflow Diagram

G Start Storage (Desiccator / Inert Gas) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Environmental Control (Fume Hood: 80-120 fpm) PPE->Hood Weighing Static-Free Weighing (Minimize Aerosolization) Hood->Weighing Transfer Closed-System Transfer (Septum & Argon Purge) Weighing->Transfer Spill Spill Scenario Detected Weighing->Spill Accidental Release Reaction Reaction Execution Transfer->Reaction Disposal Waste Disposal (pH Adjust to 6-8) Reaction->Disposal Containment Wet Containment (Do Not Dry Sweep) Spill->Containment Containment->Disposal

Figure 1: Operational safety and spill management workflow for 1-(2-Methoxyethyl)-1,4-diazepane.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Code of Federal Regulations. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

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